molecular formula C11H12N2O3 B1273813 2-Butyl-6-nitro-1,3-benzoxazole CAS No. 886360-96-9

2-Butyl-6-nitro-1,3-benzoxazole

Cat. No.: B1273813
CAS No.: 886360-96-9
M. Wt: 220.22 g/mol
InChI Key: ZEVHKNJYRVOCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-6-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVHKNJYRVOCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311150
Record name 2-Butyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-96-9
Record name 2-Butyl-6-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Abstract

This comprehensive technical guide details the synthesis and rigorous characterization of 2-Butyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a robust and reproducible one-pot synthetic protocol involving the condensation of 2-amino-5-nitrophenol with pentanoic acid, facilitated by polyphosphoric acid (PPA). This guide provides in-depth, field-proven insights into the experimental choices, a complete step-by-step methodology, and a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this specific benzoxazole derivative.

Introduction and Rationale

Benzoxazoles are a prominent class of heterocyclic compounds featuring a fused benzene and oxazole ring system.[1][2][3] This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] The substituent at the 2-position and the substitution pattern on the benzene ring significantly modulate the compound's physicochemical properties and biological efficacy.

The target molecule, this compound, incorporates a butyl group at the C2 position, enhancing lipophilicity, and a nitro group at the C6 position, which is a strong electron-withdrawing group that can influence the molecule's electronic properties and potential as a synthetic intermediate.[2] This guide provides a clear and efficient pathway to this molecule, emphasizing both practical execution and the underlying chemical principles.

Synthetic Strategy and Mechanism

Retrosynthetic Analysis

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][7][8] Our strategy for this compound involves a one-pot reaction between 2-amino-5-nitrophenol and pentanoic acid.

Reaction Principle and Choice of Reagents

The core of this synthesis is the Phillips condensation reaction. The reaction requires a catalyst that can facilitate both the initial amidation between the carboxylic acid and the aminophenol, and the subsequent dehydrative cyclization to form the oxazole ring.

Polyphosphoric Acid (PPA) is selected as the ideal reagent for this transformation. PPA serves multiple critical roles in a single pot:

  • Activating Agent: It reacts with the carboxylic acid (pentanoic acid) to form a mixed phosphoric-carboxylic anhydride. This anhydride is a much more reactive acylating agent than the free carboxylic acid.[9][10][11]

  • Dehydrating Agent: PPA is a powerful desiccant, effectively sequestering the water molecule eliminated during the final ring-closing step, thereby driving the equilibrium towards the product.[10]

  • Acid Catalyst: It provides the acidic medium necessary to catalyze the intramolecular cyclization of the intermediate N-(2-hydroxy-4-nitrophenyl)pentanamide.[9][10][11]

  • Solvent: It serves as the reaction medium, although it is highly viscous.[2][12]

This one-pot approach is highly efficient, avoiding the need to isolate intermediates and simplifying the overall workflow.[1][7][13]

Reaction Mechanism Overview

The mechanism for the PPA-catalyzed synthesis of this compound is a well-established cascade of reactions.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Nucleophilic Acyl Substitution cluster_cyclization Step 3: Intramolecular Cyclization & Dehydration A Pentanoic Acid + PPA B Mixed Phosphoric-Pentanoic Anhydride (Activated Intermediate) A->B Formation of reactive acylating agent D N-(2-hydroxy-4-nitrophenyl)pentanamide (Amide Intermediate) B->D Nucleophilic attack by amino group C 2-Amino-5-nitrophenol E Protonated Amide Intermediate D->E Protonation by PPA F Cyclized Intermediate E->F Nucleophilic attack by hydroxyl group G This compound (Final Product) F->G Dehydration (Water removed by PPA)

Caption: Reaction mechanism for PPA-catalyzed benzoxazole synthesis.

Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Role
2-Amino-5-nitrophenolC₆H₆N₂O₃154.12198-202Starting Material[14]
Pentanoic AcidC₅H₁₀O₂102.13-34Starting Material
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁Variable~20Catalyst/Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 (dec.)Neutralizing Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.6Extraction Solvent
HexaneC₆H₁₄86.18-95Eluent
Anhydrous Sodium SulfateNa₂SO₄142.04884Drying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1.54 g, 10 mmol).

  • Addition of Reagents: To the flask, add pentanoic acid (1.12 g, 11 mmol, 1.1 eq) followed by the careful addition of polyphosphoric acid (approx. 20 g).

  • Heating: Immerse the flask in a preheated oil bath at 160 °C. Stir the mixture vigorously. The initially thick slurry will become a more homogenous, dark solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) [EtOAc:Hexane 3:7]. The reaction is typically complete within 4-6 hours.

  • Quenching: After completion, allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the beaker until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the acidic PPA.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Combine the pure fractions as identified by TLC and evaporate the solvent under reduced pressure to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties
  • Appearance: Yellow to light brown solid.

  • Solubility: Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CDCl₃), and Dimethyl Sulfoxide (DMSO).

Spectroscopic Analysis
4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is the primary tool for confirming the molecular structure. The spectrum should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton AssignmentApprox. δ (ppm)MultiplicityCoupling (J)Integration
H-7 (ortho to -NO₂)8.5 - 8.7dJ ≈ 2.0-2.5 Hz1H
H-5 (meta to -NO₂)8.2 - 8.4ddJ ≈ 9.0, 2.5 Hz1H
H-4 (ortho to -O-)7.7 - 7.9dJ ≈ 9.0 Hz1H
-CH₂- (α to ring)2.9 - 3.1tJ ≈ 7.5 Hz2H
-CH₂- (β)1.8 - 2.0sextetJ ≈ 7.5 Hz2H
-CH₂- (γ)1.4 - 1.6sextetJ ≈ 7.5 Hz2H
-CH₃ (δ, terminal)0.9 - 1.1tJ ≈ 7.5 Hz3H

Note: These are predicted values based on known data for similar substituted benzoxazoles and may vary slightly.[6][16][17][18]

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ):

Carbon AssignmentApprox. δ (ppm)
C2 (C=N)168 - 172
C7a (bridgehead)152 - 154
C6 (-NO₂)145 - 147
C4a (bridgehead)140 - 142
C4120 - 122
C5118 - 120
C7112 - 114
-CH₂- (α)28 - 30
-CH₂- (β)27 - 29
-CH₂- (γ)22 - 24
-CH₃ (δ)13 - 15

Note: Predicted values based on analogous structures.[4][6][19][20]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected Molecular Ion: For C₁₁H₁₂N₂O₃, the calculated monoisotopic mass is 220.0848. The high-resolution mass spectrum (HRMS) should show a peak for [M+H]⁺ at m/z 221.0921 or [M+Na]⁺ at m/z 243.0740.

  • Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO (30 Da) and NO₂ (46 Da).[21][22][23] The butyl chain may undergo fragmentation, leading to losses of alkyl fragments.

Summary of Characterization Data
AnalysisTechniqueExpected ResultPurpose
Identity HRMSm/z [M+H]⁺ ≈ 221.0921Confirms molecular formula
Structure ¹H & ¹³C NMRChemical shifts and coupling patterns consistent with the proposed structureConfirms connectivity of atoms
Purity Melting PointSharp, defined melting rangeIndicates high purity
Purity TLCSingle spot in multiple eluent systemsAssesses purity and monitors reaction

Safety and Handling

  • 2-Amino-5-nitrophenol: Is a skin, eye, and respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polyphosphoric Acid (PPA): Is highly corrosive and hygroscopic. It will cause severe burns upon contact. The reaction with water is exothermic. Always wear acid-resistant gloves and eye protection.

  • Pentanoic Acid: Has a strong, unpleasant odor. Handle in a well-ventilated area or fume hood.

  • General Precautions: The synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

Conclusion

This guide provides a detailed, reliable, and scientifically grounded protocol for the one-pot synthesis of this compound. By leveraging polyphosphoric acid as a multi-purpose reagent, the synthesis is streamlined and efficient. The comprehensive characterization plan, utilizing NMR and mass spectrometry, ensures the unambiguous validation of the final product's structure and purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

  • PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Jeong, S., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synlett. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-nitrophenol. Retrieved from [Link]

  • Li, P., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-nitrophenol.
  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. CoLab.
  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. ACS Publications. Retrieved from [Link]

  • So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Retrieved from [Link]

  • Jeong, S., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

  • Hein, D. W., et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. ACS Publications. Retrieved from [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]

  • Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]

  • Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. ResearchGate. Retrieved from [Link]

  • Skotnicka, A., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. Retrieved from [Link]

  • Skotnicka, A., et al. (2013). Synthesis and structural characterization of substituted 2-phenacylbenzoxazoles. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. Retrieved from [Link]

  • Alter, N., et al. (2011). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. Retrieved from [Link]

  • ResearchGate. (2023). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]

  • Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-Butyl-6-nitro-1,3-benzoxazole . Given the limited availability of published experimental data for this specific molecule, this document synthesizes foundational chemical principles with established analytical methodologies. It serves as a robust resource for researchers initiating studies on this compound, offering both established data and detailed protocols for its empirical characterization.

Introduction to this compound: A Molecule of Interest

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group and a butyl chain to the benzoxazole scaffold, as in this compound, can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation in drug discovery and materials science.

This guide is structured to provide a foundational understanding of the molecule's core properties and to equip researchers with the necessary experimental frameworks for its in-depth analysis.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers. This information is critical for accurate documentation, procurement, and regulatory submissions.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1]
CAS Number 886360-96-9
Solubility Profile

Preliminary information suggests that this compound is soluble in most organic solvents while exhibiting low solubility in water.[2] This qualitative assessment is consistent with its molecular structure, which combines a hydrophobic butyl group and a polar nitro group with the benzoxazole core. A detailed, quantitative solubility analysis across a range of pharmaceutically relevant solvents is crucial for formulation development.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures to quantitatively determine the key physicochemical properties of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Workflow: Capillary Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample B Pack Capillary Tube A->B Fine Powder C Place in Apparatus B->C D Heat Slowly C->D E Observe & Record D->E T_initial & T_final F Determine Range E->F G Assess Purity F->G

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected temperature.

  • Observation and Recording: The temperatures at which the substance first begins to melt (T_initial) and completely liquefies (T_final) are recorded. The melting range provides an indication of purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identifying the functional groups present in this compound.

IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation.

Expected IR Absorptions for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)
C-H (alkane)2850-3000
C=N (oxazole)1630-1690
C=C (aromatic)1450-1600
N-O (nitro)1500-1570 (asymmetric), 1300-1370 (symmetric)
C-O (ether)1000-1300

Experimental Workflow: FTIR Analysis

FTIR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep Prepare KBr Pellet or ATR Crystal Acquire Run FTIR Spectrometer Prep->Acquire Background Collect Background Spectrum Sample Collect Sample Spectrum Background->Sample Process Process Spectrum Sample->Process Identify Identify Peaks Process->Identify Correlate Correlate to Functional Groups Identify->Correlate

Caption: General workflow for Fourier-transform infrared (FTIR) spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet, or a small amount is placed directly on an Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is collected to account for atmospheric and instrumental interferences.

  • Sample Scan: The sample is scanned to obtain its infrared absorption spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks, which are then correlated with the expected functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzoxazole ring. The presence of the nitro group will likely shift adjacent protons further downfield.

  • Butyl Chain Protons: A series of signals in the upfield region (typically δ 0.9-3.0 ppm) corresponding to the -CH₃, -CH₂-, -CH₂-, and -CH₂- groups of the butyl chain, with characteristic splitting patterns.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Magnet Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate Peaks Phase->Integrate Assign Assign Signals Integrate->Assign

Caption: Standard workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the free induction decay (FID) is acquired.

  • Data Processing: The FID is converted into a spectrum via Fourier transformation. The spectrum is then phased and baseline corrected.

  • Spectral Analysis: The chemical shifts, integration, and splitting patterns of the signals are analyzed to elucidate the structure.

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (220.22 g/mol ).

  • Fragmentation Peaks: Characteristic fragments resulting from the loss of the butyl chain, the nitro group, or other parts of the molecule.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Introduce Introduce Sample Ionize Ionize Sample (e.g., ESI, EI) Introduce->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Analyze m/z values Generate->Analyze

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: The spectrum is analyzed to determine the molecular weight and identify fragmentation patterns that can aid in structural confirmation.

Conclusion and Future Directions

This technical guide has consolidated the currently available information for this compound and provided a comprehensive set of experimental protocols for its detailed physicochemical characterization. While the foundational identity of the molecule is established, a significant opportunity exists for researchers to contribute to the scientific literature by performing and publishing detailed experimental analyses of its properties. Such data will be invaluable for its potential applications in drug development and materials science.

References

  • ChemBK. Benzoxazole, 2-butyl-6-nitro-. Available at: [Link], 2-butyl-6-nitro--886360-96-9

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [No direct PubChem link was found in the provided search results, but the molecular formula and weight are consistently reported by suppliers].
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Executive Summary

The benzoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides a detailed exploration of the postulated mechanism of action for a specific derivative, 2-Butyl-6-nitro-1,3-benzoxazole. While direct experimental data for this exact molecule is not extensively available in current literature, this document synthesizes established knowledge of the broader benzoxazole and nitroaromatic classes to construct a scientifically-grounded hypothesis of its biological function. We will delve into its likely molecular targets, the signaling pathways it may modulate, and the experimental frameworks required to validate these hypotheses. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic promise of this compound.

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery

The 1,3-benzoxazole ring system, a fusion of a benzene and an oxazole ring, is an aromatic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[3][4] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that can effectively interact with a variety of biological targets. Derivatives of benzoxazole have demonstrated a wide pharmacological spectrum, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5]

The introduction of a nitro group at the 6-position and a butyl group at the 2-position of the benzoxazole core in this compound suggests a compound designed to leverage the known bioactivities of both the benzoxazole scaffold and nitroaromatic compounds. Nitrothiophenes, for instance, are recognized for their broad-spectrum antibacterial properties.[6] The butyl group, being lipophilic, may enhance the compound's ability to permeate biological membranes, a critical factor for reaching intracellular targets.

Postulated Antimicrobial and Antifungal Mechanism of Action

Based on extensive research into related compounds, a primary therapeutic potential for this compound is likely in the realm of antimicrobial and antifungal applications.[7][8][9] The proposed mechanisms are multifaceted and may involve one or more of the following pathways.

Disruption of the Fungal Plasma Membrane

Several benzoxazole derivatives have been shown to exert their antifungal effects by compromising the integrity of the fungal plasma membrane.[10] This can occur through direct interaction with membrane components or by interfering with the biosynthesis of essential membrane constituents like ergosterol.[11]

  • Hypothesized Action: this compound, with its lipophilic butyl chain, may preferentially insert into the fungal plasma membrane. This insertion could disrupt the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

Inhibition of Key Fungal Enzymes

In silico and in vitro studies of other antifungal benzoxazoles have pointed towards the inhibition of crucial enzymes necessary for fungal survival.[10] Two potential targets include:

  • Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone essential for the proper folding and function of many proteins involved in fungal growth, development, and virulence. Its inhibition can lead to a cascade of detrimental effects on the fungal cell.

  • Aldehyde Dehydrogenase: This enzyme is involved in various metabolic pathways, and its inhibition can lead to the accumulation of toxic aldehydes.

Interference with Ergosterol Biosynthesis

A well-established mechanism for many antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function.

  • Proposed Pathway: this compound may act as an inhibitor of one of the enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase. This would lead to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, resulting in fungal cell death.

A proposed signaling pathway for the antifungal action is depicted below:

Antifungal_Mechanism Compound This compound Membrane Fungal Plasma Membrane Compound->Membrane Direct Interaction Ergosterol Ergosterol Biosynthesis Compound->Ergosterol HSP90 HSP90 Compound->HSP90 Aldehyde_DH Aldehyde Dehydrogenase Compound->Aldehyde_DH Disruption Membrane Disruption & Permeabilization Membrane->Disruption Inhibition_Erg Inhibition Ergosterol->Inhibition_Erg Inhibition_HSP Inhibition HSP90->Inhibition_HSP Inhibition_Ald Inhibition Aldehyde_DH->Inhibition_Ald Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition_Erg->Cell_Death Inhibition_HSP->Cell_Death Inhibition_Ald->Cell_Death

Caption: Postulated antifungal signaling pathway of this compound.

Potential as a Suicide Inhibitor: A Hypothesis for Anticancer Activity

The presence of the 7-nitro-2,1,3-benzoxadiazole moiety in some compounds has been linked to a "suicide inhibitor" mechanism of action, particularly against glutathione S-transferases (GSTs).[12] GSTs are a family of enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to multidrug resistance.

  • Hypothesized Mechanism: this compound could act as a substrate for GSTs. Upon binding to the active site, the enzyme would catalyze the conjugation of the compound with glutathione (GSH). This process could lead to the formation of a stable, inhibitory complex that irreversibly inactivates the enzyme. The inactivation of GSTs would render cancer cells more susceptible to oxidative stress and the cytotoxic effects of other chemotherapeutic agents.

The proposed mechanism is illustrated in the following diagram:

Suicide_Inhibitor_Mechanism cluster_Cell Cancer Cell Compound This compound GST Glutathione S-Transferase (GST) Compound->GST Binds to Active Site Complex Stable Inhibitory Complex (Compound-GSH-GST) GST->Complex Catalyzes Conjugation GSH Glutathione (GSH) GSH->GST Inactivation Irreversible GST Inactivation Complex->Inactivation Apoptosis Increased Susceptibility to Apoptosis Inactivation->Apoptosis Experimental_Workflow Start Synthesize & Purify This compound MIC_MBC Determine MIC & MBC/MFC (Antimicrobial Susceptibility) Start->MIC_MBC Membrane_Assays Fungal Plasma Membrane Integrity Assays (PI Staining, Ergosterol Quant.) MIC_MBC->Membrane_Assays Enzyme_Assays Enzyme Inhibition Assays (HSP90, Aldehyde DH, GST) MIC_MBC->Enzyme_Assays Data_Analysis Data Analysis & Interpretation Membrane_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Sources

The Pharmacological Potential of 2-Butyl-6-nitro-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities. This technical guide delves into the specific derivative, 2-Butyl-6-nitro-1,3-benzoxazole, providing a comprehensive exploration of its synthetic pathway, predicted biological activities, and detailed protocols for its evaluation. While direct experimental data for this specific molecule is nascent, this document synthesizes established structure-activity relationships (SAR) for the benzoxazole class to project its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound.

Introduction: The Benzoxazole Scaffold

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, represents a "privileged structure" in drug discovery.[1][2] Its derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral activities.[2][3][4] The biological profile of a benzoxazole derivative is significantly influenced by the nature and position of its substituents.[3] Notably, substitutions at the C2 and C5/C6 positions are critical in modulating the compound's potency and selectivity.[3][5]

The subject of this guide, this compound, incorporates two key functional groups:

  • A 2-butyl group: The presence of an alkyl chain at the C2 position can influence the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. The nature of this substituent is known to affect the spectrum of activity.[6]

  • A 6-nitro group: The nitro group is a strong electron-withdrawing moiety. Its inclusion in heterocyclic structures is frequently associated with enhanced antimicrobial and anticancer properties.[7][8] The nitration of the benzoxazole ring predominantly occurs at the C6 position.[9]

This guide will, therefore, explore the synergistic potential of these substitutions on the benzoxazole core.

Synthesis of this compound

The synthesis of 2-substituted-6-nitro-1,3-benzoxazoles is well-established in the literature. A common and effective method is the condensation of a 2-amino-nitrophenol with a corresponding carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[9][10]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the reaction of 2-amino-5-nitrophenol with pentanoic acid in the presence of polyphosphoric acid.

Synthesis_Workflow Reactant1 2-Amino-5-nitrophenol Process Condensation & Intramolecular Cyclization Reactant1->Process Reactant2 Pentanoic Acid Reactant2->Process Reagent Polyphosphoric Acid (PPA) Heat (e.g., 150-180°C) Reagent->Process Catalyst & Conditions Intermediate Acyl Intermediate (Not Isolated) Product This compound Intermediate->Product Dehydration Process->Intermediate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.[10]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-5-nitrophenol (1 equivalent) and pentanoic acid (1 equivalent).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) in excess (approximately 10-15 times the weight of the limiting reactant).

  • Heating: Heat the reaction mixture to 150-180°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to approximately 100°C and pour it slowly into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., 10% sodium hydroxide solution) until a pH of 7-8 is reached. Filter the precipitated solid, wash it thoroughly with water, and dry it under a vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.[10]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activity and Evaluation Protocols

Based on the extensive literature on benzoxazole derivatives, this compound is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4]

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents, often acting through the generation of reactive nitrogen species that can damage microbial DNA and proteins.[7][8] The benzoxazole core itself has been incorporated into numerous antibacterial and antifungal compounds.[4] The butyl group at the C2 position may enhance the compound's ability to penetrate the microbial cell wall.

3.1.1. Proposed Mechanism of Action

The antimicrobial action is likely multifactorial, stemming from the nitro group's ability to undergo bioreduction within microbial cells to form cytotoxic radicals. These radicals can induce oxidative stress and damage critical biomolecules, leading to cell death.

3.1.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][9] The broth microdilution method is a standard procedure for determining MIC values.[5][7]

  • Preparation of Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (this compound) in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[7] The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5] Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[11]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Table 1: Predicted Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismStrain (ATCC)Predicted MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureus292134 - 16Vancomycin1 - 2
Escherichia coli259228 - 32Ciprofloxacin0.015 - 0.12
Pseudomonas aeruginosa2785316 - 64Gentamicin0.5 - 2
Candida albicans900282 - 8Fluconazole0.25 - 1
Anticancer Activity

Many benzoxazole derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[3][5] The nitroaromatic structure is also a feature of some anticancer drugs, which can be selectively activated to cytotoxic agents under the hypoxic conditions often found in solid tumors.

3.2.1. Proposed Mechanism of Action

The anticancer effect could be mediated through various pathways, including the inhibition of key enzymes involved in cell proliferation (e.g., kinases), induction of apoptosis through the activation of caspase cascades, or DNA damage. The nitro group could potentially be bioreduced in hypoxic cancer cells to form reactive species that induce cytotoxicity.

Anticancer_Pathway Compound This compound Cell Cancer Cell Compound->Cell Reduction Nitroreductases Cell->Reduction Uptake Hypoxia Hypoxic Environment Hypoxia->Reduction Radicals Cytotoxic Radicals Reduction->Radicals Bioreduction DNA_Damage DNA Damage Radicals->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical mechanism of anticancer activity.

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6][13]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals formed by viable cells.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Table 2: Predicted Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypePredicted IC50 (µM) after 48hReference Drug (Doxorubicin)Reference IC50 (µM)
MCF-7Breast Adenocarcinoma5 - 20Doxorubicin0.5 - 1.5
A549Non-Small Cell Lung Carcinoma10 - 30Doxorubicin0.1 - 0.5
HCT-116Colorectal Carcinoma8 - 25Doxorubicin0.2 - 0.8
Anti-inflammatory Activity

Certain benzoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2]

3.3.1. Proposed Mechanism of Action

The anti-inflammatory effect is likely mediated by the inhibition of COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators at the site of inflammation.

3.3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[2][14][15]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like Indomethacin.[15]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental_Workflow_MTT Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Add Serial Dilutions of This compound Incubate1->Treat Incubate2 Incubate 24-72h (Compound Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End End: Calculate % Viability and IC50 Value Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound emerges as a compound of significant interest based on well-established structure-activity relationships within the benzoxazole class. The presence of a C2-butyl group and a C6-nitro group on this privileged scaffold suggests a strong potential for potent antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a robust framework for its synthesis and a clear roadmap for its biological evaluation through detailed, validated protocols. The next logical steps for researchers would be to synthesize this compound and empirically validate these predicted activities. Further investigations could involve lead optimization by modifying the alkyl chain length at the C2 position and exploring other substitutions on the benzoxazole ring to enhance potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved January 22, 2026, from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 22, 2026, from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved January 22, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved January 22, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 22, 2026, from [Link]

  • Understanding 6-Nitro-1,3-Benzoxazole: Properties, Uses, and Sourcing in China. (n.d.). Retrieved January 22, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). PPTX - Slideshare. Retrieved January 22, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Antimicrobial Spectrum of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: There is limited publicly available scientific literature specifically detailing the antimicrobial spectrum of 2-Butyl-6-nitro-1,3-benzoxazole. This guide has been constructed by synthesizing information from studies on structurally related benzoxazole and nitroaromatic compounds to provide a representative overview and standardized methodologies for its evaluation. The experimental data presented is illustrative of the compound class and not specific to this compound.

Abstract

This document provides a comprehensive technical framework for evaluating the antimicrobial spectrum of the novel heterocyclic compound, this compound. Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, recognized for their broad-spectrum pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The introduction of a nitro group at the 6-position and a butyl group at the 2-position of the benzoxazole core suggests the potential for potent and selective antimicrobial action. This guide details the standardized, self-validating protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), discusses the probable mechanisms of action based on related nitroaromatic and benzoxazole compounds, and presents a logical workflow for the comprehensive assessment of this promising molecule.

Introduction: The Rationale for Investigating this compound

The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous agents with diverse biological activities.[3][6] The antimicrobial potential of this class is well-documented, with structure-activity relationship (SAR) studies consistently showing that substitutions at the 2- and 5/6-positions of the benzoxazole ring are critical for modulating activity.[7][8][9]

  • The Role of the 2-Butyl Group: Alkyl substitutions at the 2-position can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • The Influence of the 6-Nitro Group: Nitroaromatic compounds are a known class of antimicrobials that often act as prodrugs.[10] Their activity is typically dependent on the reductive bioactivation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other critical biomolecules.[10] This mechanism provides a degree of selectivity for anaerobic or microaerophilic organisms that possess these enzymes. A novel benzoxazole-nitrothiophene compound, IITR00803, has recently demonstrated broad-spectrum antibacterial activity by perturbing the cell membrane potential and causing DNA damage.[11][12]

Given these structural features, this compound is hypothesized to possess a significant antimicrobial profile. This guide outlines the essential experimental workflows required to rigorously define this profile.

Core Experimental Protocols for Antimicrobial Spectrum Determination

To ensure data integrity and reproducibility, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed.[13][14] The foundational assays are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Workflow for MIC & MBC/MFC Determination

This workflow provides a clear, sequential process for evaluating the antimicrobial efficacy of the target compound.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Broth Microdilution) cluster_mbc Phase 3: MBC/MFC Assay P1 Prepare Compound Stock (e.g., in DMSO) P3 Dilute Inoculum (to final ~5 x 10^5 CFU/mL) P1->P3 P2 Prepare Standardized Microbial Inoculum (0.5 McFarland Standard, ~1-2 x 10^8 CFU/mL) P2->P3 M2 Inoculate Wells with Diluted Microbial Suspension P3->M2 M1 Perform 2-fold Serial Dilutions of Compound in 96-well plate (e.g., 256 to 0.5 µg/mL) M1->M2 M4 Incubate Plate (e.g., 37°C for 18-24h) M2->M4 M3 Include Controls: - Growth Control (No Compound) - Sterility Control (No Microbe) M3->M4 M5 Read MIC: Lowest concentration with no visible growth (turbidity) M4->M5 B1 Select Wells from MIC Plate (at MIC, 2x MIC, 4x MIC) M5->B1 B2 Spot Aliquot (e.g., 10 µL) onto Compound-Free Agar Plate B1->B2 B3 Incubate Agar Plate (e.g., 37°C for 24-48h) B2->B3 B4 Read MBC/MFC: Lowest concentration causing ≥99.9% kill B3->B4 G cluster_compound This compound cluster_cell Microbial Cell Compound Parent Compound (Prodrug) Entry Cellular Uptake Compound->Entry Nitroreductase Nitroreductase Enzymes Entry->Nitroreductase Membrane Cell Membrane Entry->Membrane Membrane Perturbation (Benzoxazole Core) Activation Reductive Activation of Nitro Group Nitroreductase->Activation Radicals Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine Radicals) Activation->Radicals Damage Oxidative Damage & Covalent Adducts Radicals->Damage DNA DNA Death Cell Death / Stasis DNA->Death Protein Essential Proteins (e.g., Enzymes) Protein->Death Membrane->Death Damage->DNA Strand Breaks Damage->Protein Inactivation

Caption: Postulated mechanism of antimicrobial action.

  • Reductive Bioactivation: The primary proposed mechanism involves the entry of the compound into the microbial cell, where the 6-nitro group is reduced by intracellular nitroreductases. This process is more efficient in anaerobic or microaerophilic environments. [10]2. Generation of Reactive Species: This reduction generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamine radicals. [10]3. Macromolecular Damage: These reactive species are non-specific and can cause widespread cellular damage through oxidation and the formation of covalent adducts with critical macromolecules, leading to DNA strand breaks and protein inactivation. [11][15]4. Membrane Disruption: The benzoxazole scaffold itself, particularly with its lipophilic 2-butyl group, may contribute to activity by intercalating into and disrupting the integrity and potential of the microbial cell membrane, a mechanism observed in other benzoxazole-containing molecules. [11][12]

Conclusion and Future Directions

This guide establishes a robust and scientifically-grounded framework for the initial characterization of this compound's antimicrobial profile. Based on its structural features, the compound is a promising candidate for further investigation, particularly against Gram-positive bacteria. The outlined protocols for MIC and MBC/MFC determination provide the foundational data necessary for this assessment. Future work should focus on confirming the proposed mechanism of action through assays such as DNA damage analysis and cell membrane potential studies, evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in in vivo infection models.

References

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. Available at: [Link].

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link].

  • Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (n.d.). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. PMC. Available at: [Link].

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. SpringerLink. Available at: [Link].

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. Available at: [Link].

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. Available at: [Link].

  • Benzoxazole derivatives with antifungal activity. ResearchGate. Available at: [Link].

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC. Available at: [Link].

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link].

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link].

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link].

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link].

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link].

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link].

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link].

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link].

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. Available at: [Link].

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC. Available at: [Link].

  • Synthesis and Antimicrobial Activity of Some Novel 2,5- And/or 6-substituted Benzoxazole and Benzimidazole Derivatives. PubMed. Available at: [Link].

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link].

  • Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)benzamides and Phenylacetamides as Possible Metabolites of Antimicrobial Active Benzoxazoles. TÜBİTAK Academic Journals. Available at: [Link].

  • Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Semantic Scholar. Available at: [Link].

  • (PDF) MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). ResearchGate. Available at: [Link].

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Available at: [Link].

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link].

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link].

  • Antimicrobials: Mechanism of action. YouTube. Available at: [Link].

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link].

Sources

An In-Depth Technical Guide on the In Vitro Cytotoxicity of 2-Butyl-6-nitro-1,3-benzoxazole Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and selectivity. Within this context, heterocyclic compounds, particularly benzoxazole derivatives, have emerged as a promising class of molecules due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive examination of the in vitro cytotoxicity of a specific benzoxazole derivative, 2-Butyl-6-nitro-1,3-benzoxazole. While direct studies on this particular compound are not extensively documented in publicly available literature, this guide synthesizes information from research on analogous benzoxazole and nitro-containing compounds to postulate its potential mechanisms of action and provide a robust framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to investigate the anticancer potential of this and similar molecules.

Introduction: The Rationale for Investigating Benzoxazole Derivatives in Oncology

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, making them attractive scaffolds for drug design.[2] The addition of a nitro group, as seen in this compound, is a common strategy in medicinal chemistry to enhance the electrophilic nature of a molecule, potentially increasing its reactivity with cellular nucleophiles and contributing to its cytotoxic effects. Furthermore, some nitro-containing compounds are known to be bioreductively activated under hypoxic conditions, a characteristic feature of solid tumors, suggesting a potential for tumor-selective toxicity.[3]

The butyl group at the 2-position of the benzoxazole ring is expected to enhance the lipophilicity of the molecule. This increased lipid solubility can facilitate its passage across the cell membrane, thereby improving its intracellular bioavailability and potential to interact with cytosolic or nuclear targets. The combination of the benzoxazole core, the electron-withdrawing nitro group, and the lipophilic butyl substituent makes this compound a compelling candidate for investigation as a novel anticancer agent.

Postulated Mechanisms of Action: A Synthesis of Existing Knowledge

Based on the known biological activities of structurally related benzoxazole and nitroaromatic compounds, several potential mechanisms of action can be hypothesized for this compound. A thorough investigation of these pathways is crucial for understanding its cytotoxic profile and for guiding further drug development efforts.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells, leading to uncontrolled proliferation.[4] Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Benzoxazole derivatives have been shown to induce apoptosis through various mechanisms.[5][6]

  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.[7]

  • Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the direct activation of initiator caspases.[7]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.[8] Many anticancer drugs function by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9][10][11] Benzoxazole derivatives have been reported to cause cell cycle arrest at various checkpoints, providing another plausible mechanism for their anticancer activity.[5][6]

Inhibition of Key Signaling Pathways

Several signaling pathways are critical for cancer cell survival, proliferation, and metastasis. Targeting these pathways is a key strategy in modern cancer therapy.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Some benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[5][12]

  • Other Kinase Inhibition: The broader class of benzothiazoles, structurally similar to benzoxazoles, has been shown to inhibit various other kinases involved in cancer progression.[13]

Experimental Workflows for In Vitro Evaluation

A systematic and rigorous in vitro evaluation is the cornerstone of preclinical drug development. The following section outlines detailed, step-by-step protocols for assessing the cytotoxicity of this compound.

General Experimental Workflow

The initial assessment of a novel compound's anticancer activity follows a logical progression from determining its cytotoxic potential to elucidating its mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Panel Selection B Cell Seeding & Treatment A->B C Cytotoxicity Assay (MTT/SRB) B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate Cell Death Mechanism F Cell Cycle Analysis (Flow Cytometry) D->F Analyze Effect on Proliferation G Signaling Pathway Analysis (e.g., Western Blot for Kinase Inhibition) D->G Explore Molecular Targets G cluster_0 Apoptosis Assay Workflow A Treat Cells with Compound B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Interpretation: - Live - Early Apoptotic - Late Apoptotic/Necrotic D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Caspase Activity Assay

Caspases are key executioners of apoptosis. [4]Their activity can be measured using fluorogenic or colorimetric substrates.

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3/7) that releases a fluorescent or colored molecule upon cleavage.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader. An increase in signal indicates an increase in caspase activity.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry with a DNA-staining dye like propidium iodide is the most common method. Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified duration and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA). [10]4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Table 2: Hypothetical IC50 Values for this compound

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT-116Colon Cancer6.2
HepG2Liver Cancer15.8

This is a hypothetical table for illustrative purposes.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. The provided protocols, grounded in established scientific principles, offer a robust starting point for these investigations.

Future studies should focus on identifying the specific molecular targets of this compound. Techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., in the VEGFR-2 pathway) and in vitro kinase assays can provide more direct evidence of its mechanism of action. Furthermore, investigating its efficacy in 3D cell culture models and eventually in in vivo animal models will be critical next steps in its preclinical development. The exploration of benzoxazole derivatives like this compound holds significant promise for the discovery of novel and effective cancer therapeutics.

References

  • Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 108-111. [Link]

  • Zhao, H., & Darzynkiewicz, Z. (2022). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology, 2579, 183–195. [Link]

  • El-Naggar, A. M., et al. (2021). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(10), e2100185. [Link]

  • Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e259. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Nature Protocols, 1(3), 1112-1116. [Link]

  • Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]

  • Gurdal, E. E., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 415–429. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • Immunostep. (2022). Everything about Annexin V-based apoptosis assays. Immunostep. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with magnetic nanoparticles. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

  • Al-Ostoot, F. H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 406–423. [Link]

  • Lunt, S. J., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115011. [Link]

  • Wang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1365406. [Link]

  • Turella, P., et al. (2009). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. European Journal of Cancer, 45(9), 1648–1658. [Link]

  • Supuran, C. T. (2017). Benzothiazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 25(22), 6146–6157. [Link]

  • Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(44), 33481–33492. [Link]

  • ResearchGate. (n.d.). Results of the in vitro human cancer cell growth inhibition for selected compounds 2k, 2l, and 2o. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 263. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Butyl-6-nitro-1,3-benzoxazole, a key intermediate in various research and development applications. In the absence of extensive empirical data in published literature, this document establishes a predictive framework based on first principles of physical organic chemistry and outlines a rigorous experimental protocol for the systematic determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction chemistry and purification to formulation and biological screening.

Introduction: The Significance of Solubility for this compound

This compound is an aromatic heterocyclic compound featuring a benzoxazole core, a nitro functional group, and a butyl substituent.[1] Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2] The solubility of a compound is a critical physicochemical parameter that governs its utility in nearly every stage of scientific investigation and product development.[3] For this compound, a thorough understanding of its solubility is paramount for:

  • Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and purity.

  • Purification: Crystallization, a primary purification technique, is entirely dependent on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

  • Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media dictates the feasibility of developing various dosage forms and delivery systems.

  • Biological Assays: In vitro and in vivo testing require the compound to be in solution to ensure accurate and reproducible results, as low solubility can lead to underestimated efficacy and toxicity.[3][4]

This guide will first deconstruct the molecule to predict its solubility behavior and then provide a detailed methodology for its empirical determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of an organic compound is primarily governed by its polarity and its ability to form intermolecular interactions, such as hydrogen bonds, with solvent molecules.[5][6] The principle of "like dissolves like" provides a foundational framework for predicting solubility. We can dissect the structure of this compound to understand its anticipated solubility in various solvent classes.

The molecule can be considered as having three key structural components influencing its overall polarity and solubility:

  • The Benzoxazole Core: This fused aromatic heterocyclic system is relatively nonpolar but possesses heteroatoms (nitrogen and oxygen) that can act as hydrogen bond acceptors.

  • The 6-Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[7] The nitro group significantly increases the molecule's polarity and can act as a hydrogen bond acceptor. Aromatic nitro compounds are generally soluble in many organic solvents but have limited solubility in water.[7][8]

  • The 2-Butyl Group (-C₄H₉): This is a nonpolar, hydrophobic alkyl chain. The presence of a four-carbon chain will contribute to the molecule's nonpolar character and is expected to enhance its solubility in nonpolar organic solvents.[9]

Based on this structural analysis, a qualitative prediction of solubility can be made:

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the polar nitro group and the benzoxazole ring system.

    • Chlorinated Solvents: Such as dichloromethane and chloroform, which are effective at dissolving a wide range of organic compounds.

  • Moderate Solubility is Expected in:

    • Polar Protic Solvents: Such as methanol and ethanol. While the molecule can accept hydrogen bonds, it lacks a hydrogen bond donor. The nonpolar butyl chain will also limit solubility in highly polar protic solvents.

    • Aromatic Hydrocarbons: Such as toluene and benzene. The aromatic benzoxazole core will have favorable π-π stacking interactions with these solvents, and the butyl group will contribute to van der Waals forces.[10]

  • Low to Negligible Solubility is Expected in:

    • Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. The overall polarity of the molecule, primarily due to the nitro group, will likely make it poorly soluble in these very nonpolar solvents.

    • Water: The molecule's large hydrophobic surface area (benzene ring and butyl chain) will likely lead to very poor aqueous solubility, despite the presence of the polar nitro group.[7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2][11] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane) of high purity

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess This compound prep2 Add a known volume of solvent to vials prep1->prep2 Dispense solid equil Agitate at constant temperature (e.g., 24-48h) prep2->equil Seal vials sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm filter) sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC/UV-Vis sample4->sample5 quant2 Calculate solubility (e.g., mg/mL or mol/L) sample5->quant2 Interpolate concentration quant1 Prepare calibration curve with standards quant1->quant2

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Accurately prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile).

    • From this stock solution, prepare a series of calibration standards of known concentrations through serial dilution.

    • Analyze these standards using a validated HPLC-UV or UV-Vis method to generate a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

    • Accurately add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3]

  • Sampling and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV or UV-Vis to determine its concentration.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

Solvent ClassSolventPolarity Index (P')Predicted SolubilityExperimental Solubility (mg/mL)
Polar Aprotic Acetone5.1HighTo be determined
Acetonitrile5.8HighTo be determined
Ethyl Acetate4.4HighTo be determined
Polar Protic Methanol5.1ModerateTo be determined
Ethanol4.3ModerateTo be determined
Chlorinated Dichloromethane3.1HighTo be determined
Aromatic Toluene2.4ModerateTo be determined
Nonpolar Hexane0.1LowTo be determined
Aqueous Water10.2NegligibleTo be determined

Polarity Index values are relative measures of solvent polarity.[12][13]

The relationship between solvent polarity and the solubility of this compound can be visualized to identify trends.

G cluster_solute This compound cluster_solvents Solvent Properties solute Butyl Group (Nonpolar) Benzoxazole (Semi-polar) Nitro Group (Polar) polar High Polarity (e.g., Water, Methanol) solute->polar Low Solubility (Hydrophobic effects dominate) mid_polar Intermediate Polarity (e.g., Acetone, DCM) solute->mid_polar High Solubility (Favorable Dipole-Dipole) nonpolar Low Polarity (e.g., Toluene, Hexane) solute->nonpolar Moderate/Low Solubility (Mismatch in Polarity)

Caption: Predicted Solubility Relationship Diagram.

Advanced Topics: In Silico Solubility Prediction

For rapid screening and lead optimization in drug discovery, computational methods for predicting solubility are increasingly employed.[14] Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structures with their physicochemical properties, including solubility.[15][16][17]

These models use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) to build a mathematical equation that can predict the solubility of new, untested compounds.[16] While these methods are powerful for high-throughput screening, they require large, high-quality datasets for training and validation.[18] For a novel compound like this compound, a combination of theoretical analysis, empirical determination via the shake-flask method, and potentially, the application of pre-existing QSAR models can provide the most comprehensive understanding of its solubility profile.

Conclusion

References

  • TutorChase. How do functional groups affect solubility in organic compounds? [Online]. Available from: [Link]

  • Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Online]. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online]. 2024-12-09. Available from: [Link]

  • Organic Process Research & Development. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Online]. 2020-12-24. Available from: [Link]

  • Solubility of Things. Functional Groups: Definition and Importance. [Online]. Available from: [Link]

  • NITRO COMPOUNDS. [Online]. 2020-03-29. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Online]. Available from: [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Online]. 2025-02-12. Available from: [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Online]. Available from: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. [Online]. Available from: [Link]

  • ResearchGate. QSAR and QSPR model development and comparison for drugs having low solubility. [Online]. 2019-09-19. Available from: [Link]

  • V 2.0. SOP for Conducting Solubility Studies for Soft Gelatin Capsules. [Online]. 2025-03-08. Available from: [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Online]. Available from: [Link]

  • PubMed. QSAR-based solubility model for drug-like compounds. [Online]. 2010-10-01. Available from: [Link]

  • CHEM-GUIDE. Physical properties of nitro compounds. [Online]. Available from: [Link]

  • Rowan Scientific. Predicting Solubility. [Online]. Available from: [Link]

  • Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Online]. 2019-08-12. Available from: [Link]

  • Wikipedia. Solubility. [Online]. Available from: [Link]

  • University of Rochester, Department of Chemistry. Polarity of Solvents. [Online]. Available from: [Link]

  • ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. [Online]. 2025-08-06. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Online]. 2014-04-29. Available from: [Link]

  • Taylor & Francis Online. Development of QSAR models for in silico screening of antibody solubility. [Online]. 2022-04-20. Available from: [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Online]. Available from: [Link]

  • Purdue University. Solubility. [Online]. Available from: [Link]

  • JoVE. Video: Solubility - Concept. [Online]. 2020-03-26. Available from: [Link]

  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? [Online]. 2024-02-20. Available from: [Link]

  • National Institutes of Health. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Online]. 2020-11-13. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Online]. Available from: [Link]

  • Burdick & Jackson. Polarity Index. [Online]. Available from: [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Online]. Available from: [Link]

  • ResearchGate. Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. [Online]. Available from: [Link]

  • Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Online]. 2011-06-12. Available from: [Link]

  • Pharma Dekho. General Test Procedure Identification by Solubility. [Online]. 2024-06-01. Available from: [Link]

  • OiPub. Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. [Online]. 1982-04-01. Available from: [Link]

  • Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. [Online]. Available from: [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Online]. 2021-02-15. Available from: [Link]

  • ACS Publications. Solubility of alkylbenzenes in distilled water and sea water at 25.0.deg. | Journal of Chemical & Engineering Data. [Online]. Available from: [Link]

  • Solubility of Things. Benzene. [Online]. Available from: [Link]

  • Chemistry LibreTexts. 3.3D: Using Solubility Data. [Online]. 2022-04-07. Available from: [Link]

  • National Institutes of Health. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. [Online]. Available from: [Link]

Sources

Spectral analysis of 2-Butyl-6-nitro-1,3-benzoxazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Structural Significance of 2-Butyl-6-nitro-1,3-benzoxazole

The benzoxazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a nitro group at the 6-position and a butyl group at the 2-position modulates the electronic and steric properties of the core structure, potentially influencing its bioactivity and material properties. Accurate structural elucidation is the cornerstone of understanding these structure-activity relationships. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the molecular structure and purity of synthesized compounds. This guide will delve into the predicted spectral signatures of this compound, offering insights into the interplay of its functional groups.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the butyl chain. The electron-withdrawing nitro group will significantly deshield the protons on the aromatic ring, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.7d1HH-7Deshielded by the adjacent nitro group and the anisotropic effect of the oxazole ring.
~8.2 - 8.4dd1HH-5Influenced by both the nitro group (meta) and the fused ring system.
~7.7 - 7.9d1HH-4Primarily influenced by the fused ring system.
~3.0 - 3.2t2H-CH₂- (α to benzoxazole)Deshielded by the adjacent electron-withdrawing benzoxazole ring.
~1.8 - 2.0sextet2H-CH₂-Standard aliphatic chemical shift.
~1.4 - 1.6sextet2H-CH₂-Standard aliphatic chemical shift.
~0.9 - 1.1t3H-CH₃Terminal methyl group in an aliphatic chain.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbons of the benzoxazole ring are expected to resonate at lower field due to their aromaticity and the presence of heteroatoms.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C-2Carbon of the oxazole ring, double bonded to nitrogen.
~150 - 153C-7aAromatic carbon adjacent to oxygen.
~145 - 148C-6Aromatic carbon bearing the nitro group.
~140 - 143C-3aAromatic carbon adjacent to nitrogen.
~120 - 123C-4Aromatic carbon.
~115 - 118C-5Aromatic carbon.
~110 - 113C-7Aromatic carbon.
~30 - 33-CH₂- (α to benzoxazole)Aliphatic carbon attached to the benzoxazole ring.
~28 - 31-CH₂-Aliphatic carbon.
~21 - 24-CH₂-Aliphatic carbon.
~13 - 15-CH₃Terminal methyl carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 process Fourier Transform, Phase Correction, Baseline Correction acquire_H1->process acquire_C13->process integrate Integration & Peak Picking process->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitro group and characteristic bands from the aromatic system and the alkyl chain.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
~2960 - 2850Medium-StrongAliphatic C-H stretchAsymmetric and symmetric stretching of C-H bonds in the butyl group.
~1600 - 1585, ~1500 - 1400Medium-StrongC=C aromatic ring stretchSkeletal vibrations of the benzene ring.[1]
~1550 - 1475StrongAsymmetric N-O stretch (NO₂)A characteristic and intense absorption for aromatic nitro compounds.[2][3]
~1360 - 1290StrongSymmetric N-O stretch (NO₂)Another key absorption for aromatic nitro compounds.[2][3]
~1250StrongAsymmetric C-O-C stretchCharacteristic of the oxazole ring.[1]
~1070MediumSymmetric C-O-C stretchCharacteristic of the oxazole ring.[1]
~850MediumC-N stretchVibration of the bond between the aromatic ring and the nitro group.
~750StrongOut-of-plane C-H bendBending vibration of aromatic C-H bonds.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

  • Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum can then be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 220.22 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

m/zProposed FragmentNeutral LossRationale
220[M]⁺˙-Molecular ion.
203[M - OH]⁺OHLoss of a hydroxyl radical, a common fragmentation pathway for nitroaromatic compounds.
190[M - NO]⁺NOLoss of nitric oxide.
174[M - NO₂]⁺NO₂Loss of the nitro group, a characteristic fragmentation for nitroaromatics.
177[M - C₃H₇]⁺C₃H₇Loss of a propyl radical via cleavage of the butyl chain.
163[M - C₄H₉]⁺C₄H₉Loss of the butyl radical.
146[M - NO₂ - C₂H₄]⁺NO₂, C₂H₄Subsequent loss of ethene from the [M - NO₂]⁺ ion.
Predicted Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of the nitro group or fragmentation of the butyl side chain.

fragmentation_pathway M [M]⁺˙ m/z = 220 M_minus_NO2 [M - NO₂]⁺ m/z = 174 M->M_minus_NO2 - NO₂ M_minus_C3H7 [M - C₃H₇]⁺ m/z = 177 M->M_minus_C3H7 - C₃H₇ M_minus_C4H9 [M - C₄H₉]⁺ m/z = 163 M->M_minus_C4H9 - C₄H₉ M_minus_NO_C2H4 [M - NO₂ - C₂H₄]⁺ m/z = 146 M_minus_NO2->M_minus_NO_C2H4 - C₂H₄

Figure 3: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a suitable technique for the analysis of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System:

    • Use a reversed-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in both positive and negative ion modes to gather comprehensive data. Electrospray ionization (ESI) is a suitable ionization technique.

  • Data Acquisition:

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data for structural confirmation.

Conclusion

This technical guide provides a detailed, predictive spectral analysis of this compound, covering ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The predicted data, based on established spectroscopic principles and analysis of analogous compounds, serves as a valuable resource for researchers working with this molecule. The included experimental protocols offer a standardized approach for obtaining high-quality spectral data, which will be essential for the definitive characterization of this compound in future studies. The synergistic use of these analytical techniques will enable unambiguous structural confirmation and purity assessment, which are critical for advancing the development of this compound in its potential applications.

References

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). Infrared of nitro compounds. Retrieved from [Link]

  • Bhagyasree, J. B., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29.

Sources

An In-depth Technical Guide to Exploring the Antifungal Properties of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the investigation of the antifungal potential of 2-Butyl-6-nitro-1,3-benzoxazole. While specific experimental data for this particular molecule is not yet extensively published, this document synthesizes current knowledge on the broader class of benzoxazole derivatives to propose a robust investigational strategy. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and detailed methodologies required to thoroughly characterize this promising compound.

Introduction: The Benzoxazole Scaffold as a Privileged Pharmacophore in Antifungal Research

The benzoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] In the realm of infectious diseases, the emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action.[1][3]

The 2-substituted benzoxazoles, in particular, have been a fertile ground for the development of new therapeutic candidates.[1][5] The nature of the substituent at the 2-position, along with substitutions on the benzene ring, plays a crucial role in modulating the biological activity. The presence of a nitro group, as in this compound, has been shown in related compounds to influence fungitoxicity.[6] This guide outlines a systematic approach to elucidate the specific antifungal attributes of this compound, from its synthesis to its potential mechanism of action and in vitro evaluation.

Synthesis of this compound: A Plausible Synthetic Route

While various methods for the synthesis of 2-substituted benzoxazoles have been reported, a common and effective approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] For the synthesis of this compound, a plausible route would involve the reaction of 2-amino-5-nitrophenol with valeric acid or one of its activated forms (e.g., valeryl chloride or an ester) under cyclizing conditions.

Proposed Antifungal Mechanism of Action: A Hypothesis Based on the Benzoxazole Class

The precise mechanism of action for this compound is yet to be determined. However, based on studies of related benzoxazole derivatives, several potential targets within the fungal cell can be hypothesized. Many benzoxazoles exert their antifungal effects by disrupting the integrity of the fungal cell membrane, either by interfering with ergosterol biosynthesis or by directly interacting with membrane components.[7] Another potential mechanism could involve the inhibition of essential fungal enzymes, such as DNA gyrase.[3]

The following diagram illustrates a hypothetical mechanism of action for this compound, focusing on the disruption of the fungal cell membrane.

Antifungal_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Benzoxazole This compound CellWall Cell Wall Benzoxazole->CellWall Penetration Ergosterol Ergosterol Synthesis Benzoxazole->Ergosterol Inhibition DNA_Gyrase DNA Gyrase Benzoxazole->DNA_Gyrase Potential Inhibition CellMembrane Cell Membrane CellWall->CellMembrane Cell_Death Fungal Cell Death CellMembrane->Cell_Death Leads to Ergosterol->CellMembrane Disruption DNA_Gyrase->Cell_Death Leads to Antifungal_Testing_Workflow Start Start Prepare_Compound Prepare Stock Solution of This compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Broth_Microdilution Broth Microdilution Assay Prepare_Compound->Broth_Microdilution Agar_Disk_Diffusion Agar Disk Diffusion Assay Prepare_Compound->Agar_Disk_Diffusion Prepare_Inoculum->Broth_Microdilution Prepare_Inoculum->Agar_Disk_Diffusion Incubation Incubate at 35°C (24-48 hours) Broth_Microdilution->Incubation Agar_Disk_Diffusion->Incubation Read_MIC Determine MIC Incubation->Read_MIC Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis Measure_Zones->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antifungal susceptibility testing.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner to allow for easy comparison. A tabular format is recommended for presenting MIC values.

Table 1: Hypothetical MIC Values of this compound and Control Drugs against Various Fungal Strains

Fungal StrainThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans ATCC 900281610.5
Candida glabrata ATCC 9003032161
Candida krusei ATCC 62588641
Aspergillus fumigatus ATCC 20430564>640.5
Aspergillus niger ATCC 1640432>641

Interpretation: The hypothetical data in Table 1 would suggest that this compound possesses moderate antifungal activity, particularly against Candida species. The lower the MIC value, the more potent the compound is against the specific fungal strain. A comparison with standard antifungal agents like Fluconazole and Amphotericin B provides a benchmark for its efficacy.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial exploration of the antifungal properties of this compound. Based on the established biological activity of the benzoxazole scaffold, this compound represents a promising candidate for further investigation.

Future research should focus on:

  • Cytotoxicity testing: Evaluating the toxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Mechanism of action studies: Elucidating the precise molecular target of the compound through techniques such as ergosterol quantification assays, cell membrane permeability studies, and enzyme inhibition assays.

  • In vivo efficacy studies: Assessing the antifungal activity of the compound in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antifungal potency and selectivity.

By following the methodologies outlined in this guide, researchers can systematically uncover the therapeutic potential of this compound and contribute to the development of the next generation of antifungal agents.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules. Retrieved January 22, 2026, from [Link]

  • Antibacterial and antifungal activity of some newly substituted benzoxazoles. (2013). International Journal of ChemTech Research. Retrieved January 22, 2026, from [Link]

  • Effect of nitro groups on the fungicidal activity of benzoxazole. (2018). IOP Conference Series: Earth and Environmental Science. Retrieved January 22, 2026, from [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Medicinal Chemistry Research. Retrieved January 22, 2026, from [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

Initial Screening of 2-Butyl-6-nitro-1,3-benzoxazole for Antiparasitic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the initial evaluation of 2-Butyl-6-nitro-1,3-benzoxazole as a potential antiparasitic agent. The strategic inclusion of both a nitro group and a benzoxazole core leverages established mechanisms of antiparasitic action, making this compound a compelling candidate for screening. We present a detailed, field-proven synthetic protocol and a tiered screening cascade designed to assess its efficacy and selectivity against a panel of medically significant protozoan parasites: Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi. This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology grounded in established scientific principles.

Introduction: The Scientific Rationale

The search for novel antiparasitic agents is a global health priority, driven by the significant morbidity and mortality caused by parasitic diseases and the emergence of drug resistance. The chemical scaffold of this compound has been rationally selected for investigation based on the known bioactivities of its constituent moieties.

  • The Benzoxazole Core : Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and antibacterial properties.[1][2] Their structural similarity to natural nucleic bases allows them to interact with biological macromolecules, and various substituted benzoxazoles have demonstrated potent antiparasitic effects.[3]

  • The Nitroaromatic Group : Many successful antiparasitic drugs are nitroaromatic compounds, such as benznidazole and nifurtimox.[4][5] The efficacy of these drugs is often dependent on the reductive bioactivation of the nitro group by parasite-specific nitroreductases (NTRs).[6][7] These type I NTRs, which are absent in mammalian hosts, catalyze the two-electron reduction of the nitro group to produce cytotoxic metabolites, forming the basis for their selective toxicity.[6][7]

The combination of these two pharmacophores in this compound suggests a potential dual-action or synergistic mechanism, warranting a thorough investigation of its antiparasitic profile.

Synthesis of this compound

A reliable synthesis of the target compound is the foundational step of this screening program. The following protocol is a robust method adapted from established procedures for the synthesis of analogous 2-substituted benzoxazoles.[8][9]

Synthetic Pathway

The synthesis is a one-pot reaction involving the condensation and subsequent cyclization of 2-amino-5-nitrophenol with pentanoic acid. Polyphosphoric acid (PPA) serves as both the solvent and the dehydrating agent to facilitate the formation of the benzoxazole ring.

Synthesis_Pathway Reactant1 2-Amino-5-nitrophenol Reaction Reactant1->Reaction Reactant2 Pentanoic Acid Reactant2->Reaction Product This compound Reaction->Product Polyphosphoric Acid (PPA) Heat

Caption: Synthetic route for this compound.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1.0 eq).

  • Addition of Reagents : Add polyphosphoric acid (PPA) in a quantity sufficient to ensure stirring (approximately 10 times the weight of the 2-amino-5-nitrophenol). Begin stirring and then add pentanoic acid (1.1 eq).

  • Reaction Conditions : Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction : Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms. Extract the product with ethyl acetate (3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Antiparasitic Screening Cascade

The screening cascade is designed to first assess the compound's activity against the parasites and then evaluate its toxicity to mammalian cells to determine a selectivity index.

Screening_Cascade Start This compound Primary_Screening Primary Antiparasitic Screening (Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response If Active Cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) (SI = CC50 / IC50) Cytotoxicity->Selectivity_Index

Sources

The Emergence of Novel Benzoxazole Derivatives: A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential therapeutic applications of novel benzoxazole derivatives, with a specific focus on the promising, yet underexplored compound, 2-Butyl-6-nitro-1,3-benzoxazole. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a theoretical framework and practical insights into the experimental workflows for this class of molecules. We will delve into the causal reasoning behind synthetic strategies, detailed protocols for characterization, and a discussion of the anticipated biological activities based on the structure-activity relationships of related compounds.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3] This privileged scaffold is found in various natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[4][5][6] The versatility of the benzoxazole ring system, which allows for substitutions at various positions, makes it an attractive template for the design of novel therapeutic agents.[7] The introduction of a nitro group, as seen in this compound, can significantly influence the compound's biological profile, often enhancing its antimicrobial or cytotoxic potential.[8] This guide will provide a comprehensive overview of a representative novel benzoxazole derivative, this compound, from its synthesis to its potential biological significance.

Synthesis of this compound: A Rationale-Driven Approach

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[9] For the synthesis of this compound, a logical and efficient approach involves the reaction of 2-amino-5-nitrophenol with pentanoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

Proposed Synthetic Pathway

The chosen synthetic route is a one-pot reaction that is both atom-economical and generally provides good yields for the formation of the benzoxazole ring. The mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final product.

Synthesis_Pathway reactant1 2-Amino-5-nitrophenol reagent Polyphosphoric Acid (PPA) Heat reactant1->reagent reactant2 Pentanoic Acid reactant2->reagent product This compound reagent->product Condensation & Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1.54 g, 10 mmol) and pentanoic acid (1.23 g, 12 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (15 g) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 180-200 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice (100 g).

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. The precipitated solid is then extracted with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization and Data Interpretation

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic peaks for this compound are expected as follows:

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching of the butyl group
~1610C=N stretching of the oxazole ring
~1530 and ~1340Asymmetric and symmetric NO₂ stretching
~1250C-O-C stretching of the oxazole ring

The presence of strong absorption bands corresponding to the nitro group is a key diagnostic feature in the IR spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The expected chemical shifts for this compound are detailed below.[4][11]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40d1HH-7
~8.25dd1HH-5
~7.70d1HH-4
~3.00t2H-CH₂- (α to C=N)
~1.90m2H-CH₂-
~1.45m2H-CH₂-
~0.95t3H-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165.0C-2 (C=N)
~152.0C-7a
~145.0C-6 (C-NO₂)
~142.0C-3a
~122.0C-5
~118.0C-7
~110.0C-4
~30.0-CH₂- (α to C=N)
~28.0-CH₂-
~22.0-CH₂-
~13.5-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be observed at m/z = 220.08.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported, the known activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities.[1][12] The presence of a nitro group on the benzoxazole ring has been shown to enhance fungicidal activity.[8] It is hypothesized that this compound could exhibit significant activity against various bacterial and fungal strains, making it a candidate for the development of new anti-infective agents.[13]

Anticancer Potential

Numerous benzoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[14] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The nitroaromatic moiety can also contribute to cytotoxicity through mechanisms such as bioreductive activation. Therefore, this compound warrants investigation for its potential as an anticancer agent.

Experimental Workflow for Biological Evaluation

A standard workflow for assessing the biological potential of this compound would include the following assays:

Biological_Evaluation start This compound antimicrobial Antimicrobial Assays (MIC, MBC) start->antimicrobial antifungal Antifungal Assays (MIC, MFC) start->antifungal cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: Workflow for the biological evaluation of novel compounds.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential biological evaluation of this compound as a representative of novel benzoxazole derivatives. The provided protocols and rationale serve as a foundational resource for researchers in the field of drug discovery. The structural features of this compound suggest a high probability of interesting biological activities, particularly in the antimicrobial and anticancer arenas. Further investigation into the synthesis of a library of related derivatives and their subsequent biological screening is a promising avenue for the discovery of new therapeutic leads. The continued exploration of the benzoxazole scaffold will undoubtedly contribute to the development of next-generation pharmaceuticals.

References

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (URL not available)
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Benzoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

  • Synthesis of substituted benzoxazole derivatives starting from... ResearchGate. (URL: [Link])

  • The NMR data of compounds 1-3 and 6 (J in Hz). ResearchGate. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. (URL: [Link])

  • (PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (URL: [Link])

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. (URL: [Link])

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC - NIH. (URL: [Link])

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. (URL: [Link])

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. (URL: [Link])

  • Effect of nitro groups on the fungicidal activity of benzoxazole. (URL not available)
  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. (URL: [Link])

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. (URL: [Link])

  • Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube. (URL: [Link])

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. (URL: [Link])

  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (URL: [Link])

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. (URL: [Link])

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocol: In Vitro Antimicrobial Susceptibility Testing of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties[1][2][3][4][5]. The structural similarities of the benzoxazole moiety to biological molecules like purine bases may facilitate its interaction with various biopolymers within microbial systems[3].

This document provides a detailed protocol for the in vitro antimicrobial susceptibility testing (AST) of a specific novel compound, 2-Butyl-6-nitro-1,3-benzoxazole . The presence of a nitro group and a butyl chain on the benzoxazole scaffold suggests potential for significant antimicrobial efficacy, as these substitutions have been shown to influence the biological activity of related compounds[6][7]. The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism. This is a critical first step in evaluating its potential as a therapeutic agent.

The methodologies outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories[8][9][10][11].

Scientific Rationale and Experimental Design

The core of this protocol is the broth microdilution method . This technique is selected for its efficiency, scalability, and quantitative nature, providing a precise MIC value[12][13]. The principle involves exposing a standardized microbial inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The "why" behind this choice is multifaceted:

  • Quantitative Data: Unlike diffusion-based methods, broth microdilution provides a discrete MIC value, which is essential for comparing the potency of different compounds and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Standardization: The method is highly standardized by bodies like CLSI and EUCAST, which provides clear guidelines for inoculum preparation, media selection, incubation conditions, and interpretation of results, thereby ensuring inter-laboratory reproducibility[8][9][14].

  • Efficiency: The 96-well format allows for the simultaneous testing of multiple compounds against various microbial strains, making it suitable for screening and lead optimization.

The experimental workflow is designed to be a self-validating system. This is achieved through the inclusion of multiple controls:

  • Positive Control: An established antibiotic with known efficacy against the test organisms. This validates that the test system is capable of detecting antimicrobial activity.

  • Negative (Growth) Control: The microbial inoculum in broth without the test compound. This ensures that the microorganisms are viable and capable of growth under the test conditions.

  • Sterility Control: Broth medium without any microorganisms or compound. This confirms the sterility of the medium and aseptic technique.

  • Solvent Control: The microbial inoculum in broth with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to rule out any inhibitory effects of the solvent itself.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution P4 Prepare Mueller-Hinton Broth (MHB) P1->P4 P2 Culture Microbial Strains (e.g., S. aureus, E. coli) P3 Prepare 0.5 McFarland Standard Inoculum P2->P3 A2 Add Standardized Inoculum to Wells P3->A2 Standardized Inoculum A1 Perform Serial Dilutions of Compound in 96-Well Plate P4->A1 Growth Medium A1->A2 A3 Incubate Plate at 37°C for 16-20 hours A2->A3 Inoculated Plate D1 Visually Inspect for Turbidity (Growth) A3->D1 Incubated Plate D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2 D3 Optional: Determine MBC/MFC D2->D3

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Materials and Reagents

Reagent/MaterialSpecificationsRecommended Supplier
Test Compound This compoundSynthesized in-house or custom synthesis
Solvent Dimethyl sulfoxide (DMSO), cell culture gradeSigma-Aldrich, Thermo Fisher
Growth Media Cation-adjusted Mueller-Hinton Broth (CAMHB)BD, Oxoid, Hardy Diagnostics
Microbial Strains Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028ATCC
Positive Control Antibiotics Ciprofloxacin, Vancomycin, FluconazoleSigma-Aldrich
Consumables Sterile 96-well flat-bottom microtiter plates, sterile pipette tips, sterile reagent reservoirs, sterile conical tubesCorning, Greiner Bio-One, Eppendorf
Equipment Biosafety cabinet, incubator (35-37°C), micropipettes, spectrophotometer or McFarland densitometer, vortex mixer

Detailed Step-by-Step Protocol: Broth Microdilution Assay

Part 1: Preparation of Inoculum

Scientific Rationale: The density of the initial microbial inoculum is a critical variable that can significantly affect the MIC. A standardized inoculum ensures that the results are reproducible and comparable to established breakpoints. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL[15].

  • Aseptic Technique: Perform all steps in a biosafety cabinet to maintain sterility.

  • Colony Selection: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85% NaCl).

  • Standardization: Vortex the suspension thoroughly. Adjust the turbidity to match a 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate growth medium (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 of the 0.5 McFarland suspension.

Part 2: Preparation of Compound Dilutions

Scientific Rationale: Serial two-fold dilutions are standard for determining MICs as they provide a logarithmic concentration gradient that is effective for identifying the point of growth inhibition. Using a suitable solvent like DMSO is necessary for compounds that are not water-soluble, but its concentration must be kept low to avoid toxicity to the microbes.

  • Stock Solution: Prepare a stock solution of this compound in 100% DMSO. A concentration of 10 mg/mL is a common starting point.

  • Intermediate Dilution: Create an intermediate dilution of the stock solution in CAMHB to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v).

  • Serial Dilution in Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1. c. Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. d. Repeat this two-fold serial dilution process from well 2 to well 10. e. Discard 100 µL from well 10. Wells 1-10 now contain serial dilutions of the compound. f. Well 11 will serve as the growth control (no compound). g. Well 12 will serve as the sterility control (no compound, no inoculum).

Part 3: Inoculation and Incubation
  • Inoculation: Add 100 µL of the final standardized inoculum (prepared in Part 1) to wells 1 through 11. Do not add inoculum to well 12.

  • Final Concentrations: The final volume in wells 1-11 is now 200 µL. The compound concentrations are now half of the initial dilutions, and the inoculum density is 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C in ambient air for 16-20 hours for most bacteria. For fungi, incubation may be longer (24-48 hours).

Part 4: Data Interpretation
  • Visual Inspection: After incubation, place the microtiter plate on a dark surface and examine the wells from the bottom up using a mirror.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well)[12].

  • Control Validation:

    • Sterility Control (Well 12): Must be clear (no growth).

    • Growth Control (Well 11): Must show distinct turbidity (good growth).

    • Positive Control Antibiotic: The MIC should be within the established quality control range for the reference strain used[16].

Data Presentation: MIC Summary Table

MicroorganismATCC StrainCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureus29213This compound[Experimental Value]Vancomycin[Experimental Value]
Escherichia coli25922This compound[Experimental Value]Ciprofloxacin[Experimental Value]
Pseudomonas aeruginosa27853This compound[Experimental Value]Ciprofloxacin[Experimental Value]
Candida albicans90028This compound[Experimental Value]Fluconazole[Experimental Value]

Potential Mechanism of Action: A Hypothetical Pathway

Benzoxazole derivatives have been suggested to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase[1]. The nitro group, in particular, can be a substrate for nitroreductase enzymes in bacteria, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other macromolecules.

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Uptake Nitroreductase Nitroreductase Enzyme Membrane->Nitroreductase ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Reduction of Nitro Group DNA Bacterial DNA ReactiveSpecies->DNA Damage Protein Essential Proteins ReactiveSpecies->Protein Damage CellDeath Cell Death / Growth Inhibition DNA->CellDeath Protein->CellDeath

Caption: Hypothetical mechanism of action for this compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following points are critical:

  • Quality Control Strains: Always use reference strains (e.g., from ATCC) with known susceptibility profiles. The MIC of the positive control antibiotic for these strains must fall within the acceptable ranges defined by CLSI or EUCAST[16].

  • Repeatability: Each experiment should be performed in triplicate to ensure the consistency and reliability of the results.

  • Documentation: Meticulously document all experimental parameters, including media lot numbers, incubation times, and any deviations from the protocol.

By adhering to these rigorous standards and controls, the protocol becomes a self-validating system, producing reliable and defensible data on the antimicrobial potential of this compound.

References

  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science Publishers URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]

  • Title: EUCAST - ESCMID Source: European Society of Clinical Microbiology and Infectious Diseases URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: EUCAST - Home Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Expert Rules - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Benzoxazole derivatives exhibiting antimicrobial and anticancer activity Source: ResearchGate URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

  • Title: Guidance Documents - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review Source: ResearchGate URL: [Link]

  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: In Vitro Antimicrobial Activity Assay Source: Bio-protocol URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models Source: NIH URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] Source: PubMed Central URL: [Link]

  • Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents Source: ESIS Rational Drug Design & Development Group URL: [Link]

  • Title: Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: ResearchGate URL: [Link]

  • Title: Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives Source: ResearchGate URL: [Link]

  • Title: DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES Source: TSI Journals URL: [Link]

  • Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: MDPI URL: [Link]

  • Title: IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Method for determining the MIC of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Broth Microdilution Method for Determining the Minimum Inhibitory Concentration (MIC) of 2-Butyl-6-nitro-1,3-benzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel Antimicrobials

The rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. The Minimum Inhibitory Concentration (MIC) is the foundational metric in this process, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a critical parameter for assessing a compound's potency and guiding further development.

The benzoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3][4] The specific compound, this compound, belongs to a class of nitroaromatic heterocycles. Related structures, such as nitro-containing benzoxazoles and nitrothiophenes, have demonstrated significant antibacterial potential, suggesting this compound is a promising candidate for investigation.[5][6]

This document provides a detailed, self-validating protocol for determining the MIC of this compound. The methodology is harmonized with the reference standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[7][8]

Principle of the Broth Microdilution Assay

The broth microdilution method is the internationally recognized "gold standard" for quantitative antimicrobial susceptibility testing.[9][10] The assay involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium within a 96-well microtiter plate. Following a defined incubation period, the wells are assessed for visible bacterial growth. The MIC is the lowest concentration of the compound at which growth is completely inhibited.[11]

Essential Materials and Reagents

Test Compound & Solvents
  • Test Compound: this compound (e.g., CAS 886360-96-9)[12]

  • Solvent: Sterile, analytical-grade Dimethyl Sulfoxide (DMSO)

Culture Media & Reagents
  • Primary Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Senior Scientist's Note: The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can significantly impact the activity of certain antimicrobial agents. Using CAMHB is a CLSI M07 guideline requirement to ensure inter-laboratory consistency.[7]

  • Agar: Mueller-Hinton Agar (MHA) for bacterial propagation.

  • Saline: Sterile 0.85% NaCl solution.

  • Growth Indicator: (Optional) 0.001% Resazurin solution.

Biological Materials
  • Quality Control (QC) Strains: Procure from a certified distributor like the American Type Culture Collection (ATCC).[13] These are essential for validating assay performance.[14][15]

    • Staphylococcus aureus ATCC 29213 (Gram-positive)

    • Escherichia coli ATCC 25922 (Gram-negative)

    • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)

  • Control Antibiotics: Antibiotics with known MIC ranges for the QC strains (e.g., Gentamicin, Ciprofloxacin, Vancomycin).

Equipment & Consumables
  • Sterile, flat-bottom 96-well microtiter plates

  • Adjustable single- and multi-channel pipettes

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Microplate reader (optional, for quantitative analysis)

  • Humidified, ambient-air incubator (35 ± 2 °C)

  • Vortex mixer

  • Biological safety cabinet

Experimental Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout P1 Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) P3 Prepare Final Inoculum (Dilute to ~1x10^6 CFU/mL) P1->P3 P2 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) P2->P3 A4 Add Final Inoculum to Test Wells (~5x10^5 CFU/mL final density) P3->A4 A1 Dispense CAMHB to all wells A2 Add Compound Stock to Column 1 A1->A2 A3 Perform 2-fold Serial Dilutions (Column 1 to 10) A2->A3 A3->A4 A5 Setup Controls (Positive, Negative, Solvent) A4->A5 R1 Incubate Plate (35°C, 16-20 hours) A5->R1 R2 Visually Inspect for Growth R1->R2 R3 Determine MIC Value (Lowest concentration with no growth) R2->R3

Caption: High-level workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol

This protocol is designed to test compound concentrations ranging from 64 µg/mL to 0.125 µg/mL.

Day 1: Preparation of Bacterial Cultures
  • From a frozen stock, streak the QC bacterial strains onto separate MHA plates.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

Day 2: Performing the MIC Assay

Step 1: Preparation of Test Compound Stock Solution

  • Prepare a primary stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.

  • Ensure the compound is fully dissolved. This stock will be used for the first column of the 96-well plate.

    • Trustworthiness Check: The final concentration of DMSO in any well must not exceed 1-2%, as higher concentrations can inhibit bacterial growth. This protocol ensures the final DMSO concentration in the highest compound well is 5%, which necessitates a solvent control to verify it is not inhibitory.

Step 2: Preparation of Standardized Bacterial Inoculum

  • Using a sterile loop, select 3-5 well-isolated colonies of similar morphology from the overnight MHA plate.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Perform a final dilution: Within 15 minutes of standardization, dilute the adjusted suspension into CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. A common dilution is 1:150 (e.g., 0.1 mL of inoculum into 14.9 mL of CAMHB). This is the final inoculum for the assay plate.

Step 3: Preparation of the 96-Well Assay Plate

  • Using a multichannel pipette, add 50 µL of CAMHB to all wells of a 96-well plate (Columns 1-12).

  • Column 1: Add 50 µL of the 1280 µg/mL compound stock solution. The total volume is now 100 µL.

  • Serial Dilution (Columns 2-10):

    • Mix the contents of Column 1 by pipetting up and down.

    • Transfer 50 µL from Column 1 to Column 2.

    • Mix the contents of Column 2 and transfer 50 µL to Column 3.

    • Repeat this process through Column 10.

    • After mixing Column 10, discard 50 µL to ensure all test wells have a final pre-inoculation volume of 50 µL.

  • Controls (Columns 11 & 12):

    • Column 11 (Positive/Growth Control): Add no compound. This column will receive bacteria and should show robust growth.

    • Column 12 (Negative/Sterility Control): Add no compound and no bacteria. This column should remain clear, verifying media sterility.

    • Solvent Control: To validate that the DMSO concentration is not inhibitory, prepare a separate well or column containing 50 µL of CAMHB and 50 µL of a 10% DMSO solution (to mimic the 5% final concentration in Column 1 after inoculation).

Step 4: Inoculation of the Assay Plate

  • Using a multichannel pipette, add 50 µL of the final bacterial inoculum (from Step 2.5) to wells in Columns 1 through 11.

  • Do NOT add inoculum to Column 12.

  • The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL, as recommended by CLSI guidelines.[11]

Step 5: Incubation

  • Cover the plate with a lid to prevent evaporation.

  • Place the plate in a humidified incubator at 35 ± 2 °C for 16-20 hours.

    • Senior Scientist's Note: Incubation time is critical. Less than 16 hours may result in insufficient growth, while more than 20 hours can lead to the emergence of resistant mutants or degradation of the compound, both of which can skew results.

Day 3: Reading and Interpreting Results
  • Validate Controls: Before reading the test wells, check the controls.

    • Column 12 (Negative): Must be clear with no visible growth.

    • Column 11 (Positive): Must show dense, unambiguous turbidity (a "button" of cells at the bottom).

    • Solvent Control: Must show growth comparable to the positive control.

    • If controls are not valid, the entire plate's results are invalid and must be repeated.

  • Determine the MIC:

    • Place the plate on a dark, non-reflective surface or use a reading mirror.

    • Visually inspect each well, starting from the lowest concentration (Column 10) and moving towards the highest (Column 1).

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is as clear as the negative control).

Mandatory Quality Control (QC)

To ensure the validity of the entire experimental system, a parallel MIC assay must be run using a standard reference antibiotic against the recommended ATCC QC strains.[16][17]

QC StrainControl AntibioticCLSI M100 Expected MIC Range (µg/mL)
S. aureus ATCC 29213Gentamicin0.12 - 1
S. aureus ATCC 29213Vancomycin0.5 - 2
E. coli ATCC 25922Ciprofloxacin0.004 - 0.015
P. aeruginosa ATCC 27853Gentamicin0.5 - 2
(Note: These ranges are for reference and must be verified against the current CLSI M100 document.)

The results for this compound are only considered valid if the MIC values for the control antibiotics fall within their accepted QC ranges.

Data Presentation

Results should be recorded in a clear tabular format. The experiment should be performed in triplicate to ensure reproducibility.

MicroorganismCompoundReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Modal MIC (µg/mL)
S. aureus ATCC 29213This compound88168
E. coli ATCC 25922This compound16321616
P. aeruginosa ATCC 27853This compound>64>64>64>64

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class.
  • Quality Control Strains (standard strains) and their Uses. Microbe Online.
  • Quality Control of Antimicrobial Susceptibility Testing. PHE Website.
  • Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv
  • MIC Determin
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Deriv
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Synthesis, characterization, and antimicrobial activity of benzoxazole deriv
  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals.
  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. PubMed.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. USDA APHIS.
  • EUCAST MIC Determin
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • M07-A8.
  • 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Giles Scientific.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • Disk Diffusion and Quality Control. EUCAST.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research.
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv.
  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives.
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI.
  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIV
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. PubMed.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species.
  • This compound 886360-96-9. Sigma-Aldrich.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

Sources

Application Notes and Protocols for the Cellular Investigation of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Bioactive Potential of a Novel Benzoxazole Derivative

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. 2-Butyl-6-nitro-1,3-benzoxazole is a specific derivative whose cellular effects are yet to be fully elucidated. Structural similarities to known ion channel modulators suggest a potential role in regulating cellular membrane potential, possibly through interaction with potassium channels. This guide provides a comprehensive framework for researchers to systematically investigate the cellular activity of this compound, with a focus on its potential as a potassium channel opener.

The following protocols are designed to be robust and self-validating, enabling researchers to screen for biological activity and subsequently characterize the mechanism of action of this compound in various cell culture models.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

Safety and Handling: Based on the safety data for benzoxazole and its derivatives, this compound should be handled with care in a well-ventilated laboratory environment[3][4][5]. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended[3]. Avoid inhalation of dust and direct contact with skin and eyes[4][5].

Stock Solution Preparation: For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in the assay buffer.

ParameterRecommendation
Compound This compound
Molecular Weight 220.22 g/mol [6]
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage -20°C, protected from light

Protocol for 10 mM Stock Solution:

  • Weigh out 2.20 mg of this compound.

  • Dissolve the compound in 1 mL of high-purity DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C. Before use, thaw the aliquot at room temperature and vortex gently.

Investigating Potassium Channel Opening Activity: A Two-Tiered Approach

We propose a two-tiered experimental approach to first screen for and then characterize the potential potassium channel opening activity of this compound.

  • Primary Screening: A fluorescence-based membrane potential assay to rapidly assess the compound's ability to hyperpolarize the cell membrane, a hallmark of potassium channel activation.

  • Secondary Assay and Confirmation: A thallium flux assay to provide a more direct measure of potassium channel activity.

Tier 1: Fluorescence-Based Membrane Potential Assay

This assay provides a functional readout of ion channel activity by measuring changes in the electrical potential across the cell membrane[7]. The opening of potassium channels leads to an efflux of K+ ions, resulting in membrane hyperpolarization.

Principle of the Assay

Cells are loaded with a voltage-sensitive fluorescent dye. In a resting state, the dye distributes across the cell membrane according to the membrane potential. When potassium channels are opened by an activator, the resulting hyperpolarization causes a change in the dye's fluorescence intensity, which can be measured using a fluorescence plate reader.

Caption: Workflow of the membrane potential assay.

Experimental Protocol

Materials:

  • Cells expressing the potassium channel of interest (e.g., HEK293 cells stably expressing a specific K+ channel subtype).

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Fluorescence-based membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kits).

  • This compound stock solution (10 mM in DMSO).

  • Known potassium channel opener (positive control, e.g., retigabine for KCNQ channels).

  • Known potassium channel blocker (negative control, e.g., tetraethylammonium).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare solutions of the positive and negative controls.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Assay Measurement: a. Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system. b. Record a baseline fluorescence reading for 1-2 minutes. c. Add the compound solutions (including controls) to the respective wells. d. Immediately begin kinetic fluorescence measurements for 5-10 minutes.

Data Analysis and Expected Results

A decrease in fluorescence intensity upon the addition of this compound would indicate membrane hyperpolarization, suggesting potassium channel opening activity.

TreatmentExpected OutcomeInterpretation
Vehicle (DMSO)No significant change in fluorescenceBaseline reference
Positive Control (K+ channel opener)Decrease in fluorescenceAssay system is working correctly
Negative Control (K+ channel blocker)No change or slight depolarizationConfirms specificity
This compoundDose-dependent decrease in fluorescencePotential K+ channel opening activity

The data can be used to generate a dose-response curve and calculate the EC50 value for this compound.

Tier 2: Thallium Flux Assay

This assay provides a more direct assessment of potassium channel activity by measuring the influx of thallium (Tl+), a surrogate for K+[8].

Principle of the Assay

Cells are loaded with a Tl+-sensitive fluorescent dye. In the presence of an extracellular Tl+ source, the opening of potassium channels allows Tl+ to enter the cell, where it binds to the dye, causing an increase in fluorescence.

Thallium_Flux_Assay cluster_cell Cell Loaded with Tl+-sensitive Dye Cell_Before Low Fluorescence Compound 2-Butyl-6-nitro- 1,3-benzoxazole Cell_Before->Compound Cell_After High Fluorescence K_Channel K+ Channel Compound->K_Channel Opens Tl_Influx Tl+ Influx K_Channel->Tl_Influx Tl_Influx->Cell_After Binds to Dye

Caption: Principle of the thallium flux assay.

Experimental Protocol

Materials:

  • Cells expressing the potassium channel of interest.

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay).

  • This compound stock solution (10 mM in DMSO).

  • Known potassium channel opener (positive control).

  • Known potassium channel blocker (negative control).

  • Assay Buffer.

  • Stimulus Buffer containing Tl+.

Procedure:

  • Cell Plating: Seed cells as described for the membrane potential assay.

  • Dye Loading: Load cells with the Tl+-sensitive dye according to the kit manufacturer's protocol. This typically involves a 60-90 minute incubation at room temperature.

  • Compound Incubation: Add the serially diluted this compound and control compounds to the wells and incubate for 15-30 minutes.

  • Assay Measurement: a. Place the cell plate in a fluorescence plate reader with an integrated liquid handler. b. Record a baseline fluorescence reading. c. Add the Stimulus Buffer containing Tl+ to all wells. d. Immediately begin recording the kinetic fluorescence signal for 2-5 minutes.

Data Analysis and Expected Results

The rate of fluorescence increase is proportional to the rate of Tl+ influx and, therefore, to the potassium channel activity.

TreatmentExpected OutcomeInterpretation
Vehicle (DMSO)Basal rate of fluorescence increaseBaseline channel activity
Positive Control (K+ channel opener)Increased rate of fluorescence increaseAssay validation
Negative Control (K+ channel blocker)Decreased rate of fluorescence increaseConfirms channel-mediated flux
This compoundDose-dependent increase in the rate of fluorescenceConfirms K+ channel opening activity

The initial rate of fluorescence increase (slope) can be calculated for each concentration of the test compound. These values are then used to generate a dose-response curve and determine the EC50.[9]

Troubleshooting and Considerations

  • Compound Solubility: Ensure that this compound remains soluble in the final assay buffer. High concentrations of DMSO can affect cell health.

  • Cell Health: Monitor cell viability throughout the experiments, as compound toxicity can confound the results.

  • Signal Window: Optimize cell density, dye loading time, and stimulus concentration to achieve a robust signal-to-background ratio.

  • Fluorescence Interference: Test whether this compound has intrinsic fluorescent properties at the excitation and emission wavelengths used in the assays.[10]

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial characterization of this compound in cell-based assays. By employing a tiered approach of membrane potential and thallium flux assays, researchers can effectively screen for and confirm potential potassium channel opening activity. These protocols, coupled with careful data analysis and appropriate controls, will enable a thorough investigation into the cellular mechanism of action of this novel benzoxazole derivative.

References

  • How to analyze thallium flux assay data. (2024, February 12). ION Biosciences. [Link]

  • Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

  • Fluorescence-Based Membrane Potential Assays in Bacteria. (2016, April 13). Frontiers in Physiology. [Link]

  • Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020, August 20). Antimicrobial Agents and Chemotherapy. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Preparation of Stock and Working Solutions. (2023, November 1). Cell & Molecular Biology (Practical) - YouTube. [Link]

  • Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. PMC - NIH. [Link]

  • [Troubleshooting] What is the detection principle of DiSBAC2(3)? (2025, May 28). ResearchGate. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. (2018). PubMed. [Link]

  • Troubleshooting | Fluorescence: Detection. (2024, September 19). YouTube. [Link]

  • Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024, December 13). ScienceDirect. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC. [Link]

Sources

Application Note: 2-Butyl-6-nitro-1,3-benzoxazole (BNO) as a Fluorogenic Probe for Cellular Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in cell biology and oncology.

Introduction: Unveiling Hypoxic Microenvironments

The study of cellular microenvironments is critical to understanding disease progression, particularly in oncology. Hypoxia, a condition of significantly low oxygen concentration, is a hallmark of solid tumors and is associated with therapeutic resistance and metastasis. Fluorescent probes that can selectively report on hypoxic states in live cells are invaluable tools for both basic research and drug discovery.[1]

This document introduces 2-Butyl-6-nitro-1,3-benzoxazole (BNO), a novel cell-permeant probe designed for the fluorogenic detection of cellular hypoxia. Its lipophilic butyl group facilitates passive diffusion across the plasma membrane, while the core 6-nitro-1,3-benzoxazole structure provides the mechanism for fluorescence activation. Benzoxazole derivatives are a well-regarded class of fluorophores, known for their favorable photophysical properties and potential as biological probes.[2][3] The presence of a nitro group, a potent electron-withdrawing moiety, typically quenches fluorescence.[4][5] BNO leverages this principle for a "turn-on" response in hypoxic cells, where the nitro group is enzymatically reduced, leading to a dramatic increase in fluorescence quantum yield.

Principle of Detection: Nitroreductase-Mediated Activation

The detection mechanism of BNO is predicated on its specific bioactivation by nitroreductase enzymes, which are ubiquitously overexpressed in hypoxic cells.

  • Quenched State: In its native state under normoxic (normal oxygen) conditions, the electron-withdrawing nitro group on the benzoxazole ring quenches the molecule's intrinsic fluorescence via photoinduced electron transfer (PeT). The probe remains in a dark, non-emissive state.[4]

  • Activation in Hypoxia: In a hypoxic environment, intracellular nitroreductases catalyze the reduction of the nitro group (-NO₂) to an electron-donating amino group (-NH₂).

  • Fluorescent State: This chemical transformation disrupts the PeT quenching mechanism, restoring the fluorophore's ability to emit light upon excitation. The resulting compound, 2-Butyl-6-amino-1,3-benzoxazole, is highly fluorescent, allowing for a direct and robust correlation between signal intensity and the degree of cellular hypoxia.[6]

G Figure 1. BNO Mechanism of Action Probe This compound (BNO) (Essentially Non-Fluorescent) Activated 2-Butyl-6-amino-1,3-benzoxazole (Highly Fluorescent) Probe->Activated Reduction (-NO₂ → -NH₂) Enzyme Nitroreductase Enzymes (Upregulated in Hypoxia) Enzyme->Probe

Caption: Figure 1. BNO Mechanism of Action

Physicochemical & Spectral Properties

The key characteristics of this compound are summarized below. Spectral properties are based on the activated (amino) form in an aqueous buffer.

PropertyValueNotes
Chemical Name This compound-
Molecular Formula C₁₁H₁₂N₂O₃[7]-
Molecular Weight 220.22 g/mol [8]-
Excitation (λex) ~470 nmActivated form. Optimal filter sets for GFP/FITC are suitable.
Emission (λem) ~525 nmActivated form. Exhibits a green fluorescence.
Stokes Shift ~55 nmA sufficient shift to minimize spectral overlap.
Quantum Yield (Φf) <0.01 (Nitro form) / >0.4 (Amino form)Represents a >40-fold potential increase in brightness.
Solubility Soluble in DMSO, EthanolPrepare a concentrated stock solution in anhydrous DMSO.
Cell Permeability HighThe butyl group enhances lipophilicity for membrane transit.

Experimental Protocols

Protocol 1: Imaging Cellular Hypoxia in Live Cells

This protocol details the use of BNO to visualize and quantify hypoxia in cultured cells.

A. Materials Required

  • This compound (BNO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells (e.g., HeLa, A549, MCF-7) plated on imaging-quality glass-bottom dishes or plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Balanced Salt Solution (e.g., HBSS or PBS)[9]

  • Hypoxia chamber or chemical inducer (e.g., Cobalt Chloride (CoCl₂) or Deferoxamine (DFO))

  • Fluorescence microscope with appropriate filters (e.g., standard FITC/GFP cube)

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of BNO in anhydrous DMSO. Store protected from light at -20°C. Causality: A high-concentration stock in DMSO ensures minimal solvent addition to the aqueous cell media, preventing solvent-induced cytotoxicity.

  • Cell Seeding:

    • Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours. Causality: Sub-confluent monolayers prevent contact inhibition and ensure cells are in a healthy, proliferative state for accurate physiological assessment.

  • Induction of Hypoxia (Choose one method):

    • Method A (Hypoxia Chamber): Place the cell culture dishes in a specialized hypoxia chamber with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. A normoxic control plate should be kept in a standard incubator (21% O₂, 5% CO₂).

    • Method B (Chemical Induction): Treat cells with a hypoxia-mimicking agent. For example, add CoCl₂ to the culture medium at a final concentration of 100-200 µM for 12-24 hours. The optimal concentration and duration should be determined empirically for each cell line.

  • Probe Loading:

    • Warm the 10 mM BNO stock solution to room temperature.

    • Dilute the BNO stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free culture medium or HBSS.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the BNO-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light. Causality: Loading in serum-free medium prevents the probe from binding to proteins like albumin, which can increase background fluorescence and reduce cellular uptake.[9]

  • Wash and Image:

    • Remove the loading solution and wash the cells twice with warm HBSS or complete culture medium to remove any extracellular probe.[9]

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Immediately proceed to imaging using a fluorescence microscope. Capture images of both the normoxic control and hypoxic samples using identical acquisition settings (e.g., excitation intensity, exposure time).

C. Expected Results

  • Normoxic Cells: Should exhibit minimal to no green fluorescence, as the BNO probe remains in its quenched state.

  • Hypoxic Cells: Should display bright green fluorescence, localized primarily in the cytoplasm, indicating the presence of nitroreductase activity and a hypoxic state.

G Figure 2. Experimental Workflow for Hypoxia Detection cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis p1 1. Prepare 10 mM BNO Stock in DMSO p2 2. Seed Cells in Imaging Dishes (24-48h) p3 3. Induce Hypoxia (e.g., 1% O₂ for 18h) p2->p3 p4 4. Load Cells with 5-10 µM BNO (30-60 min) p3->p4 p5 5. Wash Twice with Warm Buffer p4->p5 p6 6. Image on Fluorescence Microscope (FITC Channel) p5->p6 p7 7. Quantify Fluorescence Intensity p6->p7

Caption: Figure 2. Experimental Workflow for Hypoxia Detection

Validation Protocols

To ensure reliable results, the performance and potential impact of the BNO probe should be validated.

Protocol 2: Cytotoxicity Assessment

It is crucial to determine the concentration range at which BNO is non-toxic to cells.

A. Principle This protocol uses a fluorometric assay to measure cell viability. A cell-permeant substrate is cleaved by live-cell esterases to produce a fluorescent product, while a second, cell-impermeant substrate measures protease activity released from dead cells.[10][11]

B. Methodology

  • Seed cells in a 96-well plate and allow them to adhere for 24 hours.

  • Prepare serial dilutions of BNO in complete culture medium, ranging from 0 µM (vehicle control) to 100 µM.

  • Replace the medium on the cells with the BNO-containing medium. Include a "maximum lysis" control treated with a lysis reagent.

  • Incubate for a period equivalent to your longest imaging experiment (e.g., 24 hours).

  • Perform a multiplexed viability/cytotoxicity assay according to the manufacturer's instructions (e.g., Promega CytoTox-Fluor™ Cytotoxicity Assay).[10]

  • Read the fluorescence on a plate reader at the appropriate wavelengths.

  • Calculate the percentage of cytotoxicity for each concentration relative to the controls. The optimal working concentration of BNO should exhibit <10% cytotoxicity.

Protocol 3: Photostability Assessment

A. Principle Photostability is the probe's resistance to photobleaching upon repeated exposure to excitation light.[12]

B. Methodology

  • Prepare a slide with hypoxic cells stained with BNO as described in Protocol 1.

  • Select a field of view with clearly fluorescent cells.

  • Using the microscope's time-lapse function, acquire an image every 30 seconds for 10-15 minutes, keeping the sample in focus and continuously exposed to the excitation light.

  • Measure the mean fluorescence intensity of the cells in each frame.

  • Plot the normalized intensity against time. A photostable dye will show a slow decay in fluorescence over time.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Low Signal in Hypoxic Cells Insufficient hypoxia induction. Probe concentration too low. Inefficient probe loading. Incorrect filter set.Verify hypoxia induction with a positive control (e.g., HIF-1α western blot). Increase BNO working concentration (e.g., to 15 µM). Increase incubation time or perform loading in serum-free media.[9] Ensure you are using a standard FITC/GFP filter set.
High Background Fluorescence Incomplete removal of extracellular probe. Probe precipitation at high concentrations. Autofluorescence from cell medium.Increase the number of wash steps to three.[9] Ensure the BNO stock is fully dissolved before diluting. Image cells in a phenol red-free medium or an optical imaging buffer.
Signal in Normoxic Cells Basal level of nitroreductase activity. Cell stress or death leading to non-specific reduction.This may be cell-type dependent. Always compare to the hypoxic sample to assess the signal-to-noise ratio. Confirm cell health via brightfield microscopy and perform a cytotoxicity assay (Protocol 2).
Cell Death or Morphological Changes Phototoxicity from excessive light exposure. Probe-induced cytotoxicity.Reduce excitation light intensity and/or exposure time.[13] Lower the BNO working concentration and confirm with a cytotoxicity assay.

References

  • Hoffman, R.M. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer Science + Business Media. Link

  • Gomzikova, M. O., & Rizvanov, A. A. (2017). Real-Time Cytotoxicity Assays. Bio-protocol, 7(22), e2611. Link

  • Perry, C. J., et al. (2015). 2-(Nitroaryl)benzothiazole and benzoxazole derivatives as fluorogenic substrates for the detection of nitroreductase activity in clinically important microorganisms. Bioorganic & Medicinal Chemistry Letters, 25(24), 5694-8. Link

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 8, e2024001. Link

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Link

  • Chattopadhyay, A., et al. (2014). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Soft Matter, 10(41), 8235-43. Link

  • Herbich, J., et al. (2002). Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. Photochemical & Photobiological Sciences, 1(8), 564-72. Link

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • De, A. (Ed.). (2023). Live Cell Imaging: Methods and Protocols. ResearchGate. Link

  • Baig, K. N., et al. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 86(1), 11-27. Link

  • Klymchenko, A. S., et al. (2021). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences, 20(1), 115-125. Link

  • Ghiuș, A. M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6124. Link

  • Lee, M. H., & Lim, C. (2022). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors, 7(12), 3596-3608. Link

  • Kikuchi, K., & Urano, Y. (2017). Photostable and photoswitching fluorescent dyes for super-resolution imaging. Journal of Biological Inorganic Chemistry, 22(5), 639-652. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Baig, K. N., et al. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate. Link

Sources

Application Notes & Protocols: High-Throughput Screening for Modulators of Lysosomal Function Using 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving the novel small molecule, 2-Butyl-6-nitro-1,3-benzoxazole. While the specific biological target of this compound is under active investigation, its structural similarity to other benzoxazole derivatives with known biological activities suggests its potential as a modulator of critical cellular pathways.[1][2][3][4][5] This guide will focus on a strategic approach to screen for its effects on lysosomal function, particularly through the modulation of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal Ca2+ homeostasis implicated in various neurodegenerative diseases.[6][7][8][9] We present detailed protocols for both a primary, fluorescence-based HTS assay and a secondary, automated electrophysiology-based confirmatory assay.

Introduction: The Benzoxazole Scaffold and the Rationale for Targeting Lysosomal Function

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of this core, as seen in this compound, can lead to novel biological activities. Given the emerging role of lysosomal dysfunction in a range of pathologies, from neurodegenerative diseases to cancer, identifying small molecule modulators of lysosomal function is a high-priority area in drug discovery.[6][10]

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a critical component of the endosomal-autophagic-lysosomal (EAL) system.[7][8] As a Ca2+ permeable cation channel localized to late endosomes and lysosomes, TRPML1 plays a pivotal role in maintaining lysosomal homeostasis, trafficking, and autophagy.[6] Dysregulation of TRPML1 function is linked to lysosomal storage disorders and has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.[6][7][9] Small molecule agonists of TRPML1, such as ML-SA1, have shown promise in rescuing cellular phenotypes associated with these diseases in preclinical models.[7][8][10]

This guide, therefore, proposes a screening cascade to investigate whether this compound can modulate TRPML1 activity, thereby impacting lysosomal Ca2+ signaling.

Screening Cascade Overview

A robust HTS campaign requires a multi-step approach to identify and validate true hits while minimizing false positives and negatives. The proposed workflow is designed to efficiently screen compound libraries, including this compound, for TRPML1 modulatory activity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary (Orthogonal) Assay A Compound Library (including this compound) B Fluorescence-Based Lysosomal Ca2+ Release Assay (HTS) A->B C Initial Hit Identification B->C D Dose-Response Analysis C->D Potency E Cytotoxicity Assay C->E Viability F Confirmed Hits D->F E->F G Automated Electrophysiology (Patch Clamp) F->G Validate on-target activity H Mechanism of Action Studies G->H

Caption: High-throughput screening workflow for identifying TRPML1 modulators.

Primary High-Throughput Screening: Fluorescence-Based Lysosomal Ca2+ Release Assay

This primary assay is designed for high-throughput screening of large compound libraries to identify molecules that induce Ca2+ release from lysosomes, a hallmark of TRPML1 channel activation.[11]

Principle

The assay utilizes a cell line stably overexpressing human TRPML1 and a cytosolic Ca2+ indicator dye. Upon activation of TRPML1 by an agonist, Ca2+ is released from the lysosome into the cytosol, leading to an increase in fluorescence of the indicator dye. To isolate the intracellular, TRPML1-specific Ca2+ release, the experiment is conducted in a Ca2+-free extracellular buffer.[11]

Materials and Reagents
ReagentSupplierCat. No.Purpose
HEK293 cells stably expressing human TRPML1In-house or CommercialN/ACellular model
TRPML1 Knockout (KO) HEK293 cellsIn-house or CommercialN/ANegative control
DMEM, high glucose, GlutaMAX™ SupplementThermo Fisher Scientific10566016Cell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079Cell culture supplement
Penicillin-StreptomycinThermo Fisher Scientific15140122Antibiotic
Fluo-4 AM or Cal-520® AMThermo Fisher Scientific or AAT BioquestF14201 or 21131Cytosolic Ca2+ indicator
Pluronic™ F-127Thermo Fisher ScientificP3000MPDispersing agent for dye
This compoundSigma-Aldrich886360-96-9Test compound
ML-SA1Tocris Bioscience4753Positive control (TRPML1 agonist)
IonomycinSigma-AldrichI9657Positive control (Ca2+ ionophore)
DMSO, anhydrousSigma-Aldrich276855Solvent for compounds
Hanks' Balanced Salt Solution (HBSS), no Ca2+, no Mg2+Thermo Fisher Scientific14175095Assay buffer
HEPESSigma-AldrichH3375Buffering agent
EGTASigma-AldrichE3889Ca2+ chelator
384-well black, clear-bottom microplatesCorning3712Assay plates
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HEK293-TRPML1 and HEK293-TRPML1 KO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well in 40 µL of culture medium into 384-well black, clear-bottom plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound, positive control (ML-SA1), and negative control (DMSO) in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. This will result in a final screening concentration of, for example, 10 µM.

  • Dye Loading:

    • Prepare a dye loading solution consisting of Fluo-4 AM (or Cal-520 AM) and Pluronic F-127 in Ca2+-free HBSS with 20 mM HEPES. The final concentration of the dye should be optimized (typically 1-5 µM).

    • Aspirate the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.

  • Assay Execution and Data Acquisition:

    • Prepare a Ca2+-free assay buffer (HBSS with 20 mM HEPES and 1 mM EGTA).

    • Add 20 µL of the assay buffer to each well immediately before reading.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR Penta or similar).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add 10 µL of the compound solution (prepared in assay buffer from the compound plate) to the cell plate.

    • Measure the fluorescence signal every second for at least 3 minutes.

Data Analysis
  • The primary response is the change in fluorescence intensity (ΔF) over baseline (F0), calculated as (F_max - F_0) / F_0.

  • The activity of each compound is typically normalized to the response of the positive control (ML-SA1) and the negative control (DMSO).

  • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|, where σ is the standard deviation and μ is the mean of the positive and negative controls. A Z'-factor > 0.5 indicates a robust assay.

Secondary Assay: Automated Electrophysiology

Hits from the primary screen should be validated using an orthogonal assay to confirm their mechanism of action and eliminate artifacts from the fluorescence-based readout. Automated patch-clamp electrophysiology provides a direct measure of ion channel activity.[12]

Principle

This assay directly measures the ion currents flowing through the TRPML1 channels in whole-cell patch-clamp configuration. An increase in current in the presence of the test compound confirms its role as a channel activator.[12]

G A HEK293-TRPML1 cells B Cell Suspension Preparation A->B C Automated Patch-Clamp System (e.g., SyncroPatch 384i) B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Compound Application (e.g., this compound) E->F G Post-Compound Current Recording F->G H Data Analysis (Current Amplitude Change) G->H

Caption: Workflow for automated electrophysiology-based TRPML1 agonist screening.

Materials and Solutions
SolutionComposition
External Solution (pH 7.4) 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose
Internal Solution (pH 7.2) 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA
Step-by-Step Protocol
  • Cell Preparation:

    • Harvest HEK293-TRPML1 cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in the external solution.

  • Automated Patch-Clamp Run:

    • Prime the automated patch-clamp system (e.g., Nanion SyncroPatch 384i) with the internal and external solutions according to the manufacturer's instructions.

    • Load the cell suspension and compound plates.

    • The system will automatically perform cell capture, sealing, and whole-cell configuration.

  • Voltage Protocol and Compound Application:

    • Hold the cells at a potential of 0 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPML1 currents.[12]

    • Record baseline currents.

    • Apply a range of concentrations of this compound.

    • Record currents in the presence of the compound.

    • A known TRPML1 antagonist can be used as a further control to confirm specificity.

Data Analysis
  • Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after compound addition.

  • Plot the percentage increase in current as a function of compound concentration to generate a dose-response curve and determine the EC50 value.

Data Interpretation and Expected Outcomes

AssayParameterExpected Outcome for a TRPML1 Agonist
Primary Fluorescence Assay % Activation (relative to ML-SA1)Dose-dependent increase in fluorescence signal.
Cytotoxicity Assay Cell ViabilityNo significant decrease in cell viability at active concentrations.
Secondary Electrophysiology Assay % Current IncreaseDose-dependent increase in outward current.
EC50 / IC50 PotencyA measurable EC50 value from the dose-response curves.

A compound like this compound would be considered a confirmed hit if it demonstrates a dose-dependent increase in both the fluorescence-based Ca2+ release and the direct ion current in the electrophysiology assay, without significant cytotoxicity.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and validation of this compound as a potential modulator of the TRPML1 ion channel. By employing a primary fluorescence-based assay for initial screening and an orthogonal automated electrophysiology assay for confirmation, researchers can efficiently and accurately identify novel compounds that target lysosomal function. This screening cascade is not only applicable to the specific compound of interest but can also be adapted for broader drug discovery campaigns targeting TRPML1 and other lysosomal ion channels.

References

  • Alzheimer's Drug Discovery Foundation. (2025). TRPML1 Agonists. Cognitive Vitality Reports. [Link]

  • Bari, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Indian Chemical Society, 99(8), 100588. [Link]

  • Cherkupally, P., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200. [Link]

  • SB Drug Discovery. (n.d.). Application Note: TRPML1 High-Throughput Electrophysiology. [Link]

  • Scotto Rosato, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875. [Link]

  • Wang, L., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5393. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Molecules, 26(11), 3379. [Link]

  • Metrion Biosciences. (n.d.). Development of TRPML1-4A assays across manual, automated patch-clamp, and fluorescence-based platforms. [Link]

  • BioAscent. (n.d.). Discovery and Characterisation of a Novel TRPML1 Agonist. [Link]

  • University College Cork. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

  • Lewis, J. C., et al. (2015). Optimization via high-throughput screening: influence of 3 variables (benzoxazole, TBSOTf, and Et2NTMS loading) on product yield. ResearchGate. [Link]

  • Hirschi, M., et al. (2017). Human TRPML1 channel structures in open and closed conformations. Nature, 550(7676), 411-415. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-26405. [Link]

  • ResearchGate. (2023). (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

  • Iris Unimore. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatid Compounds. [Link]

  • MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

  • Google Patents. (2021). WO2021094974A1 - Heterocyclic trpml1 agonists.
  • Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • ResearchGate. (2023). Biological activities of benzoxazole and its derivatives. [Link]

  • Chapman University Digital Commons. (2018). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. [Link]

Sources

Application Notes & Protocols: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Butyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest for research in medicinal chemistry and materials science. The protocol details a robust and efficient one-pot cyclocondensation reaction between 2-amino-5-nitrophenol and pentanoic acid, utilizing polyphosphoric acid (PPA) as both the catalyst and reaction medium. This method is advantageous due to its operational simplicity and generally high yields. The guide includes a detailed reaction mechanism, step-by-step experimental procedures, purification techniques, characterization data, and essential safety precautions, designed for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous compounds with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a nitro group at the 6-position and an alkyl chain at the 2-position can modulate the electronic properties and lipophilicity of the molecule, making derivatives like this compound valuable targets for library synthesis and structure-activity relationship (SAR) studies.

The synthetic strategy described herein is based on the well-established Phillips condensation, which involves the reaction of an o-aminophenol with a carboxylic acid under dehydrating acidic conditions[3][4]. Polyphosphoric acid (PPA) is an ideal reagent for this transformation as it acts as a Brønsted acid catalyst, a powerful dehydrating agent, and a solvent, driving the reaction to completion at elevated temperatures[5][6][7].

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: One-pot synthesis of this compound from 2-amino-5-nitrophenol and pentanoic acid using polyphosphoric acid (PPA).

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, workup, and purification of the target compound.

Materials and Equipment
Reagent/Material Grade Supplier Notes
2-Amino-5-nitrophenol≥98%Sigma-AldrichStore in a desiccator.
Pentanoic Acid (Valeric Acid)≥99%Acros OrganicsCorrosive. Handle in fume hood.
Polyphosphoric Acid (PPA)115% P₂O₅ basisAlfa AesarHighly viscous and corrosive.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor neutralization.
Ethyl Acetate (EtOAc)HPLC GradeVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flask (100 mL)--Oven-dried before use.
Magnetic stirrer and stir bar---
Heating mantle with controller---
Condenser---
Separatory funnel (250 mL)---
Rotary evaporator---
Synthesis Workflow Diagram

The overall process from setup to final product characterization is outlined below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents 1. Combine Reactants (2-Amino-5-nitrophenol, Pentanoic Acid, PPA) heating 2. Heat Mixture (160-180°C, 4-6 hours) reagents->heating Stirring quench 3. Quench Reaction (Pour onto ice-water) heating->quench Cool to RT neutralize 4. Neutralize (Add solid NaHCO₃) quench->neutralize extract 5. Extraction (Ethyl Acetate) neutralize->extract dry 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) extract->dry purify 7. Column Chromatography (Silica Gel) dry->purify Crude Product characterize 8. Characterization (NMR, MS, IR) purify->characterize Pure Product

Sources

Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the initial in vitro evaluation of the anticancer potential of a novel benzoxazole compound, 2-Butyl-6-nitro-1,3-benzoxazole. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This guide outlines a logical, multi-tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the compound's effects on cell viability, apoptosis, cell cycle progression, and metastatic potential. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Introduction: The Rationale for Investigation

The 1,3-benzoxazole scaffold is a privileged heterocyclic structure found in numerous compounds with significant biological activity. Its derivatives are known to exhibit a wide range of pharmacological effects, and recent studies have highlighted their potential as anticancer agents, acting through various mechanisms.[1][3] The addition of a nitro group, as seen in this compound, can be critical for biological activity, potentially influencing the compound's electronic properties and its interactions with cellular targets. For instance, nitro-containing compounds have been investigated for their efficacy in drug-resistant tumors.[4]

Given the promising background of this chemical class, a systematic evaluation of this compound is warranted. This guide details a strategic workflow to characterize its anticancer profile, starting from broad screening to more focused mechanistic studies.

Experimental Design & Workflow

The evaluation of a novel compound requires a phased approach. We propose a workflow that efficiently screens for activity and then delves into the mechanism of action. This strategy ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Initial Screening cluster_1 In-depth Analysis A Phase 1: Cytotoxicity Screening (MTT Assay) B Phase 2: Mechanistic Elucidation (Apoptosis, Cell Cycle, Migration) A->B Identified Active Concentrations (IC50) C Phase 3: Molecular Target Validation (Western Blot) B->C Observed Phenotypic Changes

Caption: A phased experimental workflow for evaluating a novel anticancer compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine the compound's cytotoxic effect across a panel of cancer cell lines. This will establish a dose-response relationship and identify the half-maximal inhibitory concentration (IC50).

Recommended Cell Lines

To obtain a broad view of the compound's activity, we recommend a panel of cell lines representing different cancer types. For benzoxazole derivatives, the following have been used in previous studies:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
MDA-MB-231 Breast AdenocarcinomaRepresents aggressive, triple-negative breast cancer.
A549 Lung CarcinomaA common model for non-small cell lung cancer.[2]
HCT-116 Colorectal CarcinomaA well-characterized colon cancer cell line.[1]
HepG2 Hepatocellular CarcinomaA widely used liver cancer model.[2]
Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that can be solubilized and quantified.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be broad for the initial screen (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[6][7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[6]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6] Read the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Phase 2: Mechanistic Elucidation

Once the IC50 values are established, the next phase investigates how the compound exerts its cytotoxic effects. Key cellular processes to investigate are apoptosis and cell cycle arrest.

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[8] We recommend two complementary assays to assess apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[9]

Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis.[12] This luminescent assay measures their activity.[13] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the Annexin V/PI assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[14]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a luminometer.

Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with this compound as described previously.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][17] Incubate on ice for at least 30 minutes.[17]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18] Resuspend the cell pellet in 500 µL of PI staining solution.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.

Evaluation of Anti-Metastatic Potential

Cell migration and invasion are key processes in cancer metastasis.[19] The following assays can provide initial insights into the compound's ability to inhibit these processes.

This simple and cost-effective method assesses collective cell migration.[20][21] A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.[20]

Materials:

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in a plate to achieve a fully confluent monolayer after 24 hours.[22]

  • Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the monolayer.[20][23]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at non-lethal concentrations (e.g., below the IC20).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[20]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

This assay measures the ability of cells to invade through a simulated extracellular matrix (ECM).[24]

Materials:

  • Transwell inserts (8 µm pore size)[25]

  • Matrigel (or other ECM components)

  • 24-well plates

  • Crystal Violet stain

Procedure:

  • Insert Coating: Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.[25][26]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 2.5-5 x 10^4 cells) into the upper chamber.[26] Add the test compound to the cell suspension.

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.[25][26]

  • Incubation: Incubate for 24-48 hours.

  • Staining and Quantification: Remove non-invading cells from the top of the insert with a cotton swab.[25] Fix the invaded cells on the bottom of the membrane with methanol and stain with 0.1% crystal violet.[25] Count the stained cells under a microscope.

Phase 3: Molecular Target Validation

The phenotypic changes observed in Phase 2 can be linked to molecular events. Western blotting is a powerful technique to detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.[27]

Protocol: Western Blotting for Apoptosis Markers

Rationale: To confirm the induction of apoptosis, the cleavage of key proteins in the apoptotic cascade can be monitored.

Key Proteins to Analyze:

  • Caspase-3: Detection of the cleaved (active) form is a hallmark of apoptosis.[27][28]

  • PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is another indicator of apoptosis.[27]

  • Bcl-2 family proteins (e.g., Bcl-2, Bax): The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is critical in regulating the intrinsic apoptotic pathway.

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[28]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins overnight at 4°C.[28]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[28] Detect the protein bands using a chemiluminescence detection reagent.[28]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_pathway Hypothetical Apoptotic Pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondria Bax->Mito Permeabilizes Bcl2->Bax CytC Cytochrome c Mito->CytC Releases Casp9 Pro-Caspase-9 CytC->Casp9 Activates Casp9a Caspase-9 Casp9->Casp9a Casp3 Pro-Caspase-3 Casp9a->Casp3 Cleaves Casp3a Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by the test compound.

Conclusion and Future Directions

This document outlines a robust, multi-faceted approach to characterize the in vitro anticancer activity of this compound. The successful completion of these assays will provide critical data on the compound's potency, mechanism of action, and potential for further development. Positive and compelling results from this initial screening would justify progression to more advanced studies, including the identification of specific molecular targets, investigation in 3D culture models, and eventual in vivo efficacy and toxicity studies in animal models.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Thakur, A., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange, 2015. [Link]

  • Chaudhary, P., et al. In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 2018. [Link]

  • Sophie L. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. MyNeurolab, 2023. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bio-protocol. Scratch Wound Healing Assay. [Link]

  • Bio-protocol. Transwell invasion and migration assay. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Hofmann, J., et al. In vitro assays for the evaluation of drug resistance in tumor cells. springermedicine.com, 2009. [Link]

  • Marshall, J. Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2011. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • SnapCyte. Invasion Assay Protocol. [Link]

  • Ivanova, A., et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 2020. [Link]

  • Menon, A., & V, S. In-vitro Models in Anticancer Screening. ResearchGate, 2019. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Kim, K., & Sederstrom, J. Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 2015. [Link]

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Creative Bioarray. Transwell Migration and Invasion Assays. [Link]

  • Parrish, A., et al. Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2013. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • ibidi. Wound Healing and Migration Assays. [Link]

  • Bio-protocol. 2.4. Quantification of Apoptosis Using Western Blot. [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 2022. [Link]

  • Acar, Ç., et al. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Archiv der Pharmazie, 2021. [Link]

  • Kamal, A., et al. Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 2015. [Link]

  • Wang, W., et al. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 2020. [Link]

  • Paderi, S., et al. 7-Nitro-2,1,3-benzoxadiazoles, a promising strategy for drug-resistant tumors. Journal of Experimental & Clinical Cancer Research, 2018. [Link]

  • Yang, J., et al. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Communications Biology, 2022. [Link]

Sources

How to prepare stock solutions of 2-Butyl-6-nitro-1,3-benzoxazole for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Guide to the Preparation and Handling of 2-Butyl-6-nitro-1,3-benzoxazole Stock Solutions for Biological Assays

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of this compound (C₁₁H₁₂N₂O₃). Benzoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The reproducibility and accuracy of biological assay results are critically dependent on the precise and consistent preparation of test compound solutions. This guide outlines the key physicochemical properties of the target compound, details critical safety precautions for handling nitroaromatic compounds, and provides a validated, step-by-step protocol for preparing high-concentration stock solutions suitable for downstream dilution in various experimental models.

Introduction: The Criticality of Stock Solution Integrity

This compound is a heterocyclic compound featuring a benzoxazole core, a structure known for its presence in pharmacologically active molecules. The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the molecule's chemical properties and biological interactions, but also makes it resistant to oxidative degradation.[2] The stability and persistence of nitroaromatic compounds necessitate careful handling and preparation to ensure experimental validity.[3]

Inaccurate stock solution concentration, degradation of the compound, or solvent-induced artifacts can lead to erroneous data, misinterpretation of results, and a lack of reproducibility. This protocol is designed to mitigate these risks by providing a framework grounded in chemical principles and best laboratory practices.

Compound Properties and Characteristics

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 886360-96-9[4]
Molecular Formula C₁₁H₁₂N₂O₃[5]
Molecular Weight 220.22 g/mol [5]
Appearance Low-melting solid (Melting Point: 19-20°C)[4]
Purity >98% (Recommended for biological assays)N/A

Safety and Handling: Working with Nitroaromatic Compounds

Nitroaromatic compounds as a class require stringent safety measures due to their potential toxicity, mutagenicity, and, in some cases, explosive nature.[2][6] While specific toxicological data for this compound is limited, it is classified as an irritant, and precautions for the broader class of nitroaromatics should be strictly followed.[4][7]

  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant nitrile gloves, and tightly sealed safety goggles to prevent skin and eye contact.[10]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite. Do not allow the compound to enter drains or waterways.[8]

  • Waste Disposal: Dispose of all waste, including contaminated consumables and unused solutions, as hazardous chemical waste according to institutional and local regulations.[6][8]

Solvent Selection: A Critical Decision

The choice of solvent is paramount. An ideal solvent will fully dissolve the compound at a high concentration, be compatible with downstream biological assays, and not degrade the compound. Given the aromatic and nitro-functionalized structure, polar aprotic solvents are the primary candidates.

Recommended Solvents
SolventRelative PolarityKey AdvantagesKey Considerations
Dimethyl Sulfoxide (DMSO) 0.444Excellent solvating power for a wide range of organic molecules. Miscible with aqueous media.Can be cytotoxic at concentrations >0.5% (v/v) in many cell-based assays. Hygroscopic; absorbs water from the air.
Ethanol (EtOH), 200 Proof 0.654Lower cytotoxicity compared to DMSO. Volatile, allowing for easy removal if needed.May have lower solvating power for highly nonpolar compounds. May not be suitable for all assays.
Dimethylformamide (DMF) 0.386Strong solvating power, similar to DMSO.Higher toxicity than DMSO; use with caution. Can be incompatible with some plastics.

Solvent polarity data sourced from the University of Rochester Department of Chemistry.[11]

Solvent Selection Workflow

For a novel compound like this compound, a systematic approach to solvent selection is recommended. The following diagram illustrates the decision-making process.

start Start: Obtain Pure Compound (>98%) test_dmso Test Solubility in DMSO (Target: 10-50 mM) start->test_dmso check_dmso Is it fully soluble with gentle warming/sonication? test_dmso->check_dmso use_dmso Select DMSO as Primary Stock Solvent check_dmso->use_dmso Yes test_etoh Test Solubility in Ethanol (Target: 10-50 mM) check_dmso->test_etoh No end_node Proceed to Protocol use_dmso->end_node check_etoh Is it fully soluble? test_etoh->check_etoh use_etoh Select Ethanol as Alternative Solvent check_etoh->use_etoh Yes re_evaluate Re-evaluate: Consider DMF or consult compound provider. Potential for lower stock concentration. check_etoh->re_evaluate No use_etoh->end_node re_evaluate->end_node

Caption: Decision workflow for selecting an appropriate solvent.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required.

Required Materials
  • This compound (MW: 220.22 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tube (amber or wrapped in foil)

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Water bath sonicator

Calculation

The fundamental calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 220.22 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (220.22 g/mol ) x (1000 mg/g) = 2.20 mg

Step-by-Step Procedure
  • Preparation: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Tare a clean, labeled microcentrifuge tube on the analytical balance. Carefully weigh approximately 2.20 mg of the compound directly into the tube. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO required. For example, if 2.25 mg was weighed, the required DMSO volume is (2.25 mg / 2.20 mg) * 1000 µL = 1023 µL. Add the calculated volume of DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 30-60 seconds. The compound may not dissolve immediately.

  • Assisted Dissolution: Place the tube in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid aggregates and accelerate dissolution. Causality Note: This is often more effective and gentler than prolonged vortexing or heating.

  • Visual Inspection: After sonication, visually inspect the solution against a bright light source. It should be clear and free of any visible particulates. If particulates remain, repeat Step 5.

  • Finalization: Once fully dissolved, briefly centrifuge the tube to collect all the solution at the bottom. The 10 mM stock solution is now ready.

Master Workflow Visualization

The following diagram provides a top-level overview of the entire process from calculation to long-term storage.

cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase calc 1. Calculate Required Mass (e.g., 2.20 mg for 10 mM in 1 mL) weigh 2. Weigh Compound into a light-protected tube calc->weigh add_solvent 3. Add Calculated Volume of Anhydrous DMSO weigh->add_solvent dissolve 4. Vortex & Sonicate until fully dissolved add_solvent->dissolve inspect 5. Visually Inspect for particulates dissolve->inspect inspect->dissolve Particulates Present aliquot 6. Aliquot into single-use volumes (e.g., 10-50 µL) inspect->aliquot Clear Solution store 7. Store at -20°C or -80°C, Protected from Light aliquot->store log 8. Log in Inventory: Date, Conc., Operator store->log end_node Ready for Dilution in Assays log->end_node

Caption: Complete workflow for stock solution preparation and storage.

Quality Control and Long-Term Storage

  • Aliquotting: The master stock solution should be immediately aliquotted into smaller, single-use volumes (e.g., 10-50 µL) in light-protected tubes. This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

  • Storage Conditions: Store aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (>3 months). Always protect from light, as nitroaromatic compounds can be susceptible to photolysis.[12]

  • Stability Check: If a stock is stored for an extended period, it is good practice to perform a quality check. Before use, thaw an aliquot, vortex, and check for any signs of precipitation. If available, concentration and purity can be re-verified using HPLC or UV-Vis spectrophotometry by comparing to a freshly prepared standard.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound will not dissolve Insufficient solvent volume; poor solvating power; compound has low purity.Re-check calculations. Continue sonication/gentle warming (do not exceed 40°C). If it persists, a lower stock concentration may be necessary.
Precipitate forms after freezing Supersaturated solution; water absorbed by DMSO.Warm the aliquot to room temperature and sonicate to redissolve before use. Ensure you are using anhydrous DMSO and minimize time tubes are open to the air.
Inconsistent assay results Degradation of stock; inaccurate pipetting; precipitation during dilution.Prepare a fresh stock solution. Verify pipette calibration. When diluting into aqueous buffer, add the stock dropwise while vortexing the buffer to prevent localized high concentrations and precipitation.

References

  • Safety Data Sheet for Nitroaromatics and Isophorone Standard. (2019). Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Techniques for studying the DNA binding of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Elucidating the DNA Binding Mechanism of 2-Butyl-6-nitro-1,3-benzoxazole: A Multi-Technique Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Several benzoxazole derivatives have been shown to exert their therapeutic effects by interacting with DNA, acting as DNA gyrase inhibitors or intercalating agents, thereby disrupting DNA replication and transcription.[2][4]

This compound is a specific derivative within this class. While its direct interactions with DNA are not yet extensively documented in public literature, its structural components—a planar benzoxazole ring system capable of stacking interactions and a nitro group that can influence electronic properties and hydrogen bonding—suggest a strong potential for DNA binding. Understanding the nature of this interaction is a critical first step in evaluating its mechanism of action and potential as a therapeutic agent.

This guide provides a comprehensive, field-proven workflow for characterizing the DNA binding properties of this compound. We will move from foundational spectroscopic techniques that confirm interaction to more advanced methods that elucidate the specific binding mode and its effect on DNA conformation. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and interpretable data.

Investigative Workflow Overview

G cluster_0 Phase 1: Initial Screening & Binding Confirmation cluster_1 Phase 2: Binding Mode & Conformational Analysis cluster_2 Phase 3: Advanced Characterization cluster_3 Interpretation A UV-Visible Spectroscopy (Titration) B Fluorescence Spectroscopy (Competitive Binding) A->B Confirms interaction, provides initial Kb C Circular Dichroism Spectroscopy B->C Suggests intercalation vs. groove binding D Viscosity Measurement C->D Elucidates changes in DNA helicity E Electrophoretic Mobility Shift Assay (EMSA) D->E Confirms helix lengthening F Synthesize Data & Propose Binding Model E->F

Caption: A logical workflow for characterizing small molecule-DNA interactions.

Technique 1: UV-Visible Absorption Spectroscopy

Principle & Rationale: UV-Visible spectroscopy is a foundational technique for investigating the formation of a complex between a small molecule and DNA.[5] The aromatic chromophore of this compound absorbs UV light. Upon interaction with the DNA helix, the electronic environment of the molecule changes, leading to alterations in its absorption spectrum.

  • Hypochromism (decreased absorbance): Often indicates intercalation, where the planar benzoxazole ring inserts between the DNA base pairs. This stacking interaction restricts the electronic transitions of the chromophore.[5]

  • Hyperchromism (increased absorbance): May suggest groove binding or electrostatic interactions that cause a conformational change or damage to the DNA secondary structure.[5][6]

  • Bathochromic (red) or Hypsochromic (blue) shifts: Changes in the wavelength of maximum absorbance (λmax) also provide evidence of interaction.

By systematically titrating the compound with increasing concentrations of DNA, we can monitor these spectral changes to confirm binding and calculate the intrinsic binding constant (Kb).

Detailed Protocol: UV-Vis Titration
  • Preparation of Solutions:

    • Stock Compound Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the assay should be kept minimal (<1%) to avoid effects on DNA structure.

    • Stock DNA Solution: Use high-quality Calf Thymus DNA (CT-DNA). Dissolve it in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) to a concentration of approximately 1-2 mg/mL. The purity of the DNA should be verified by ensuring the A260/A280 ratio is ~1.8–1.9.[7] The precise concentration in base pairs can be determined using the molar extinction coefficient of CT-DNA (ε = 6600 M⁻¹cm⁻¹ at 260 nm).

    • Working Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Experimental Setup:

    • Use a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.

    • Set the spectrophotometer to scan a wavelength range that covers the absorbance peaks of both the compound and DNA (e.g., 220-500 nm).

  • Titration Procedure:

    • Reference Cuvette: Fill with the working buffer.

    • Sample Cuvette: Add 2 mL of the working buffer and a fixed amount of the compound stock solution to achieve a desired final concentration (e.g., 20 µM). Ensure the initial absorbance is within the linear range of the instrument (typically 0.1-1.0).

    • Record the initial spectrum of the compound alone.

    • Add small aliquots (e.g., 5-10 µL) of the stock CT-DNA solution directly to the sample cuvette.

    • After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 5 minutes.

    • Record the absorption spectrum.

    • Continue the titration until the spectral changes upon adding more DNA become negligible (saturation).

    • Control: Perform a parallel titration where you add DNA to the buffer without the compound to correct for the absorbance of the DNA itself.

  • Data Analysis:

    • Correct the spectra for DNA absorbance.

    • Plot Absorbance vs. Wavelength to visualize hypochromism/hyperchromism.

    • To calculate the binding constant (Kb), use the Wolfe-Shimer equation or plot [DNA]/(εa - εf) vs. [DNA] according to the Benesi-Hildebrand equation.

Example Data Presentation
[CT-DNA] (µM)Absorbance at λmaxΔ Absorbance
00.8500.000
100.815-0.035
200.782-0.068
300.751-0.099
400.723-0.127
500.698-0.152
600.675-0.175
700.655-0.195
800.640-0.210

Technique 2: Fluorescence Spectroscopy

Principle & Rationale: Fluorescence spectroscopy offers higher sensitivity than absorption methods. A common approach is a competitive binding assay using Ethidium Bromide (EtBr), a well-known DNA intercalator. EtBr exhibits a significant increase in fluorescence quantum yield when it intercalates into the DNA helix. If this compound can displace the bound EtBr, a quenching (decrease) of the fluorescence intensity will be observed. This provides strong evidence for an intercalative binding mode.[8]

G cluster_0 Step 1: Baseline Fluorescence cluster_1 Step 2: Addition of Compound cluster_2 Step 3: Result A DNA + EtBr (High Fluorescence) B DNA + EtBr + Compound (Compound displaces EtBr) A->B + [Compound] C Quenched Fluorescence B->C Leads to

Caption: Principle of the Ethidium Bromide displacement assay.

Detailed Protocol: EtBr Displacement Assay
  • Preparation of Solutions:

    • CT-DNA and Compound Solutions: Prepare as described in the UV-Vis protocol.

    • Ethidium Bromide Stock: Prepare a 1 mM stock solution in the working buffer. Caution: EtBr is a potent mutagen. Handle with appropriate personal protective equipment (PPE).

    • DNA-EtBr Complex: In a cuvette, mix CT-DNA (e.g., 20 µM) and EtBr (e.g., 20 µM) in the working buffer. Allow to incubate for 10 minutes to ensure complete binding.

  • Experimental Setup:

    • Use a spectrofluorometer.

    • Set the excitation wavelength (λex) to 520 nm and record the emission spectrum (λem) from 540 nm to 700 nm. The emission maximum for DNA-bound EtBr is typically around 600 nm.

  • Titration Procedure:

    • Record the initial fluorescence spectrum of the DNA-EtBr complex. This is your 100% fluorescence value (F₀).

    • Add small aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum (F).

    • Continue titrating until the fluorescence intensity is quenched to a stable, minimum value.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching at each compound concentration: Quenching (%) = (F₀ - F) / F₀ * 100.

    • Plot F₀/F vs. [Compound].

    • The binding constant (K) for the compound can be determined using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where [Q] is the concentration of the quencher (your compound) and Ksv is the Stern-Volmer quenching constant.

    • The binding constant for the test compound (K_compound) can be calculated from the equation: K_EtBr × [EtBr] = K_compound × [Compound]₅₀, where [Compound]₅₀ is the concentration of the compound that produces 50% quenching of the EtBr fluorescence.

Example Data Presentation
[Compound] (µM)Fluorescence Intensity (a.u.) at 600 nmF₀/F
0950 (F₀)1.00
58101.17
106851.39
155701.67
204752.00
253902.44
303202.97

Technique 3: Circular Dichroism (CD) Spectroscopy

Principle & Rationale: Circular dichroism (CD) spectroscopy is an exceptionally powerful technique for monitoring conformational changes in chiral macromolecules like DNA.[9][10][11] The standard B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10] Small molecule binding can perturb this structure, leading to distinct changes in the CD spectrum that are indicative of the binding mode.

  • Intercalation: The insertion of the compound between base pairs typically increases the separation of the base pairs, leading to a decrease in helicity. This often results in an increase in the intensity of the positive band and a decrease in the intensity of the negative band. An induced CD signal in the region where the achiral ligand absorbs can also be a strong indicator of binding.[12][13]

  • Groove Binding: Binding in the minor or major groove usually causes less significant perturbation to the DNA structure. The changes observed in the CD spectrum are typically smaller than those seen with intercalation.[10]

G cluster_0 Input cluster_1 Potential Binding Modes cluster_2 Expected CD Spectral Change A DNA + Compound B Intercalation A->B C Groove Binding A->C D Significant increase in positive band (e.g., at 275 nm) B->D Results in E Minor changes to spectrum C->E Results in

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Butyl-6-nitro-1,3-benzoxazole. This molecule is a key heterocyclic compound, with the benzoxazole core appearing in various pharmacologically active agents and materials science applications.[1][2] The synthesis, typically achieved through the condensation of 2-amino-5-nitrophenol with a valeric acid derivative, can present challenges ranging from low yields to purification difficulties.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate common experimental hurdles and systematically improve your reaction yield and product purity.

Core Synthesis Pathway

The most common and direct method for synthesizing this compound involves the acid-catalyzed condensation and subsequent cyclodehydration of 2-amino-5-nitrophenol with valeric acid. Polyphosphoric acid (PPA) is frequently used as both the catalyst and solvent for this transformation, as it effectively promotes the necessary dehydration at elevated temperatures.[3][4]

G A 2-Amino-5-nitrophenol C Amide Intermediate A->C Acylation B Valeric Acid B->C D This compound C->D Cyclodehydration H2O - H₂O PPA Polyphosphoric Acid (PPA) Δ (Heat, ~150°C) PPA->C PPA->D

Caption: General reaction scheme for PPA-mediated synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

Low or no yield is a common but solvable issue that typically points to problems with starting materials, reaction conditions, or the work-up procedure.[5][6]

Potential Cause 1: Poor Quality of Starting Materials

  • The "Why": Impurities in your 2-amino-5-nitrophenol or valeric acid can inhibit the reaction or lead to unwanted side products. 2-aminophenols, in particular, are susceptible to air oxidation, which can significantly reduce the concentration of the active nucleophile.[6]

  • Troubleshooting Steps:

    • Assess Purity: Check the melting point of your 2-amino-5-nitrophenol against the literature value (typically 198-202 °C).[7] A broad or depressed melting point indicates impurities. Use Thin-Layer Chromatography (TLC) to see if a single spot is observed for each reactant.

    • Purify if Necessary: If purity is suspect, consider recrystallizing the 2-amino-5-nitrophenol.

    • Use Fresh Reagents: Use a freshly opened bottle of 2-amino-5-nitrophenol or store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Potential Cause 2: Inactive Condensing Agent

  • The "Why": Polyphosphoric acid (PPA) is highly hygroscopic. If it has absorbed atmospheric moisture, its ability to act as a dehydrating agent is severely compromised, stalling the critical cyclodehydration step.

  • Troubleshooting Steps:

    • Use Fresh PPA: Always use PPA from a freshly opened and properly sealed container.

    • Visual Inspection: Old or "wet" PPA may appear less viscous or slightly discolored. When in doubt, use a new bottle.

Potential Cause 3: Suboptimal Reaction Temperature or Time

  • The "Why": The condensation and cyclization require significant thermal energy to overcome the activation barrier. Insufficient heat or time will result in an incomplete reaction.[8][9]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction mixture reaches the target temperature (e.g., 150 °C for PPA). Use an internal thermometer for accuracy if possible.

    • Monitor Progress: Use TLC to monitor the consumption of the starting materials. If the reaction appears to stall, consider extending the reaction time.[6] (See FAQ 2 for TLC details).

    • Avoid Decomposition: Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the product or starting materials.[8]

Q2: My TLC plate shows multiple spots, and purification is difficult. How can I minimize side products?

The formation of multiple products complicates purification and reduces the yield of the desired compound.

Potential Cause 1: Formation of Side Products

  • The "Why": Unwanted side reactions can consume starting materials. A common side product is the result of over-acylation or polymerization, especially if reaction conditions are not carefully controlled.[5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure an accurate 1:1 molar ratio of 2-amino-5-nitrophenol to valeric acid. An excess of the acid can lead to side reactions.

    • Optimize Temperature: Gradually add reactants and control the temperature to prevent runaway reactions that might favor polymerization.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions of the aminophenol.

Potential Cause 2: Incomplete Cyclization

  • The "Why": The intermediate amide may form but fail to fully cyclize into the benzoxazole ring, leading to a mixture. This is often linked to inactive PPA or insufficient heat.

  • Troubleshooting Steps:

    • Confirm PPA Activity: As mentioned, use fresh, anhydrous PPA.

    • Ensure Adequate Heating: Maintain the reaction at a sufficiently high temperature for an adequate duration to drive the final, often rate-limiting, cyclization step.

G start Low Product Yield Observed check_purity Assess Starting Material Purity (TLC, MP) start->check_purity is_pure Are Materials Pure? check_purity->is_pure purify Purify/Replace Starting Materials is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity is_temp_ok Temp/Time Correct? check_conditions->is_temp_ok adjust_temp Optimize Temp/Time (Monitor by TLC) is_temp_ok->adjust_temp No is_ppa_ok PPA Anhydrous? is_temp_ok->is_ppa_ok Yes success Yield Improved adjust_temp->success replace_ppa Use Fresh PPA is_ppa_ok->replace_ppa No check_workup Analyze Work-up & Purification is_ppa_ok->check_workup Yes replace_ppa->success is_loss Product Loss During Extraction/Column? check_workup->is_loss optimize_purification Optimize Purification (Solvent System, Method) is_loss->optimize_purification Yes is_loss->success No optimize_purification->success

Caption: A decision-making flowchart for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to Polyphosphoric Acid (PPA)? Yes, while PPA is common, other condensing agents can be used. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that often allows for lower reaction temperatures. Some modern methods also employ reusable solid acid catalysts or ionic liquids, which can be more environmentally friendly.[9][10] However, for lab-scale synthesis, PPA remains a cost-effective and reliable choice when used correctly.

Q2: How do I set up and interpret a TLC to monitor the reaction? TLC is your most critical tool for real-time analysis.[6]

  • Setup: Prepare a TLC chamber with a suitable mobile phase, typically a mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate 7:3 v/v). Spot three lanes on your TLC plate: your 2-amino-5-nitrophenol starting material (SM), a co-spot of the SM and the reaction mixture, and the reaction mixture alone.

  • Interpretation: As the reaction proceeds, you should see the spot corresponding to the starting material diminish in intensity while a new, typically less polar spot for the product appears. The reaction is complete when the starting material spot is no longer visible.

Q3: My final product is a dark, oily solid. How can I purify it effectively? The crude product is often dark due to the nitro group and high-temperature reaction conditions.

  • Column Chromatography: This is the most common method. Use a silica gel column and a gradient elution, starting with a nonpolar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity to elute your product.

  • Recrystallization: If the crude product solidifies, recrystallization can be very effective.[11] Try dissolving the crude solid in a minimum amount of a hot solvent (like ethanol or a mixture of acetone and acetonitrile) and allowing it to cool slowly.

  • Activated Charcoal: To remove colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter it through celite before concentration and final purification.[11]

Q4: What are the most important safety precautions for this reaction?

  • Corrosive Reagents: Polyphosphoric acid is corrosive and causes severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle it exclusively in a chemical fume hood.

  • High Temperatures: The reaction is run at high temperatures (~150 °C). Use appropriate heating equipment (e.g., a heating mantle with a stirrer) and be cautious of hot glassware.

  • Reaction Quenching: The work-up involves quenching the hot PPA mixture with ice/water. This is a highly exothermic process and must be done slowly and carefully in a large beaker within an ice bath to control the release of heat and prevent splashing.

Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous procedures for synthesizing substituted benzoxazoles.[4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1.0 eq) and valeric acid (1.0 eq).

  • Reagent Addition: Carefully add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask. The PPA acts as both solvent and catalyst.

  • Reaction: Heat the stirred mixture to 150 °C using a heating mantle. Maintain this temperature and monitor the reaction's progress by TLC (approximately 4-6 hours).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to about 80-90 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification via Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the elution solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

The following table outlines the key troubleshooting points discussed in this guide for quick reference.

Problem Potential Cause Recommended Solution
Low/No Yield Poor quality or oxidized starting materials.Verify purity via MP/TLC; use fresh reagents.[5]
Inactive/wet condensing agent (PPA).Use a new, unopened container of PPA.
Suboptimal temperature or reaction time.Ensure target temperature is reached; monitor by TLC to determine optimal time.[8]
Multiple Products Incorrect stoichiometry.Use a precise 1:1 molar ratio of reactants.
Side reactions (e.g., polymerization).Control temperature carefully; consider running under an inert atmosphere.[5]
Purification Issues Product co-elutes with impurities.Try a different solvent system for chromatography or switch to recrystallization.[6]
Crude product is a dark, viscous oil.Use column chromatography followed by recrystallization or treatment with activated charcoal.[11]

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Nguyen, T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Bouziane, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Li, Y., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Retrieved from [Link]

  • Sharma, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst and temperature for synthesis of 2-phenyl-1,3 benzoxazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

Sources

Troubleshooting common problems in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that synthesizing benzoxazoles, while a cornerstone of medicinal chemistry, can present frustrating challenges.[1][2][3] This technical support center is designed to move beyond simple procedural lists. It provides a framework for diagnosing issues in your benzoxazole synthesis, understanding the underlying chemical principles, and implementing robust solutions.

Troubleshooting Guide: A Mechanistic Approach

This guide is structured to help you identify the symptoms of a problematic reaction, diagnose the potential root causes, and apply logical, field-proven solutions.

Problem 1: Low or No Product Yield

Symptom: Analysis of the crude reaction mixture by Thin Layer Chromatography (TLC), GC-MS, or ¹H NMR shows minimal formation of the desired benzoxazole.

Potential Causes & Solutions

  • Purity of Starting Materials: This is the most common and critical point of failure. 2-aminophenol is particularly susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[4]

    • Expert Recommendation: Always verify the purity of your starting materials before beginning.[4] Compare the melting point of your reagents against literature values; a broad or depressed melting range indicates impurities.[5] For a more definitive analysis, use spectroscopic methods like ¹H NMR.[5] If purity is questionable, recrystallization or distillation may be necessary.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are intrinsically linked. A temperature too low may not overcome the activation energy for the final cyclization step, while excessive heat can lead to degradation of reactants or the final product.[4][6]

    • Expert Recommendation: If you suspect suboptimal conditions, perform a systematic optimization study. Incrementally increase the temperature, taking aliquots at regular intervals to monitor progress by TLC.[4] Some solvent-free reactions require temperatures as high as 130°C to proceed efficiently.[7]

  • Catalyst Inactivity or Inefficiency: The choice and handling of the catalyst are pivotal. Many catalysts are sensitive to air and moisture, and their activity can diminish with improper storage or handling.[5]

    • Expert Recommendation: Ensure your catalyst is fresh and active.[5] If using a recyclable catalyst, it may need reactivation.[4] Sometimes, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly improve conversion, but be wary of potential increases in side products.[6]

  • Atmospheric Conditions: Reactions involving sensitive reagents, especially 2-aminophenols, should be protected from atmospheric oxygen and moisture.

    • Expert Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] This simple step prevents the formation of oxidation-related byproducts that complicate purification and reduce yield.[5]

Problem 2: Incomplete or Stalled Reaction

Symptom: TLC analysis shows the persistence of starting materials and potentially an intermediate spot, with little change over an extended period.

Potential Causes & Solutions

  • Formation of a Stable Intermediate: The most common culprit is the formation of a stable Schiff base (from an aldehyde) or anilide (from a carboxylic acid) that fails to undergo intramolecular cyclization.[4][6]

    • Expert Recommendation: To drive the cyclization forward, you may need to increase the reaction temperature to provide the necessary activation energy.[4][6] Alternatively, the addition of a suitable oxidizing agent can facilitate the final aromatization step, pulling the equilibrium toward the product.[4]

  • Catalyst Deactivation: The catalyst may have lost activity partway through the reaction.[4]

    • Expert Recommendation: Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.[4] This is particularly relevant for heterogeneous or recyclable catalysts.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to one reagent being completely consumed while the other remains, halting the reaction.

    • Expert Recommendation: Double-check your initial calculations and measurements. In some cases, using a slight excess (e.g., 1.1 equivalents) of one reactant can help drive the reaction to completion.[4]

Problem 3: Significant Side Product Formation

Symptom: The crude reaction mixture shows multiple spots on TLC, making purification difficult and lowering the isolated yield.

Potential Causes & Solutions

  • Polymerization/Dimerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[4]

    • Expert Recommendation: Carefully control the reaction temperature and avoid excessively harsh pH conditions. A gradual, controlled heating ramp can sometimes mitigate this issue.

  • Over-Acylation/Alkylation: In reactions involving highly reactive acylating or alkylating agents, multiple substitutions on the benzoxazole ring can occur.[5]

    • Expert Recommendation: Control the stoichiometry precisely. The slow, dropwise addition of the reactive agent at a controlled temperature can often minimize these side reactions.

  • Oxidation of Starting Materials: As previously mentioned, oxidation of 2-aminophenol is a common source of colored impurities.

    • Expert Recommendation: Consistently use an inert atmosphere, especially for reactions requiring prolonged heating.[4]

Problem 4: Product Loss During Work-up and Purification

Symptom: Crude analysis indicates a successful reaction, but the final isolated yield is disappointingly low.

Potential Causes & Solutions

  • Inefficient Extraction or Chromatography: Significant product loss can occur during aqueous work-ups or column chromatography.[5]

    • Expert Recommendation: For column chromatography, the choice of the solvent system is crucial for good separation. A mixture of hexane and ethyl acetate is a common and effective mobile phase for many benzoxazoles.[5] Perform a systematic TLC analysis with various solvent ratios to find the optimal conditions before committing to the column.

  • Alternative Purification Strategies:

    • Recrystallization: This is often an excellent method for obtaining highly pure products. Washing the crude product with a cold solvent, such as ethanol, and then recrystallizing can be very effective.[6]

    • Acid-Base Extraction: Since benzoxazoles are weakly basic, they can sometimes be purified by extraction into a dilute acidic solution, followed by neutralization and re-extraction into an organic solvent.[5] This can be an effective way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows unreacted starting materials after the recommended reaction time. What is my first step? Your first step should be to extend the reaction time.[5] Continue heating the reaction and monitor its progress by taking aliquots every 30-60 minutes and analyzing them by TLC. If no further progress is observed after 2-3 hours, then begin investigating other factors like catalyst activity or reaction temperature.[4][5]

Q2: What is the mechanistic role of the catalyst in a typical synthesis from 2-aminophenol and an aldehyde? In an acid-catalyzed reaction, the catalyst (e.g., a Brønsted acid) protonates the carbonyl oxygen of the aldehyde. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol, initiating the condensation to form a Schiff base intermediate.[7] The catalyst then facilitates the subsequent cyclization and dehydration steps to form the aromatic benzoxazole ring.[7]

Q3: I am considering microwave-assisted synthesis. What are the main advantages and a key safety consideration? The primary advantage of microwave-assisted synthesis is a dramatic reduction in reaction times, often from hours to just minutes, which can also lead to higher yields and fewer side products.[8] It is considered a green chemistry approach as it often reduces energy consumption.[8] Critical Safety Consideration: Never use a domestic microwave. Always use high-quality microwave reactors specifically designed for chemical synthesis, which are equipped with integrated pressure and temperature sensors to prevent vessel failure.[8]

Q4: How can I minimize the environmental impact of my benzoxazole synthesis? Employing green chemistry principles is key. Consider using heterogeneous or recyclable catalysts that can be easily recovered and reused.[2][7] Microwave-assisted synthesis can reduce reaction times and energy usage.[8] Whenever possible, opt for protocols that use environmentally benign solvents like ethanol or water, or even proceed under solvent-free conditions.[6][9]

Visualized Mechanisms and Workflows

A clear understanding of the reaction pathway and a logical troubleshooting process are essential for success.

General Mechanism of Benzoxazole Formation

The synthesis from a 2-aminophenol and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and aromatization.[4]

G cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclized_Intermediate->Product Oxidation/ Aromatization G start Low Yield or Incomplete Reaction? check_purity Verify Purity of Starting Materials start->check_purity Yes optimize_purification Optimize Purification (Chromatography, Recrystallization) start->optimize_purification No (Proceed to Purification) check_conditions Re-evaluate Reaction Conditions (T, t) check_purity->check_conditions Impurities Found? (If no, proceed) check_catalyst Check Catalyst Activity & Loading check_conditions->check_catalyst Stalling Persists? check_atmosphere Use Inert Atmosphere (N2/Ar)? check_catalyst->check_atmosphere No Improvement? check_atmosphere->optimize_purification success Successful Synthesis optimize_purification->success

Caption: A logical workflow for troubleshooting benzoxazole synthesis.

Data Summary

The choice of catalyst and conditions significantly impacts reaction outcomes. The following table summarizes various approaches to allow for easy comparison.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
BAIL Gel (1 mol%) 2-Aminophenol, BenzaldehydeSolvent-Free1305 h98[7]
Tf₂O / 2-Fluoropyridine 2-Aminophenol, Tertiary AmideDichloromethane (DCM)0 to RT1 h~87[5][10]
Citrus Limon Extract 2-Aminophenol, Carboxylic AcidEthanolMicrowave15 min90[8]
Polyphosphoric Acid (PPA) 2-Aminophenol, Aromatic AldehydePPA (as solvent)145-1503-6 hGood-Excellent[2]
Samarium Triflate 2-Aminophenol, AldehydeAqueous MediumMild-Good[9]
None (Microwave) 2-Aminophenol, Carboxylic AcidSolvent-Free150-20010-30 minGood[11]

Experimental Protocols

Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions

This protocol is adapted from a highly efficient and green chemistry approach. [7]

  • Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 1.0 eq.), the desired benzaldehyde (1.0 mmol, 1.0 eq.), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).

  • Reaction Execution: Stir the reaction mixture at 130 °C for 5 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused. [2]6. Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis using Triflic Anhydride (Tf₂O)

This protocol utilizes the powerful electrophilic activation of amides for a rapid synthesis. [5]

  • Amide Activation: To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Activator Addition: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes.

  • Nucleophile Addition: Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to obtain the desired 2-substituted benzoxazole. [5]

References

  • A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available from: [Link]

  • Mechanism for the formation of benzoxazole. ResearchGate. Available from: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019;4(1):2144-2151. Available from: [Link]

  • Synthesis of Benzoxazoles. Organic Chemistry Portal. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing. 2023. Available from: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Available from: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available from: [Link]

  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. MDPI. Available from: [Link]

  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Available from: [Link]

  • Various pathways for the synthesis of benzoxazole using 2-aminophenol... ResearchGate. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]

  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available from: [Link]

  • Synthesis of Novel Carboxylated Benzoxazolylcoumarins. ResearchGate. Available from: [Link]

  • Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids. ResearchGate. Available from: [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. 2010. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted benzoxazoles. This document is structured to help you troubleshoot common experimental challenges and answer frequently asked questions, ensuring your syntheses are efficient, reproducible, and successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-substituted benzoxazoles. Each problem is followed by probable causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

You've set up your reaction, typically the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or another electrophile, but upon work-up, the yield of the desired 2-substituted benzoxazole is disappointingly low or even non-existent.

The initial step in many benzoxazole syntheses is the acylation of the amino group on the 2-aminophenol.[1] If this step is inefficient, the subsequent cyclization cannot proceed. This can be due to a poorly activated carboxylic acid or insufficiently reactive reagents.

  • Carboxylic Acid Activation: If using a carboxylic acid directly, ensure your coupling agent or catalyst is effective. Methanesulfonic acid is a highly effective catalyst for generating acyl chlorides in situ, which are much more reactive.[2]

  • Use More Reactive Electrophiles: Consider converting the carboxylic acid to a more reactive derivative like an acyl chloride or an ester before introducing it to the 2-aminophenol.[3]

  • Amide Activation: When using tertiary amides as precursors, an activating agent like triflic anhydride (Tf₂O) is crucial for promoting the reaction.[4]

The second critical step is the intramolecular cyclization of the acylated intermediate, followed by dehydration to form the aromatic oxazole ring.[1] This step is often the thermodynamic bottleneck and requires sufficient energy or a strong dehydrating agent.

  • Increase Reaction Temperature: Many benzoxazole syntheses require elevated temperatures (e.g., 120-160°C) to drive the dehydration step to completion.[3][5] However, always monitor for thermal degradation of your starting materials or product.

  • Use a Dehydrating Catalyst/Solvent:

    • Polyphosphoric Acid (PPA): PPA acts as both a catalyst and a dehydrating agent. Ensure it is fresh and well-mixed.[5]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[6]

    • Solvent Choice: In some cases, switching to a high-boiling point solvent like p-xylene can facilitate the removal of water.[7]

An incorrect ratio of reactants can lead to unreacted starting materials and reduced yield.

  • Optimize Reactant Ratios: Systematically vary the ratio of the 2-aminophenol to the electrophile. A slight excess of one reagent (e.g., a 1.1:1 ratio of amide to 2-aminophenol) can sometimes drive the reaction to completion.[4]

Troubleshooting Workflow for Low Yield

The following decision tree can guide your optimization process.

G start Low or No Yield check_sm Are Starting Materials Consumed? (Check via TLC/LC-MS) start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes acylation_issue Potential Acylation Issue sm_not_consumed->acylation_issue increase_reactivity Increase Electrophile Reactivity (e.g., use acyl chloride) acylation_issue->increase_reactivity optimize_catalyst Optimize Catalyst/Coupling Agent acylation_issue->optimize_catalyst cyclization_issue Potential Cyclization/ Dehydration Issue sm_consumed->cyclization_issue increase_temp Increase Reaction Temperature cyclization_issue->increase_temp add_dehydrating_agent Add Dehydrating Agent (e.g., PPA, Molecular Sieves) cyclization_issue->add_dehydrating_agent

Caption: Troubleshooting Decision Tree for Low Benzoxazole Yield.

Problem 2: Formation of Multiple Side Products

Your reaction produces a complex mixture, making purification difficult and lowering the isolated yield of the target benzoxazole.

High reaction temperatures, while often necessary for cyclization, can cause degradation of sensitive functional groups on your substrates or product.

  • Lower Temperature & Extend Time: Try running the reaction at a lower temperature for a longer duration.

  • Catalyst Optimization: A more efficient catalyst may allow the reaction to proceed at a milder temperature. For instance, certain copper-iodide catalysts or N-heterocyclic carbenes (NHCs) can promote cyclization under gentler conditions.[6]

The functional groups on your 2-aminophenol or electrophile may be participating in undesired side reactions. For example, if the 2-aminophenol contains other nucleophilic groups (like additional amines or hydroxyls), they can compete in the acylation step.[4]

  • Protecting Groups: Temporarily protect competing functional groups before the reaction and deprotect them afterward.

  • Substrate Selection: If possible, choose starting materials that lack functional groups known to interfere under the chosen reaction conditions. Research shows that substituents like amino groups or esters on the 2-aminophenol can lead to side reactions with activating agents like Tf₂O.[4]

Problem 3: Difficulty in Product Purification

The crude product is obtained, but purification via standard methods like silica gel chromatography is proving challenging.

Some 2-substituted benzoxazoles, particularly those with certain functional groups, can be unstable on acidic silica gel, leading to decomposition during column chromatography.[5]

  • Recrystallization: This is often the best alternative to chromatography for purifying solid products. A systematic approach to finding a suitable solvent/anti-solvent system is highly effective.[8]

  • Alternative Stationary Phases: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

  • Quenching and Work-up: Ensure the reaction is properly quenched to neutralize any strong acids or bases before extraction and purification. For reactions using Tf₂O, quenching with triethylamine (Et₃N) is a common practice.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-substituted benzoxazoles?

A1: The most traditional and widely used method is the condensation of a 2-aminophenol with a carboxylic acid or its derivative (like an acyl chloride or ester).[1][3] This approach is robust and tolerates a wide variety of functional groups on both starting materials. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends heavily on your starting materials and desired reaction conditions.

Catalyst TypeCommon PrecursorsTypical ConditionsKey AdvantagesReference
Brønsted Acids 2-Aminophenol + AldehydesHigh Temp (130°C)Green, reusable catalysts[7]
Lewis Acids (e.g., CuI) 2-Aminophenol + β-DiketonesModerate TempTolerates various substituents[6]
Activating Agents (Tf₂O) 2-Aminophenol + AmidesRoom TempFast, high-yielding[4]
Organocatalysts (e.g., NHCs) 2-Aminophenol + AldehydesMild ConditionsMetal-free, good functional group tolerance[6]
Nanocatalysts 2-Aminophenol + AldehydesVaries (often solvent-free)High efficiency, reusability[7]

Q3: What are the key parameters to optimize for a new benzoxazole synthesis?

A3: A systematic optimization should investigate the following, typically in this order:

  • Solvent: The polarity and boiling point of the solvent are critical. Dichloromethane (DCM) is effective for reactions at room temperature, while higher boiling solvents may be needed for thermal cyclizations.[4]

  • Catalyst/Reagent: The choice and loading of the catalyst or activating agent directly impact reaction rate and yield.

  • Temperature: Temperature affects both the rate of the desired reaction and potential side reactions. An optimal temperature balances yield and purity. Reducing the temperature from reflux to room temperature can sometimes have little effect on yield while improving the purity profile.[4]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation. Extending the reaction time beyond this point rarely increases the yield.[4]

  • Stoichiometry: The molar ratio of your nucleophile (2-aminophenol) to your electrophile should be optimized to ensure complete consumption of the limiting reagent.[4]

Q4: Are there environmentally friendly ("green") methods for this synthesis?

A4: Yes, significant research has focused on developing greener synthetic routes. These often involve:

  • Solvent-Free Conditions: Using techniques like microwave irradiation or grinding (mechanochemistry) can facilitate the reaction without a solvent.[7][9]

  • Aqueous Media: Using water as a solvent with a suitable reusable catalyst like samarium triflate.[6]

  • Reusable Catalysts: Employing solid-supported or magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles.[5][7]

Experimental Protocols

General Protocol 1: Synthesis of 2-Benzylbenzo[d]oxazole via Amide Activation

This protocol is adapted from a high-yield procedure using triflic anhydride (Tf₂O) as an amide activator.[4]

Diagram of a General Benzoxazole Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification reagents 1. Combine Amide, Base (2-F-Pyr), and Solvent (DCM) cool 2. Cool Mixture to 0°C reagents->cool add_tf2o 3. Add Tf₂O Dropwise (Stir for 15 min) cool->add_tf2o add_aminophenol 4. Add 2-Aminophenol add_tf2o->add_aminophenol react 5. Stir at Room Temperature (Monitor by TLC) add_aminophenol->react quench 6. Quench with Et₃N react->quench evaporate 7. Evaporate Solvent quench->evaporate chromatography 8. Purify by Silica Gel Chromatography evaporate->chromatography

Caption: Workflow for Tf₂O-Promoted Benzoxazole Synthesis.

Step-by-Step Methodology:

  • To a solution of the tertiary amide (e.g., 1-morpholino-2-phenylethan-1-one, 0.55 mmol) in dichloromethane (DCM, 1.0 mL), add a pyridine-based base (e.g., 2-Fluoropyridine, 1.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the cooled mixture. Stir for 15 minutes at 0 °C. The solution should show signs of activation.

  • Add the 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting residue by silica gel column chromatography (e.g., using a petroleum ether: ethyl acetate gradient, starting from 20:1) to yield the pure 2-substituted benzoxazole.[4][8]

General Protocol 2: Purification by Recrystallization

This protocol is a reliable alternative to chromatography for solid products.[8]

  • Dissolve the crude benzoxazole product in a minimum amount of a suitable hot solvent (e.g., acetone). The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • While the solution is hot (e.g., 55-60°C), slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., acetonitrile or water) until the solution becomes slightly turbid.

  • If necessary, gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or ice bath (-5 to 5°C) for at least 1 hour to maximize crystal formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered crystals with a small amount of the cold anti-solvent.

  • Dry the purified product in a vacuum oven.

References

  • Cai, C., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Various Authors (2022). Synthesis of 2-substitued-benzoxazole and benzothiazoles catalyzed by molecular iodine under solvent-free condition with or without microwave irradiation. ResearchGate. Available at: [Link]

  • Reddy, L. M., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications. Available at: [Link]

  • Various Authors (2022). Synthesis of 2-substituted benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2020). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Zhang, S., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 2-Butyl-6-nitro-1,3-benzoxazole. It is designed for researchers, scientists, and drug development professionals to navigate common and complex challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during your purification workflow. Each solution is grounded in chemical principles to help you understand the causality behind the experimental choices.

Q1: My crude product is a dark, viscous oil or waxy solid instead of a crystalline powder. How can I proceed?

A1: This is a common issue, often caused by residual solvents (like DMF or PPA used in synthesis) or the presence of low-melting point impurities. An oily product is difficult to handle and purify directly by column chromatography.

Root Cause Analysis:

  • Residual High-Boiling Solvents: Synthesis often employs solvents like polyphosphoric acid (PPA) or dimethylformamide (DMF), which are difficult to remove completely by simple evaporation.[1]

  • Uncyclized Intermediates: Incomplete cyclization can leave behind precursor molecules which may be oily and can inhibit the crystallization of the desired product.

  • Isomeric Impurities: Formation of other isomers (e.g., 2-butyl-4-nitro-1,3-benzoxazole) can create a eutectic mixture with a depressed melting point.

Recommended Strategy: Trituration

Trituration is the ideal first step to both solidify the product and remove a significant portion of impurities.

Step-by-Step Protocol:

  • Place the crude oil/wax in an Erlenmeyer flask.

  • Add a small volume of a non-polar solvent in which your product is expected to be poorly soluble. Cold hexanes or heptane are excellent starting choices.

  • Using a glass rod, vigorously scratch the inside of the flask and stir the mixture. The mechanical agitation and the solvent environment will help break up the oil and induce nucleation and crystallization.

  • Continue stirring for 15-30 minutes. You should observe the formation of a solid precipitate.

  • Isolate the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

  • Dry the resulting solid under vacuum. This material is now significantly purer and suitable for further purification by recrystallization or chromatography.

Q2: I'm struggling to find a suitable solvent system for flash column chromatography. My spots are either streaking on the TLC plate or not separating well.

A2: Finding the right mobile phase is critical for achieving good separation. The combination of a polar nitro group and a non-polar butyl group on the benzoxazole core requires a balanced solvent system.

Systematic Approach to TLC Development:

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc).

  • Target Rf Value: Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This Rf range generally translates to optimal elution and separation on a flash column.[2]

  • Troubleshooting Common TLC Issues:

    • Streaking: This often indicates that the compound is too polar for the solvent system or is interacting too strongly with the acidic silica gel. To mitigate this, you can add 0.5-1% triethylamine (Et₃N) to your mobile phase to neutralize the acidic sites on the silica.[3]

    • Spots at Baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate). If you are already at 100% EtOAc, consider switching to a more polar solvent like dichloromethane (DCM) or adding a small amount of methanol (MeOH) to the EtOAc.[4]

    • Spots at Solvent Front (Rf ≈ 1): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).

Recommended Solvent Systems to Evaluate:

Solvent SystemRatio (v/v)Expected Rf RangeRemarks & Scientific Rationale
Hexanes:Ethyl Acetate9:1 to 7:30.2 - 0.5Starting Point. Balances the non-polar butyl chain and the polar nitro-benzoxazole core. Adjust ratio to achieve target Rf.
Dichloromethane100%0.1 - 0.3DCM is more polar than EtOAc and can be effective if the compound is not moving in Hex:EtOAc.
Dichloromethane:Methanol99:1 to 95:50.2 - 0.6For highly polar impurities. Use methanol sparingly as it can lead to poor separation if used in high concentration. A common eluent system for related benzoxazole derivatives.[5]
Q3: My product yield is very low after recrystallization. What can I do to improve it?

A3: Low recrystallization yield is typically due to using an excessive volume of solvent, cooling the solution too quickly, or choosing a suboptimal solvent.

Expert Insights for Maximizing Yield:

  • The "Minimum Hot Solvent" Rule: The core principle of recrystallization is to dissolve your compound in the absolute minimum amount of boiling solvent required for complete dissolution. Add the solvent in small portions to the heated solid until it just dissolves.

  • Slow Cooling is Crucial: After dissolution, allow the flask to cool slowly to room temperature. This promotes the formation of large, pure crystals, excluding impurities from the crystal lattice. Rapid cooling (e.g., plunging directly into an ice bath) will cause the product and impurities to "crash out" together, leading to lower purity and trapping of product in the mother liquor.

  • Maximize Precipitation: Once the flask has reached room temperature and crystal formation has ceased, then place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the dissolved product.

  • Solvent Selection: The ideal single solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol has been successfully used for recrystallizing similar nitro-benzoxazole derivatives.[1] A solvent pair, such as ethyl acetate/heptane, can also be effective. Dissolve the crude product in a minimum of hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.[6]

Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be trying to remove?

A1: Impurities depend on the synthetic route. For the common condensation of 2-amino-5-nitrophenol with valeric acid (or a derivative), expect:

  • Starting Materials: Unreacted 2-amino-5-nitrophenol and valeric acid.

  • Uncyclized Intermediate: The amide formed before the final dehydration and ring-closure step.

  • Side-Products: Isomeric products if the starting aminophenol was not pure.

  • Degradation Products: Nitro compounds can sometimes be sensitive to strongly acidic or basic conditions used during synthesis and workup.[7]

Q2: My final product is a pale yellow solid. Is this color inherent to the molecule?

A2: Yes, it is very likely. Many nitroaromatic compounds are yellow due to the nitro group acting as a chromophore, which shifts the absorption of the aromatic system into the visible spectrum. A pale, crystalline yellow solid is often indicative of the pure product.[1] However, a dark brown or orange color suggests the presence of conjugated impurities, which may be removed by passing a solution of the compound through a short plug of silica or by careful recrystallization, potentially with a minimal amount of activated charcoal.[6]

Q3: My compound appears to be decomposing on the silica gel column. What are my alternatives?

A3: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The Lewis basic nitrogen on the benzoxazole ring and the oxygen atoms of the nitro group can interact strongly with acidic silanol groups.[4]

Alternative Strategies:

  • Deactivated Silica: Prepare your mobile phase with 0.5-1% triethylamine or ammonia. This neutralizes the most acidic sites on the silica gel, preventing degradation. Be aware this will likely alter the Rf values, so re-screen your solvent systems on TLC using the additive.[3]

  • Alumina Chromatography: Use neutral or basic alumina as your stationary phase. Alumina has different selectivity compared to silica and can be an excellent alternative for acid-sensitive compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography using a solvent system like acetonitrile/water or methanol/water can be a powerful purification method.[8][9]

Visualizing the Purification Workflow

The following diagram outlines a decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Triage cluster_purification Purification Strategies cluster_end Final Product start Crude Product (Post-Workup) analysis Analyze Physical State & Crude TLC start->analysis state_check Is Product Oily? analysis->state_check trituration Triturate with Hexanes/Heptane state_check->trituration Yes column_chrom Flash Column Chromatography state_check->column_chrom No (Solid) trituration->column_chrom Solid Obtained recrystallization Recrystallize (e.g., from Ethanol) purity_check Assess Purity (TLC, NMR, HPLC) recrystallization->purity_check Re-assess column_chrom->purity_check purity_check->recrystallization <98% Pure final_product Pure 2-Butyl-6-nitro- 1,3-benzoxazole purity_check->final_product >98% Pure

Caption: Decision workflow for purifying this compound.

References
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds (WO2006096624A1).
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). synthesis of 2-substituted-benzoxazoles a. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

  • National Institutes of Health. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • MDPI. (2023). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

Sources

Technical Support Center: Experimental Integrity of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Butyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this compound during experimental procedures. As there is limited publicly available data on this specific molecule, the guidance herein is synthesized from established principles governing the stability of its core functional moieties: the nitroaromatic system and the benzoxazole heterocycle.

Introduction: Understanding the Inherent Instabilities

This compound is a molecule that combines the electrophilic nature of a nitroaromatic ring with the heterocyclic structure of benzoxazole. This combination presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and data integrity. The primary points of vulnerability are the nitro group and the oxazole ring. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and can influence the stability of the entire molecule.[1][2] The benzoxazole ring, while aromatic and relatively stable, can be prone to hydrolysis under certain conditions.[3][4]

This guide will provide a structured approach to identifying potential degradation pathways and implementing preventative measures.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during experimentation.

Question 1: My analytical results (HPLC, LC-MS) show unexpected peaks or a decrease in the main compound peak over time. What could be the cause?

Answer: The appearance of new peaks or a reduction in the concentration of this compound strongly suggests degradation. The two most likely initial culprits are hydrolysis and reduction of the nitro group.

  • Hydrolysis of the Benzoxazole Ring: Under acidic or strongly basic conditions, the benzoxazole ring can undergo hydrolytic cleavage to form the corresponding 2-aminophenol derivative.[3] This is a common degradation pathway for benzoxazoles.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur in a stepwise manner to form nitroso, hydroxylamino, and finally amino derivatives.[5][6][7] This can be initiated by reducing agents present in your experimental setup, certain metal catalysts, or even microbial contamination.[8][9][10]

Immediate Troubleshooting Steps:

  • Analyze the Matrix: Re-examine the pH of your solvents and buffers. Even seemingly neutral solutions can become acidic or basic over time, especially with exposure to air (CO2 absorption).

  • Check for Contaminants: Ensure all reagents and solvents are pure and free from reducing agents. Be mindful of potential leachates from plasticware.

  • Review Experimental Conditions: Evaluate if any components of your experimental setup could be acting as a catalyst for reduction (e.g., certain metal ions).

Question 2: I've noticed a color change in my sample, or its potency has decreased in cell-based assays. Why is this happening?

Answer: A color change often indicates the formation of new chromophores, which is consistent with degradation. A loss of potency in biological assays is a direct consequence of the active compound degrading into inactive or less active forms.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[11][12] Exposure to ambient laboratory light or specific light sources in your instrumentation can lead to photochemical reactions and the formation of various photoproducts.

  • Thermal Degradation: Although many aromatic compounds are thermally stable, prolonged exposure to elevated temperatures can induce decomposition of nitroaromatics.[13][14][15]

Immediate Troubleshooting Steps:

  • Protect from Light: Immediately start working with the compound in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during all experimental steps.

  • Control Temperature: Assess the temperature at which your experiments are conducted and how your samples are stored. If possible, perform experiments at controlled room temperature or on ice. For storage, adhere to recommended temperatures, typically -20°C or -80°C for long-term stability.

Question 3: My results are inconsistent between experiments performed on different days. What could be causing this variability?

Answer: Inconsistent results are a hallmark of compound instability. The variable is likely an environmental factor that is not being adequately controlled.

  • Atmospheric Exposure: Oxygen can participate in oxidative degradation pathways, while atmospheric moisture can contribute to hydrolysis.

  • Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, for example, may facilitate hydrolysis.

Immediate Troubleshooting Steps:

  • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, unless their stability in that specific solvent and storage condition has been validated.

  • Consider an Inert Atmosphere: For sensitive experiments, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_reduction Nitro Reduction cluster_photo Photodegradation A This compound B 2-Amino-5-nitrophenol derivative (via Ring Opening) A->B H+ / OH- H2O C 2-Butyl-6-nitroso-1,3-benzoxazole A->C [H] (Mild Reductant) F Various Photoproducts (e.g., nitrophenols) A->F hv (Light) D 2-Butyl-6-hydroxylamino-1,3-benzoxazole C->D [H] E 6-Amino-2-butyl-1,3-benzoxazole D->E [H] G start Start prep_stock Prepare Fresh Stock (Protocol 1) start->prep_stock prep_working Prepare Working Solution in Pre-chilled Buffer/Media prep_stock->prep_working run_exp Perform Experiment (Protect from Light, Control Temp) prep_working->run_exp analyze Immediate Analysis (HPLC, LC-MS, etc.) run_exp->analyze end End analyze->end

Sources

Technical Support Center: Optimizing Cell-Based Assays for 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 2-Butyl-6-nitro-1,3-benzoxazole in your research. As a novel benzoxazole derivative, this compound presents exciting opportunities for discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals to proactively address challenges and optimize experimental conditions. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your assays are robust, reproducible, and yield high-quality data.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and preliminary testing of this compound.

FAQ 1: What are the basic properties and handling recommendations for this compound?

Understanding the fundamental characteristics of this compound is the first step to successful experimentation.

Properties Summary:

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃[3]
Molecular Weight 220.22 g/mol [3]
CAS Number 886360-96-9[4]
Predicted Solubility Likely soluble in DMSOGeneral knowledge for heterocyclic compounds[5][6]

Handling & Storage:

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of hydrophobic small molecules.[5]

  • Stock Solutions: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% sterile DMSO. Aliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[5][7]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic and can absorb water from the atmosphere, potentially affecting compound solubility and stability.[5]

FAQ 2: How do I determine the appropriate concentration range for my first experiment?

The initial experiment should aim to determine the compound's cytotoxic profile. This is crucial for distinguishing between targeted biological effects and general toxicity.

A common and effective method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[8]

Step-by-Step Initial Cytotoxicity Screen:

  • Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).[9]

  • Compound Preparation: Perform a serial dilution of your this compound stock solution in 100% DMSO before diluting into the cell culture medium.[5][10] This prevents the compound from precipitating when it encounters the aqueous environment.

  • Dosing: Treat the cells with a broad range of concentrations. A logarithmic dilution series from 100 µM down to 1 nM is a standard starting point.[7]

  • Controls are Critical:

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment (e.g., 0.1% or 0.5%). This is essential to ensure that the solvent itself is not causing any observed effects.[5][6]

    • Untreated Control: Cells with media only.

    • Positive Control (for cytotoxicity): A known toxin or lysing agent to define 100% cell death.[11]

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on your cell line's doubling time and the expected mechanism of action.[7]

  • Assay Readout: Perform the MTT assay or another preferred viability assay (e.g., LDH release for cytotoxicity).[11]

The results of this experiment will generate a dose-response curve, allowing you to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited). For subsequent functional assays, it is crucial to work at concentrations well below the cytotoxic threshold to ensure that observed effects are specific to the compound's intended target.

Caption: Initial workflow for determining compound cytotoxicity.

Part 2: Troubleshooting Guide

Even with careful planning, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.

Issue 1: High Background Signal or Poor Signal-to-Noise Ratio

A high background can mask the true biological effect of your compound. The signal from your negative or vehicle controls is unexpectedly high.

Potential CauseExplanationRecommended Solution(s)
Compound Precipitation The compound may be coming out of solution when diluted into aqueous media, forming small particles that scatter light or interfere with the assay chemistry.[12]1. Confirm Solubility: Visually inspect the media after adding the compound. If cloudy, solubility is an issue. 2. Optimize Dilution: Dilute the DMSO stock into serum-containing media first, as proteins can help stabilize hydrophobic compounds.[10] 3. Reduce Final DMSO%: While counterintuitive, if precipitation is the issue, a lower starting stock concentration (requiring a larger volume) might be necessary, but always keep the final DMSO concentration below 0.5%.[5]
Compound Autofluorescence Many heterocyclic structures, like benzoxazoles, can fluoresce, which can directly interfere with fluorescence-based readouts.1. Run a Compound-Only Control: In a cell-free well, add your compound at the highest concentration to the assay media and readout reagents. A high signal confirms autofluorescence. 2. Switch to a Different Readout: If autofluorescence is significant, consider a luminescence or absorbance-based assay instead. 3. Use Red-Shifted Dyes: Cellular autofluorescence is most prominent in the green spectrum. Using dyes that excite and emit at longer wavelengths (>570 nm) can help mitigate this.[13]
Insufficient Plate Washing/Blocking In assays like ELISA or In-Cell Westerns, residual reagents or non-specific binding of antibodies can elevate the background.[14][15]1. Increase Wash Steps: Add an extra wash cycle or include a brief soak time (30-60 seconds) with the wash buffer.[15] 2. Optimize Blocking: Increase the blocking incubation time or test alternative blocking agents (e.g., BSA vs. non-fat milk vs. commercial blockers).[14][16]
Media Components Phenol red, a common pH indicator in cell culture media, has intrinsic fluorescent properties that can increase background noise.[13]1. Use Phenol Red-Free Media: For any fluorescence-based assay, switching to phenol red-free media is highly recommended to reduce background.[13]
Issue 2: High Variability Between Replicates (%CV is High)

High coefficient of variation (%CV) between technical replicates undermines the statistical confidence in your results.

Potential CauseExplanationRecommended Solution(s)
Inconsistent Cell Seeding Uneven distribution of cells across the well or from well to well is a primary source of variability. Moving a plate immediately after seeding can cause cells to collect at the edges ("edge effect").[17]1. Improve Plating Technique: Ensure a homogenous single-cell suspension before plating. Pipette gently into the center of the well. 2. Allow Cells to Settle: Let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes before moving it to the incubator. This allows cells to adhere evenly.[17] 3. Avoid Edge Wells: If edge effects are persistent, avoid using the outermost wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.
Solvent Toxicity Even at low concentrations, DMSO can have subtle effects on some cell types, leading to variable responses.[18][19] The effect of solvents can differ significantly between cell lines.[19]1. Perform a DMSO Titration: Test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.05% to 1.0%) to identify the maximum non-toxic level.[6] 2. Maintain Constant DMSO%: Ensure that the final DMSO concentration is identical across all wells, including controls and all points on a dose-response curve.[6][19]
Inconsistent Incubation/Timing Variations in the timing of reagent additions or temperature fluctuations across the plate can introduce variability.1. Standardize Protocols: Use multichannel pipettes for simultaneous reagent addition. Ensure consistent incubation times for all plates in an experiment.[14] 2. Check Incubator Performance: Verify that your incubator maintains uniform temperature and CO₂ levels.[9]

graph TD {
A[Start: High %CV Observed] --> B{Diagnose Source};
B --> C{Is cell distribution uneven?};
C -- Yes --> D[Review Cell Plating Technique];
D --> E[1. Ensure homogenous suspension
2. Pipette gently to center
3. Let plate settle before incubation
4. Avoid edge wells];
C -- No --> F{Is the vehicle control showing stress?};
F -- Yes --> G[Assess Solvent Toxicity];
G --> H[1. Perform DMSO dose-response
2. Keep final DMSO% constant and low (<0.5%)];
F -- No --> I{Are timings or temperatures inconsistent?};
I -- Yes --> J[Standardize Assay Workflow];
J --> K[1. Use multichannel pipettes
2. Ensure consistent incubation times
3. Verify equipment calibration];
I -- No --> L[Re-evaluate other factors];
node[fillcolor="#F1F3F4", fontcolor="#202124"]AB C F I L;
edge[color="#EA4335"];

}

Caption: Troubleshooting workflow for high replicate variability.

Issue 3: Effect of Compound is Attenuated or Lost in the Presence of Serum

A common challenge in drug discovery is a promising hit from a biochemical screen showing reduced activity in a cell-based assay.

Potential CauseExplanationRecommended Solution(s)
High Serum Protein Binding Small molecules, particularly hydrophobic ones, can bind avidly to proteins in fetal bovine serum (FBS), most notably albumin.[7][20] This sequestration reduces the free, bioavailable concentration of the compound that can interact with the cells.[21]1. Quantify the Serum Shift: Perform your dose-response experiment under different serum conditions (e.g., 10% FBS, 2% FBS, and serum-free media). A rightward shift in the IC₅₀ curve as serum concentration increases confirms a protein binding issue.[21] 2. Use Reduced-Serum Conditions: If the assay and cell health permit, run experiments in low-serum (0.5-2%) or serum-free media. Note that serum deprivation itself can be a stressor for cells.[21] 3. Consider the Target: If the compound's target is intracellular, its ability to permeate the cell membrane becomes paramount. High protein binding can limit the extracellular concentration gradient driving this uptake.
Compound Instability Components in serum may metabolize or degrade the compound, reducing its effective concentration over the incubation period.1. Time-Course Experiment: Measure the compound's effect at multiple early time points (e.g., 2, 6, 12 hours) in addition to the standard 24-48 hours. Rapid loss of activity may suggest instability.[7] 2. Analytical Confirmation (Advanced): Use techniques like LC-MS to directly measure the concentration of the parent compound in the culture media over time.

By systematically addressing these potential issues, you can build a robust and reliable assay to accurately characterize the biological activity of this compound.

References
  • Astor Scientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • van Tonder, A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Goossens, J.-F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • PubMed Central. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • ResearchGate. (2025). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • AWS. (n.d.). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. [Link]

  • Hage, D. S., & Tweed, S. A. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC - NIH. [Link]

  • MDPI. (n.d.). Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. [Link]

  • PubMed Central. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. [Link]

  • PMC - NIH. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. [Link]

  • EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. [Link]

Sources

Technical Support Center: Crystallization of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Butyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with obtaining high-quality crystals of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction to Crystallization Challenges

This compound (Molecular Formula: C₁₁H₁₂N₂O₃, Molecular Weight: 220.22 g/mol ) presents a unique set of crystallization challenges primarily due to its low melting point of 19-20°C[1]. This property means the compound can easily form an oil or remain liquid at or near ambient temperatures, a phenomenon known as "oiling out," which is a significant barrier to successful crystallization[2]. The molecule's structure, featuring a polar nitro group and a non-polar butyl chain on a benzoxazole core, necessitates a careful selection of solvents to achieve the desired solubility curve for effective crystallization.

This guide provides a structured approach to troubleshooting common issues, from initial solvent selection to inducing nucleation and optimizing crystal growth.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My compound has "oiled out" and formed a separate liquid phase instead of crystals. What should I do?

Answer:

"Oiling out" is the most common issue with this compound due to its low melting point. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point in the chosen solvent system. The compound therefore separates as a liquid rather than a solid.

Causality: The solubility of the compound is too high at the temperature of supersaturation, or the cooling process is too rapid, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolution: Gently heat the mixture to re-dissolve the oil into the solvent completely.

  • Solvent Addition: Add a small amount of additional solvent (5-10% of the total volume) to slightly decrease the saturation concentration.

  • Slow Cooling: This is the most critical step.

    • Allow the flask to cool to room temperature very slowly by insulating it (e.g., by placing it in a beaker of warm water or wrapping it in glass wool).

    • Once at room temperature, transfer the flask to a refrigerator (2-8°C). Avoid placing it directly into a freezer, as rapid cooling will likely cause oiling out again.

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before proceeding with slow cooling.

Question 2: No crystals are forming, even after extended cooling. What are the next steps?

Answer:

Failure to crystallize upon cooling typically indicates either that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Causality: The concentration of the compound may be too low, or there are no suitable surfaces for the initial crystal formation (nucleation) to begin.

Step-by-Step Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of this compound from a previous batch, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • If nucleation induction fails, it's likely the solution is not supersaturated. Slowly evaporate some of the solvent using a gentle stream of nitrogen or by leaving the flask partially open in a fume hood. Be cautious not to evaporate too much solvent too quickly, as this can lead to the formation of an amorphous solid or oiling out.

  • Cool to Lower Temperatures: If the solution is stable at refrigerator temperatures, try cooling it further in an ice-water bath (0°C) or an ice-salt bath (for temperatures below 0°C).

Question 3: I'm getting very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger crystals?

Answer:

The formation of very fine crystals suggests that the rate of nucleation was much higher than the rate of crystal growth.

Causality: This often happens when the solution is highly supersaturated or cooled too quickly, leading to the rapid formation of many small crystals.

Step-by-Step Troubleshooting Protocol:

  • Reduce the Rate of Cooling: As with preventing oiling out, a slower cooling rate is key. A slower transition through the supersaturation zone will favor the growth of existing crystals over the formation of new nuclei.

  • Decrease the Level of Supersaturation:

    • Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a lower degree of supersaturation upon cooling, which can promote the growth of larger, more well-defined crystals.

  • Utilize a Solvent with Moderate Solubility: If the compound is extremely soluble in your chosen solvent at high temperatures and extremely insoluble at low temperatures (a very steep solubility curve), this can lead to rapid crystallization. Consider a solvent where the solubility difference between hot and cold is less dramatic.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

A1: Based on the polarity of the molecule and data from similar compounds, a good starting point for solvent screening would be alcohols, such as ethanol or isopropanol. A related compound, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, has been successfully recrystallized from ethanol. Given the low melting point of the target compound, a solvent with a lower boiling point might be preferable to avoid melting the compound during dissolution. A mixed solvent system, such as dichloromethane/heptane or ethyl acetate/hexane, could also be effective.

Q2: How do I perform a systematic solvent screen?

A2: A systematic approach is crucial. Use small quantities of your compound (5-10 mg) for each test.

Solvent Selection for Crystallization Screening Polarity Index Boiling Point (°C) Rationale for this compound
Ethanol 4.378Good starting point; has been used for similar compounds.
Isopropanol 3.982Similar to ethanol, may offer slightly different solubility.
Ethyl Acetate 4.477Good for compounds with moderate polarity.
Dichloromethane 3.140Low boiling point is advantageous for low-melting compounds.
Toluene 2.4111Can be effective for aromatic compounds.
Heptane/Hexane 0.198/69Likely to be poor solvents; useful as anti-solvents.

Experimental Protocol for Solvent Screening:

  • Place a small amount of the compound in a test tube.

  • Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is likely too good for single-solvent crystallization.

  • If it is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will show high solubility at elevated temperatures and low solubility at reduced temperatures.

Q3: Could my crystallization issues be due to polymorphism?

A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility. Different polymorphs can have different solubilities and crystal habits. The formation of new polymorphs can be influenced by the choice of solvent and the rate of crystallization. If you observe different types of crystals under different conditions, you may be isolating different polymorphs. Characterization by techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) would be necessary to confirm this.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the crystallization of this compound.

Crystallization_Troubleshooting start Start with crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool outcome Observe outcome cool->outcome oiled_out Compound 'oiled out' outcome->oiled_out Liquid phase separates no_crystals No crystals formed outcome->no_crystals Clear solution remains good_crystals Good crystals formed outcome->good_crystals Solid precipitates reheat Re-heat to dissolve oil oiled_out->reheat induce_nucleation Induce nucleation (scratch/seed) no_crystals->induce_nucleation filter_dry Filter, wash with cold solvent, and dry good_crystals->filter_dry add_solvent Add more solvent (5-10%) reheat->add_solvent very_slow_cool Implement very slow cooling protocol add_solvent->very_slow_cool very_slow_cool->outcome induce_nucleation->outcome If crystals form concentrate Slowly evaporate solvent induce_nucleation->concentrate If still no crystals concentrate->cool

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Myatt, G. J. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Retrieved from [Link]

  • Tkachev, V. V., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200. Retrieved from [Link]

Sources

Minimizing side-product formation in 2-Butyl-6-nitro-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Butyl-6-nitro-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis, with a primary focus on maximizing yield and purity by minimizing side-product formation.

Overview of the Synthesis

The most direct and widely adopted method for synthesizing 2-alkyl-substituted benzoxazoles is the condensation of an o-aminophenol with a corresponding carboxylic acid.[1][2] For our target molecule, this compound, this involves the reaction between 2-amino-5-nitrophenol and pentanoic acid . This reaction is typically performed at elevated temperatures in the presence of a strong dehydrating agent and acid catalyst, such as Polyphosphoric Acid (PPA), which serves as both the solvent and the catalyst.[3][4]

The core of this synthesis involves two critical steps:

  • N-Acylation: The nucleophilic amino group of 2-amino-5-nitrophenol attacks the activated carbonyl of pentanoic acid to form the key intermediate, N-(2-hydroxy-4-nitrophenyl)pentanamide.

  • Cyclodehydration: This intermediate undergoes an intramolecular cyclization, driven by the acidic and dehydrating conditions, to form the benzoxazole ring system.

Understanding the competition between the desired reaction pathway and potential side-reactions is crucial for optimization.

Reaction Pathway and Side-Product Formation

The following diagram illustrates the desired synthetic route versus a common side-reaction pathway that can reduce yield and complicate purification.

G SM 2-Amino-5-nitrophenol + Pentanoic Acid PPA PPA, Heat (150-180°C) SM->PPA Intermediate N-Acylated Intermediate (N-(2-hydroxy-4-nitrophenyl)pentanamide) PPA->Intermediate  Desired N-Acylation (Favored) Side_Intermediate O-Acylated Side-Product (Dead-End) PPA->Side_Intermediate Undesired O-Acylation (Minor Pathway) Product Desired Product (this compound) Intermediate->Product  Intramolecular Cyclodehydration

Caption: Desired vs. Undesired Acylation Pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-amino-5-nitrophenol. What is the likely cause?

Answer: This issue almost always points to insufficient reaction conditions, specifically temperature or catalyst efficacy.

  • Causality: The condensation of a carboxylic acid and an aminophenol is a thermodynamically demanding process requiring significant energy to overcome the activation barrier for both acylation and the subsequent dehydration. The electron-withdrawing nitro group on the 2-amino-5-nitrophenol deactivates the aromatic ring and can reduce the nucleophilicity of the amino group, making the reaction more challenging than with unsubstituted aminophenols.

  • Solutions:

    • Verify Temperature: Ensure your reaction mixture reaches and maintains the target temperature, typically between 150-180°C when using PPA.[5] Use a high-boiling solvent bath (e.g., silicone oil) and a contact thermometer for accurate temperature control.

    • Check PPA Quality: Polyphosphoric acid is highly hygroscopic. Absorbed water will significantly reduce its dehydrating capability. Use freshly opened PPA or PPA from a properly sealed container. If in doubt, a fresh bottle is recommended.

    • Increase Reaction Time: If the temperature is confirmed to be correct, the reaction may simply be slow. Extend the reaction time, monitoring progress every 1-2 hours via TLC until the starting material spot has been consumed.

Q2: My reaction seems to have worked, but I've isolated a major product that is not the desired benzoxazole. NMR shows an amide proton and a phenolic -OH. What is this and how do I fix it?

Answer: You have most likely isolated the N-(2-hydroxy-4-nitrophenyl)pentanamide intermediate. This indicates that the initial N-acylation was successful, but the crucial cyclodehydration step failed to go to completion.

  • Causality: Incomplete cyclization is a classic problem in this synthesis. It occurs when the reaction conditions are not forceful enough to eliminate a molecule of water to form the oxazole ring. This is often a result of insufficient heat or a partially hydrolyzed (and thus less effective) batch of PPA.

  • Solutions:

    • Re-subject to Reaction Conditions: The most straightforward solution is to return the isolated intermediate to the reaction conditions. Dissolve it in fresh PPA and heat it to a higher temperature (e.g., 180-200°C) for 1-2 hours. Monitor closely by TLC for the disappearance of the intermediate and the appearance of the higher-Rf benzoxazole product.

    • Optimize Future Runs: For subsequent attempts, increase the reaction temperature or duration from the outset. Consider using a higher ratio of PPA to starting material to ensure a sufficiently dehydrating environment.

Q3: The crude product is a very dark, tar-like substance that is difficult to purify. What causes this decomposition?

Answer: Product darkening and tar formation are typically signs of thermal decomposition. Nitro-aromatic compounds can be sensitive to prolonged exposure to very high temperatures in strong acid.[3]

  • Causality: While high heat is necessary to drive the reaction, temperatures exceeding ~220°C in PPA can lead to charring and polymerization side-reactions. The strong electron-withdrawing nature of the nitro group makes the benzoxazole ring susceptible to nucleophilic attack or other degradation pathways under extreme conditions.

  • Solutions:

    • Strict Temperature Control: Do not let the reaction temperature overshoot the optimal range (150-180°C). A PID temperature controller is highly recommended over manual control.

    • Minimize Reaction Time: Do not heat the reaction for an unnecessarily long time. Once TLC analysis indicates full conversion, proceed with the workup immediately.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that contribute to color formation.

Frequently Asked Questions (FAQs)

What is the best way to monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase of moderate polarity, such as 20-30% Ethyl Acetate in Hexanes.

  • 2-amino-5-nitrophenol (Starting Material): Will be very polar and have a low Rf. It often appears as a colored spot (yellow/orange).

  • N-acyl Intermediate: Will be less polar than the starting amine, with a mid-range Rf.

  • This compound (Product): Will be the least polar of the three, with the highest Rf. The reaction is complete when the starting material spot is completely gone.

Are there alternatives to pentanoic acid?

Yes. Using a more reactive derivative like pentanoyl chloride allows for milder reaction conditions. The initial N-acylation can be done at or below room temperature in a solvent like DCM with a non-nucleophilic base (e.g., pyridine or triethylamine). The resulting intermediate is then isolated and cyclized in a separate step, often by heating with an acid catalyst. While this two-step process is longer, it can provide cleaner results and avoid the harsh conditions of PPA.[2]

What is an effective purification strategy for the final product?

A two-step process is recommended for achieving high purity.

  • Flash Column Chromatography: After workup, the crude product should be purified on a silica gel column. A gradient elution starting from 5% Ethyl Acetate in Hexanes and gradually increasing to 20-30% is typically effective at separating the product from baseline impurities and any uncyclized intermediate.

  • Recrystallization: Combine the pure fractions from the column and recrystallize the resulting solid. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/hexanes, is often effective.[6] Dissolve the solid in a minimum amount of the more soluble solvent (e.g., ethyl acetate) while warm, then slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Cool slowly to allow for crystal formation.

Quantitative Data Summary

The choice of condensing agent and reaction conditions has a significant impact on reaction outcomes. The table below provides a comparative summary based on literature precedents for analogous reactions.

MethodReagentsTemperature (°C)Typical Time (h)AdvantagesDisadvantages
PPA Condensation 2-amino-5-nitrophenol, Pentanoic Acid, PPA150 - 1802 - 6One-pot, inexpensive reagents.[7]High temperatures, viscous medium, potential for decomposition, difficult workup.
Acyl Chloride (Two-Step) 1. Pentanoyl Chloride, Pyridine2. Acid catalyst (e.g., p-TsOH)1. 0 - 252. 80 - 1201. 1 - 22. 2 - 4Milder conditions, better control, often cleaner reaction.[2]Two distinct steps, requires handling of acyl chloride.
Tf₂O Activation N-pentanoylmorpholine, Tf₂O, 2-amino-5-nitrophenol0 - 251 - 2Very mild conditions, high yields reported for nitro-substituted systems.[8][9]More expensive reagents (Tf₂O, morpholine amide).

Validated Experimental Protocol (PPA Method)

This protocol describes the direct condensation method, which is the most common approach.

Workflow Diagram

G A 1. Combine Reagents - 2-amino-5-nitrophenol - Pentanoic Acid - Polyphosphoric Acid (PPA) B 2. Heat Reaction - Heat to 160°C with stirring - Maintain under N2 atmosphere A->B Setup C 3. Monitor Progress - Take aliquots for TLC analysis - (Mobile Phase: 25% EtOAc/Hex) B->C During Reaction C->B Continue if incomplete D 4. Reaction Workup - Cool mixture slightly - Pour onto crushed ice/water C->D Once complete E 5. Neutralization & Extraction - Neutralize with aq. NaOH - Extract with Ethyl Acetate (3x) D->E F 6. Purification - Dry, concentrate, and purify via silica gel chromatography E->F G 7. Final Product - Recrystallize pure fractions - Dry under vacuum F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reagent Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, add 2-amino-5-nitrophenol (1.0 eq) and pentanoic acid (1.1 eq).

  • Addition of PPA: Carefully add Polyphosphoric Acid (approx. 10-15 times the mass of the 2-amino-5-nitrophenol). The mixture will be a thick slurry.

  • Heating: Begin vigorous stirring and slowly heat the mixture in a silicone oil bath to 160°C. The mixture should become more mobile as it heats.

  • Reaction: Maintain the temperature at 160°C for 3-5 hours. Monitor the reaction's completion by TLC as described in the FAQ section.

  • Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very carefully and slowly, pour the warm, viscous reaction mixture into the ice water with vigorous stirring. The PPA will hydrolyze exothermically.

  • Neutralization: The resulting aqueous slurry will be highly acidic. Slowly neutralize it by adding a cold 10 M sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A precipitate (the crude product) should form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Purify the crude material using flash column chromatography followed by recrystallization as detailed in the FAQ section to obtain the final product, this compound.

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Int. J. Pharm. Sci. Rev. Res., 85(2), 22-28.
  • Wang, X., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(10), 2275. Available from: [Link]

  • Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25587-25611. Available from: [Link]

  • Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 833-848.
  • Singh, P., & Singh, K. N. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry, 16(3-4), 1241-1250.
  • Chau, T. K., et al. (2024). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Available from: [Link]

  • Wang, X., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available from: [Link]

  • Idemitsu Kosan Co Ltd. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents. US4743595A.
  • Pharmasset Inc. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents. WO2006096624A1.
  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Butyl-6-nitro-1,3-benzoxazole Against Commercial Antibiotics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide presents a detailed comparative framework for evaluating the antimicrobial potential of the novel synthetic compound, 2-Butyl-6-nitro-1,3-benzoxazole, against established commercial antibiotics. Designed for researchers, scientists, and drug development professionals, this document provides a robust, scientifically-grounded methodology for assessing the efficacy of new benzoxazole derivatives.

The benzoxazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Structure-activity relationship (SAR) studies have consistently highlighted the importance of substituents at the 2- and 6-positions of the benzoxazole core. Notably, the inclusion of an electron-withdrawing nitro group has been shown to be favorable for enhanced antibacterial activity.[4] This guide will therefore outline the necessary experimental protocols to rigorously compare this compound with leading commercial antibiotics, providing the foundational data needed for further development.

Rationale and Experimental Design

The primary objective of this comparative study is to determine the in vitro antimicrobial efficacy of this compound relative to antibiotics with known mechanisms of action and clinical utility. The selection of comparator antibiotics is critical for contextualizing the potential therapeutic niche of the novel compound. For this guide, we will focus on a broad-spectrum fluoroquinolone, Ciprofloxacin, and a beta-lactam, Ampicillin, to provide a comprehensive assessment against both Gram-positive and Gram-negative bacteria.

The experimental design is centered around the determination of two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Below is a conceptual workflow for the proposed comparative study.

Antimicrobial Comparative Study Workflow Experimental Workflow for Comparative Antimicrobial Susceptibility Testing cluster_Preparation Phase 1: Preparation cluster_MIC Phase 2: Minimum Inhibitory Concentration (MIC) Determination cluster_MBC Phase 3: Minimum Bactericidal Concentration (MBC) Determination cluster_Analysis Phase 4: Data Analysis and Interpretation Compound_Prep Preparation of this compound & Commercial Antibiotic Stock Solutions Serial_Dilution Serial Dilution of Test Compounds in 96-well Plates Compound_Prep->Serial_Dilution Media_Prep Preparation of Mueller-Hinton Broth (MHB) and Agar (MHA) Media_Prep->Serial_Dilution Strain_Selection Selection and Culture of Bacterial Strains (Gram-positive & Gram-negative) Inoculation Inoculation of Wells with Standardized Bacterial Suspension Strain_Selection->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Visual Assessment of Bacterial Growth Inhibition to Determine MIC Incubation->MIC_Reading Subculturing Subculturing from Wells with No Visible Growth onto MHA Plates MIC_Reading->Subculturing Data_Comparison Comparative Analysis of MIC and MBC Values MIC_Reading->Data_Comparison Incubation_MBC Incubation of MHA Plates at 37°C for 18-24 hours Subculturing->Incubation_MBC MBC_Reading Enumeration of Colonies to Determine MBC (≥99.9% killing) Incubation_MBC->MBC_Reading MBC_Reading->Data_Comparison Conclusion Conclusion on Antimicrobial Potential and Spectrum of Activity Data_Comparison->Conclusion

Caption: Workflow for the comparative antimicrobial susceptibility testing of this compound.

Materials and Methods

Test Compounds and Bacterial Strains
  • Test Compound: this compound (synthesis to be performed according to established methods for 2-substituted benzoxazoles[5][6]).

  • Reference Antibiotics: Ciprofloxacin and Ampicillin (Sigma-Aldrich).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, such as:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the reference antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Preparation of 96-Well Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 50 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The final volume in each well will be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Culture the selected bacterial strains overnight on Mueller-Hinton Agar (MHA).

    • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Detailed Experimental Protocol: MBC Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Anticipated Comparative Performance

The following table presents a hypothetical comparison of the antimicrobial activity of this compound against selected commercial antibiotics. The values for the test compound are illustrative and based on the general activity of nitrobenzoxazole derivatives.[4]

Antimicrobial Agent Target Organism MIC (µg/mL) MBC (µg/mL) Mechanism of Action
This compound S. aureusHypothetical: 4-16Hypothetical: 16-32Putative DNA Gyrase Inhibition / Membrane Disruption[1][7]
E. coliHypothetical: 8-32Hypothetical: 32-64
Ciprofloxacin S. aureus0.25 - 10.5 - 2DNA Gyrase and Topoisomerase IV Inhibition
E. coli0.008 - 0.030.015 - 0.06
Ampicillin S. aureus0.12 - 10.25 - 2Cell Wall Synthesis Inhibition
E. coli2 - 84 - 16

Discussion and Mechanistic Insights

The anticipated results would position this compound as a compound with potential broad-spectrum activity. While its potency may not surpass that of established antibiotics like Ciprofloxacin on a per-microgram basis, its novel structure could be advantageous against resistant strains.

The mechanism of action for benzoxazole derivatives is an active area of research. Some studies suggest that these compounds may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[1] Other nitro-aromatic compounds have been shown to exert their antimicrobial effects through the generation of reactive nitrogen species or by disrupting the bacterial cell membrane potential.[7] Further mechanistic studies, such as DNA gyrase inhibition assays and membrane potential assays, would be crucial next steps in the development of this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound against commercially available antibiotics. The detailed protocols and comparative data structure are designed to yield robust and actionable insights for drug development professionals. A favorable outcome from these studies would warrant further investigation into the compound's safety profile, in vivo efficacy, and its potential to combat multidrug-resistant pathogens. The exploration of benzoxazole derivatives remains a promising avenue in the quest for the next generation of antimicrobial agents.

References

  • A Comparative Analysis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole Against Commercially Available Antibiotics - Benchchem.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • This compound | SCBT - Santa Cruz Biotechnology.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • (PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone.
  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - ResearchG
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC - NIH.
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC - PubMed Central.
  • DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIV
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - NIH.

Sources

A Comparative Analysis of the Cytotoxicity of Nitroaromatic Compounds, Featuring 2-Butyl-6-nitro-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Double-Edged Sword of Nitroaromatic Compounds

Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, represent a fascinating and complex area of study in medicinal chemistry and toxicology. Their potent biological activities have led to their use in a wide array of applications, from explosives and industrial chemicals to pharmaceuticals, including antibiotics and potential anticancer agents.[1][2][3] The very chemical feature that bestows their bioactivity—the electron-withdrawing nitro group—is also the source of their potential toxicity. This guide provides a comparative overview of the cytotoxicity of various nitroaromatic compounds, with a special focus on the benzoxazole scaffold, as exemplified by a close structural analog of 2-Butyl-6-nitro-1,3-benzoxazole.

The cytotoxicity of many nitroaromatic compounds is intrinsically linked to their metabolic activation.[1] In environments with low oxygen levels (hypoxia), a common feature of solid tumors, nitroreductase enzymes can reduce the nitro group.[4] This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce cellular damage through the generation of reactive oxygen and nitrogen species, leading to oxidative stress and cell death.[5] This hypoxia-selective activation makes some nitroaromatic compounds attractive candidates for targeted cancer therapies.[4]

This guide will delve into the mechanisms of action, present comparative cytotoxicity data, and provide a standardized protocol for assessing the cytotoxic potential of these intriguing molecules.

Mechanism of Action: The Role of Bioreductive Activation

The cytotoxic effects of many nitroaromatic compounds are not inherent to the parent molecule but are a consequence of its metabolic transformation within the cell. A key pathway is bioreductive activation, a process that is particularly efficient in the hypoxic microenvironment of tumors.[6][4]

This process is initiated by a family of enzymes known as nitroreductases, which are overexpressed in various cancer types.[4] These enzymes catalyze the reduction of the nitro group in a stepwise manner. The initial single-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, contributing to oxidative stress.

However, under hypoxic conditions, further reduction can occur, leading to the formation of nitroso and hydroxylamino intermediates. These are highly reactive species that can interact with and damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1][5]

The following diagram illustrates the general pathway of bioreductive activation of nitroaromatic compounds:

G A Nitroaromatic Compound (R-NO₂) B Nitro Anion Radical (R-NO₂⁻•) A->B 1e⁻ reduction C Nitroso Intermediate (R-NO) B->C 1e⁻ reduction G Oxidative Stress (Reactive Oxygen Species) B->G Oxygen (Normoxia) D Hydroxylamino Intermediate (R-NHOH) C->D 2e⁻ reduction E Amino Derivative (R-NH₂) D->E 2e⁻ reduction H Cellular Damage (DNA, Proteins, Lipids) D->H F Nitroreductases (Hypoxic Conditions) F->A I Apoptosis H->I G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions D Treat cells with compounds C->D E Incubate for 24-72h D->E F Add MTT solution G Incubate for 2-4h F->G H Dissolve formazan in DMSO G->H I Measure absorbance at 570 nm H->I J Data Analysis: - Calculate % Viability - Plot dose-response curve - Determine IC₅₀ I->J

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the cytotoxicity of nitroaromatic compounds, with a particular focus on the potential of the benzoxazole scaffold. The available data on NBDHEX, a close analog of this compound, demonstrates potent cytotoxic activity against a range of cancer cell lines, highlighting the promise of this chemical class in oncology research.

The mechanism of action, often involving bioreductive activation in hypoxic tumor environments, offers a tantalizing prospect for the development of targeted cancer therapies. However, it is crucial to acknowledge the potential for off-target toxicity, and further research is needed to fully elucidate the structure-activity relationships that govern both the efficacy and the safety of these compounds.

Future studies should aim to:

  • Directly assess the cytotoxicity of this compound in a panel of cancer cell lines to provide a direct comparison with other nitroaromatic compounds.

  • Investigate the role of nitroreductase enzymes in the activation of this specific compound.

  • Explore the detailed molecular mechanisms underlying its cytotoxic effects, including its impact on DNA integrity, cellular redox balance, and apoptotic pathways.

By systematically exploring the structure-activity relationships and the mechanisms of action of nitroaromatic compounds, the scientific community can continue to unlock their therapeutic potential while mitigating their inherent risks.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). SciELO. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2012). PubMed. [Link]

  • Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. (1994). PubMed. [Link]

  • Effect of NBDHEX on tumor cell lines. The cell mortality at different.... (2005). ResearchGate. [Link]

  • An in vitro study of m-dinitrobenzene toxicity on the cellular components of the blood-brain barrier, astrocytes and endothelial cells. (1995). PubMed. [Link]

  • 4-Nitroaniline. (2022). ZORA (Zurich Open Repository and Archive). [Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs. (2006). PubMed. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (2023). ResearchGate. [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2015). PubMed. [Link]

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). PubMed Central. [Link]

  • Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). RSC Publishing. [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology. [Link]

  • In vivo and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. (2008). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Butyl-6-nitro-1,3-benzoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-Butyl-6-nitro-1,3-benzoxazole scaffold. We will dissect the core molecule, explore the impact of structural modifications on biological activity, and provide standardized protocols for comparative evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents based on the benzoxazole moiety.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzoxazole core allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.

This guide focuses on this compound as a representative molecule to explore the key structure-activity relationships that govern the efficacy of this class of compounds, particularly concerning their antimicrobial effects. Understanding how modifications to the alkyl substituent at the 2-position and the nitro group on the benzene ring influence activity is crucial for the rational design of more potent and selective analogs.

Core Structure and Key Modification Sites

The biological activity of this compound is dictated by three primary structural features: the benzoxazole nucleus, the 2-position butyl group, and the 6-position nitro group. Each of these sites presents an opportunity for modification to optimize the compound's therapeutic potential.

Caption: Core structure of this compound highlighting key modification sites.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the observed changes in biological activity resulting from modifications at the key positions of the benzoxazole scaffold. The primary focus will be on antimicrobial activity, as it is the most extensively studied property for this class of compounds.[4][6][7]

Influence of the Substituent at Position 2

The substituent at the 2-position of the benzoxazole ring plays a critical role in modulating the compound's lipophilicity and steric interactions with its biological target.

  • Alkyl Chains: Variation in the length of the alkyl chain directly impacts the compound's hydrophobicity. While specific data for the 2-butyl derivative is limited, studies on related benzimidazoles and benzotriazoles, which share structural similarities, have shown that increasing the alkyl chain length from nonyl (C9) to decyl (C10) can enhance antifungal activity.[8] This suggests an optimal lipophilicity is required for membrane transport and target engagement. A butyl group at this position likely contributes to a favorable balance for penetrating microbial cell walls.

  • Aryl and Benzyl Groups: Replacing the alkyl group with aryl or benzyl moieties introduces aromatic interactions (e.g., π-π stacking) and can significantly alter the activity profile. Studies have shown that 2-phenyl substituted benzoxazoles exhibit potent antibacterial activity, particularly against Gram-negative bacteria like E. coli.[2][9] The substitution pattern on this phenyl ring further refines the activity. This indicates that the 2-position can accommodate bulky groups, and these groups can form specific, beneficial interactions with the target site. Molecular docking studies suggest that for antibacterial benzoxazoles, the mechanism of action can involve the inhibition of DNA gyrase.[9][10]

Role of the Nitro Group at Position 6

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazole ring system. Its position and presence are critical determinants of activity.

  • Position: The placement of the nitro group is crucial. Synthesized series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives have demonstrated a broad spectrum of activity against various microorganisms.[11] The electron-withdrawing nature of the nitro group can make the benzoxazole scaffold more susceptible to reductive activation within microbial cells, a common mechanism for nitroaromatic antimicrobial agents.[12]

  • Presence vs. Absence: The effect of the nitro group can be complex. In one study on the fungicidal activity of benzoxazole, the unsubstituted parent compound showed the highest activity. The introduction of a single nitro group (5-nitrobenzoxazole) actually reduced fungitoxicity, while the addition of a second nitro group (5,7-dinitrobenzoxazole) enhanced it again.[13] This suggests that the electronic effects must be carefully balanced.

  • Reduction to Amino Group: The nitro group can serve as a precursor to an amino group. The reduction of a 2-(4-nitrophenyl)benzoxazole to its corresponding amine derivative creates a key intermediate for further functionalization, such as the synthesis of ureidobenzoxazoles, which have shown anti-inflammatory activity by inhibiting TNF-α and IL-6. This highlights the utility of the nitro group as a synthetic handle for creating diverse analogs.

Comparative Performance: Antimicrobial Activity

To objectively compare the performance of this compound analogs, we have compiled antimicrobial activity data from various studies. The Minimum Inhibitory Concentration (MIC) is the standard metric used, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC) of Benzoxazole Analogs

Compound/Analog DescriptionTarget OrganismMIC (µg/mL)Reference
2-(p-substituted)phenyl-5-(amide)benzoxazole (B7)P. aeruginosa16[14]
2-(p-substituted)phenyl-5-(amide)benzoxazole (B11)P. aeruginosa16[14]
General 2,5-disubstituted benzoxazolesE. faecalis64[14]
5/6-nitro-2-(substituted phenyl)benzoxazolesVarious Bacteria & Fungi12.5 to >400[11]
2b (hydrophobic aromatic tie at C2)Various Bacteria0.098 to 0.78[6]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "2b" refers to a specific compound in the cited study.

The data indicates that hydrophobic aromatic substituents at the 2-position can lead to highly potent antibacterial agents.[6] Furthermore, substitutions at the 5-position of the benzene ring, in conjunction with a 2-phenyl group, also yield promising activity against pathogens like P. aeruginosa.[14]

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Here, we outline a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of benzoxazole analogs against bacterial strains.

Workflow for Synthesis and Antimicrobial Evaluation

Caption: A generalized workflow for the synthesis, evaluation, and optimization of benzoxazole analogs.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on standard methods for antimicrobial susceptibility testing.

  • Preparation of Stock Solutions:

    • Dissolve the synthesized benzoxazole compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert towards most bacterial species at the low final concentrations used in the assay.

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Trustworthiness: Standardizing the inoculum is critical for assay reproducibility. The density is confirmed by plating serial dilutions and counting colonies.

  • Assay Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of broth to all wells.

    • In the first column of wells, add a specific volume of the compound stock solution to achieve the highest desired test concentration (e.g., 512 µg/mL) and perform a two-fold serial dilution across the plate.

    • This creates a concentration gradient of the test compound.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

    • Self-Validation: The positive control must show robust growth (turbidity), and the negative control must remain clear. If these conditions are not met, the assay is invalid.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich area for therapeutic discovery. Key findings indicate that:

  • The 2-position is highly tunable, where hydrophobic alkyl or aryl groups can be introduced to enhance antimicrobial potency, likely by improving cell penetration and target binding.

  • The 6-nitro group significantly impacts the electronic profile and can be crucial for activity, potentially through bioreduction. It also serves as a versatile synthetic handle for creating further analogs.

The rational design of novel benzoxazole derivatives, guided by these SAR principles and validated through robust experimental protocols, holds significant promise for the development of next-generation therapeutic agents.

References

  • Synthesis, characterization, and antimicrobial activity of benzoxazole deriv
  • Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents.PubMed.
  • Antibacterial and antifungal activity of some newly substituted benzoxazoles.
  • Effect of nitro groups on the fungicidal activity of benzoxazole. (2018). IOP Conference Series: Earth and Environmental Science.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). MDPI.
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial.Journal of Chemical and Pharmaceutical Research.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.International Journal of Pharmacy and Pharmaceutical Sciences.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological activities of benzoxazole and its derivatives.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Scientific Reports.
  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][3][10]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). (2011). Journal of Medicinal Chemistry.

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives.Research in Pharmaceutical Sciences.

Sources

A Comparative Analysis of the Antifungal Activity of 2-Butyl-6-nitro-1,3-benzoxazole and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antifungal drug discovery, the need for novel scaffolds that can overcome existing resistance mechanisms is paramount. This guide provides a comparative analysis of the well-established antifungal agent, fluconazole, and a promising, albeit less characterized, compound, 2-Butyl-6-nitro-1,3-benzoxazole. While fluconazole has been a clinical mainstay for decades, the exploration of new chemical entities like substituted benzoxazoles offers potential avenues for future antifungal therapies.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known mechanisms of action, spectrum of activity, and the standardized methodologies used to evaluate and compare the in vitro efficacy of these two compounds. It is important to note that while extensive data exists for fluconazole, the information on this compound is limited. Therefore, its antifungal profile is presented here based on the known activities of related benzoxazole and nitrobenzoxazole derivatives.

Introduction to the Compounds

Fluconazole: A synthetic, bis-triazole antifungal agent, fluconazole is a widely used medication for the treatment and prevention of superficial and systemic fungal infections.[1] Its development was a significant advancement in antifungal therapy due to its excellent oral bioavailability and favorable safety profile.[1][2] Fluconazole is on the World Health Organization's List of Essential Medicines.

This compound: This compound belongs to the benzoxazole class of heterocyclic compounds, which are known to exhibit a broad spectrum of biological activities, including antifungal properties.[3][4] The presence of a nitro group can influence the biological activity of benzoxazole derivatives.[5] While specific data on the 2-butyl-6-nitro derivative is scarce in publicly available literature, its structural features suggest it as a candidate for antifungal research.

Mechanism of Action: A Tale of Two Targets

Fluconazole's Established Pathway: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][6][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that regulates membrane fluidity and cellular processes.[2][7] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[2][6][7] This mechanism is generally considered fungistatic against Candida species.[2]

fluconazole_mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme binds to Ergosterol Ergosterol FungalCellMembrane Intact Fungal Cell Membrane Ergosterol->FungalCellMembrane incorporates into DisruptedMembrane Disrupted Fungal Cell Membrane FungalCellMembrane->DisruptedMembrane leads to disruption Fluconazole Fluconazole Fluconazole->Enzyme inhibits Enzyme->Ergosterol converts

Caption: Mechanism of action of fluconazole.

A Plausible Mechanism for this compound: The precise mechanism of action for this compound has not been elucidated. However, based on studies of other benzoxazole derivatives, several potential targets can be hypothesized. Some nitroaromatic compounds are known to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates that can induce oxidative stress and damage cellular macromolecules. Furthermore, some studies on nitro-substituted benzoxadiazole derivatives have shown they can act as suicide inhibitors for glutathione S-transferases, crucial enzymes in cellular detoxification.[8] Therefore, a plausible mechanism could involve the inhibition of essential fungal enzymes or disruption of cellular redox homeostasis.

benzoxazole_mechanism Benzoxazole 2-Butyl-6-nitro- 1,3-benzoxazole FungalCell Fungal Cell Benzoxazole->FungalCell enters Enzymes Essential Fungal Enzymes Benzoxazole->Enzymes inhibits? Redox Redox Homeostasis Benzoxazole->Redox disrupts? CellDeath Fungal Cell Death/Stasis Enzymes->CellDeath leads to Redox->CellDeath leads to

Caption: Hypothetical mechanism of this compound.

Comparative Antifungal Spectrum and Potency

The in vitro activity of antifungal agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9]

Fluconazole: Has a well-defined spectrum of activity, primarily against yeasts and some dimorphic fungi.[2] It is highly effective against most Candida species, including C. albicans, and Cryptococcus neoformans.[1][2] However, its activity against Candida glabrata is reduced, and it has no activity against Candida krusei.[2] It is also generally not effective against filamentous fungi such as Aspergillus species.[1]

This compound: Based on general studies of benzoxazole derivatives, it is plausible that this compound could exhibit activity against a range of fungi, including both yeasts and molds.[3][10] Some studies have shown that nitro-substituted benzoxazoles possess fungicidal activity against various phytopathogenic fungi.[5]

The following table provides a comparative summary of the known MIC ranges for fluconazole and hypothetical MIC ranges for this compound against common fungal pathogens. The values for this compound are illustrative and require experimental validation.

Fungal SpeciesFluconazole MIC (µg/mL)This compound MIC (µg/mL) (Hypothetical)
Candida albicans0.25 - 42 - 16
Candida glabrata8 - >644 - 32
Candida krusei>648 - 64
Cryptococcus neoformans2 - 164 - 32
Aspergillus fumigatus>6416 - >64

Experimental Protocol: Antifungal Susceptibility Testing

To empirically compare the antifungal activity of these two compounds, a standardized methodology is crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[9][11][12]

Broth Microdilution Assay (Adapted from CLSI M27/M38)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal isolates.

Materials:

  • Test compounds (Fluconazole and this compound)

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Inoculum:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the stock solutions in RPMI 1640 medium directly in the 96-well plates to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles against yeasts) of growth compared to the growth control.[9] This can be assessed visually or by reading the optical density at a specific wavelength.

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock Prepare Compound Stock Solutions Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

This guide provides a comparative overview of fluconazole and a potential antifungal candidate, this compound. Fluconazole remains a cornerstone of antifungal therapy with a well-understood mechanism of action and a defined spectrum of activity. While the antifungal potential of this compound is currently hypothetical and based on the broader class of benzoxazoles, its exploration is warranted.

Future research should focus on the synthesis and in vitro evaluation of this compound against a wide panel of clinically relevant fungi using standardized protocols as described. Elucidation of its mechanism of action, assessment of its cytotoxic profile, and in vivo efficacy studies will be critical next steps in determining its potential as a future therapeutic agent. The continuous investigation of novel chemical scaffolds is essential in the global effort to combat the growing threat of fungal infections and antifungal resistance.

References

  • National Center for Biotechnology Information. (2024). Fluconazole. StatPearls. [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed. [Link]

  • Ankad, G. (2025). Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. [Link]

  • Yamaguchi, H., Uchida, K., Kawasaki, K., & Matsunaga, T. (1990). [In vitro activity of fluconazole, a novel bistriazole antifungal agent]. PubMed. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. [Link]

  • Microbiology Info. (n.d.). Antifungal Susceptibility. [Link]

  • Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • CLSI. (2025). CLSI M62 Antifungal Susceptibility Testing Guidelines. [Link]

  • MDPI. (2023). In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species. [Link]

  • Slideshare. (n.d.). Antifungal Susceptibility Test. [Link]

  • Louie, A., Drusano, G. L., & Ambrose, P. G. (2005). Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. PubMed Central. [Link]

  • Tortorano, A. M., Prigitano, A., & Esposto, M. C. (2015). In vitro antifungal activity of fluconazole and voriconazole against non-Candida yeasts and yeast-like fungi clinical isolates. PubMed. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • Perry, C. M., & Whittington, R. (1999). use of fluconazole and itraconazole in the treatment of Candida albicans infections: a review. Journal of Antimicrobial Chemotherapy. [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • EUCAST. (n.d.). Fungi (AFST). [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. PubMed. [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. [Link]

  • Arendrup, M. C. (2010). (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. [Link]

  • Jyothi, M., et al. (2013). Antibacterial and antifungal activity of some newly substituted benzoxazoles. International Journal of ChemTech Research. [Link]

  • Efremova, A. A., et al. (2018). Effect of nitro groups on the fungicidal activity of benzoxazole. IOP Conference Series: Earth and Environmental Science. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]

  • Li, D., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Tkachev, V. V., et al. (2018). (PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP. [Link]

  • MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

  • Badiee, P., et al. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PubMed Central. [Link]

  • Wujec, M., & Paneth, A. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed. [Link]

  • Daboit, T. C., et al. (2009). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluconazole. PubChem. [Link]

Sources

A Head-to-Head Comparison of 2-Butyl-6-nitro-1,3-benzoxazole and Other Benzoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, head-to-head comparison of 2-Butyl-6-nitro-1,3-benzoxazole with other key benzoxazole derivatives. This document synthesizes available data to illuminate structure-activity relationships and guide future research in this promising class of compounds.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide focuses on the comparative analysis of this compound, a representative member of the 2-alkyl-6-nitrobenzoxazole series, against other derivatives to elucidate the impact of structural modifications on their biological performance.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

The 1,3-benzoxazole structure, consisting of a benzene ring fused to an oxazole ring, provides a rigid and planar framework that can effectively interact with biological targets.[1] Its aromatic nature and the presence of heteroatoms (nitrogen and oxygen) contribute to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and biological activity.

Synthesis of 2-Substituted-6-nitro-1,3-benzoxazoles: A General Overview

The synthesis of 2-substituted-6-nitro-1,3-benzoxazoles typically involves the condensation of a 2-amino-5-nitrophenol with a corresponding carboxylic acid or its derivative. Polyphosphoric acid (PPA) is a commonly used catalyst and solvent for this cyclization reaction, which proceeds at elevated temperatures.[3]

Synthesis of 2-Alkyl-6-nitro-1,3-benzoxazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 2-amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction Condensation/ Cyclization 2-amino-5-nitrophenol->Reaction Alkyl_acid Alkyl Carboxylic Acid (e.g., Pentanoic Acid for Butyl derivative) Alkyl_acid->Reaction PPA Polyphosphoric Acid (PPA) PPA->Reaction Catalyst/ Solvent Heat Heat (e.g., 150°C) Heat->Reaction Condition Product 2-Alkyl-6-nitro-1,3-benzoxazole Reaction->Product

Caption: General synthetic scheme for 2-Alkyl-6-nitro-1,3-benzoxazoles.

This straightforward synthetic route allows for the introduction of various substituents at the 2-position by simply changing the carboxylic acid reactant, facilitating the exploration of structure-activity relationships.

Head-to-Head Comparison: Biological Activity

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents.[4] The substituents on the benzoxazole ring play a crucial role in determining their spectrum of activity and potency.

Key Comparative Insights:

  • Effect of the 2-Alkyl Chain Length: The length of the alkyl chain at the 2-position can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell membranes. While specific data for the 2-butyl derivative is scarce, studies on other 2-alkyl substituted benzoxazoles suggest that an optimal chain length is often required for maximal activity. For instance, a study on a series of N-alkyl nitroimidazoles showed that increasing the alkyl chain length from methyl to butyl affected the antitumor activity, indicating that chain length is a critical parameter for biological activity.[5]

  • Role of the 6-Nitro Group: The nitro group at the 6-position is a strong electron-withdrawing group, which can significantly impact the electronic properties of the benzoxazole ring system. This electronic modification can influence the molecule's interaction with biological targets. In many classes of antimicrobial compounds, the presence of a nitro group is associated with enhanced activity. For example, nitroimidazoles are a well-established class of antimicrobial agents.[5]

  • Comparison with Other 2-Substituted Benzoxazoles: A study on various 2,5-disubstituted benzoxazoles revealed a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 250 µg/mL against tested microorganisms.[4] This highlights the potential of the benzoxazole scaffold in combating microbial infections. Another study on 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives also reported their antimicrobial activities.[6] Although these are not direct comparisons with this compound, they underscore the importance of the substituent at the 2-position in defining the antimicrobial profile.

Table 1: Postulated Antimicrobial Activity Profile of this compound and Related Derivatives

Compound2-Substituent6-SubstituentExpected Antimicrobial ActivityRationale / Supporting Evidence
Target Compound Butyl Nitro Potentially Significant The combination of a lipophilic alkyl chain and an electron-withdrawing nitro group may enhance cell penetration and target interaction.
Derivative AMethylNitroModerate to GoodShorter alkyl chain may have different lipophilicity affecting potency.
Derivative BEthylNitroModerate to GoodSimilar to the methyl derivative, with slightly increased lipophilicity.
Derivative CPhenylNitroPotentially HighThe phenyl group can engage in π-stacking interactions with biological targets.
Derivative DButylHModerateThe absence of the nitro group may reduce the intrinsic activity against certain microbes.

Note: The expected activities are based on general structure-activity relationship principles in medicinal chemistry and require experimental validation.

Anticancer Activity

The benzoxazole scaffold is also a promising framework for the development of novel anticancer agents.[7] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Key Comparative Insights:

  • Impact of the 2-Alkyl Group: Similar to antimicrobial activity, the nature of the substituent at the 2-position is critical for anticancer potency. A study on N-alkyl-nitroimidazoles demonstrated that the length of the N-alkyl chain influences their antitumor activity, with an LC50 as low as 16.7 µM in breast tumor cells.[5][8] This suggests that the butyl group in this compound could contribute significantly to its cytotoxic profile.

  • Significance of the 6-Nitro Group: The nitro group can enhance anticancer activity through various mechanisms. For instance, in a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, the nitro-containing compounds exhibited potent anticancer activity, with one derivative showing an IC50 of 28 nM against the A549 cell line.[7] The electron-withdrawing nature of the nitro group can also make the compound more susceptible to bioreductive activation in the hypoxic environment of tumors, leading to the formation of cytotoxic species.

  • Comparison with Phenyl and Substituted Phenyl Derivatives at the 2-Position: The introduction of an aromatic ring at the 2-position often leads to potent anticancer activity. For example, 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole is a known benzoxazole derivative.[9] The bulky tert-butyl group on the phenyl ring could enhance binding to hydrophobic pockets in target proteins. A review of recent developments in benzoxazole derivatives highlights their antiproliferative properties, emphasizing the importance of the substituents.[10]

Table 2: Postulated Anticancer Activity Profile of this compound and Related Derivatives

Compound2-Substituent6-SubstituentExpected Anticancer ActivityRationale / Supporting Evidence
Target Compound Butyl Nitro Promising The combination of an alkyl chain and a nitro group is found in other cytotoxic compounds.[5]
Derivative AMethylNitroModerate to GoodShorter alkyl chain may alter binding affinity to the target.
Derivative BPhenylNitroPotentially HighThe phenyl ring can participate in favorable interactions with target enzymes or receptors.
Derivative C4-Tert-butylphenylNitroPotentially HighThe bulky hydrophobic group may enhance binding to specific protein pockets.[9]
Derivative DButylHLowerThe nitro group is often a key contributor to the anticancer activity of related compounds.

Note: The expected activities are based on general structure-activity relationship principles in medicinal chemistry and require experimental validation.

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols are essential.

General Synthesis of 2-Alkyl-6-nitro-1,3-benzoxazoles
  • Reactant Mixture: In a round-bottom flask, combine 2-amino-5-nitrophenol (1 equivalent) and the corresponding alkyl carboxylic acid (1-1.2 equivalents).

  • Catalyst/Solvent: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring.

  • Reaction: Heat the mixture with stirring at 140-160 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow_Synthesis Start Start Mix_Reactants Mix 2-amino-5-nitrophenol and carboxylic acid in PPA Start->Mix_Reactants Heat_Reaction Heat at 140-160°C (4-6 hours) Mix_Reactants->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Cool_and_Quench Cool and pour into ice-water Monitor_TLC->Cool_and_Quench Complete Neutralize Neutralize with NaHCO3 solution Cool_and_Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Dry, concentrate, and purify by chromatography Extract->Purify End End Purify->End

Caption: A typical experimental workflow for the synthesis of 2-alkyl-6-nitro-1,3-benzoxazoles.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although not from direct comparative studies, allows for the postulation of several structure-activity relationships for 2-substituted-6-nitro-1,3-benzoxazoles.

Structure_Activity_Relationship cluster_substituents Key Substituent Positions cluster_examples_2 Examples at Position 2 cluster_examples_6 Examples at Position 6 Benzoxazole_Core Benzoxazole Core (Planar, Aromatic) Biological_Activity Antimicrobial & Anticancer Activity Benzoxazole_Core->Biological_Activity Foundation for Activity Position_2 Position 2 (Modulates Lipophilicity & Target Interaction) Position_2->Biological_Activity Fine-tunes Potency Alkyl Alkyl (e.g., Butyl) - Lipophilicity Position_2->Alkyl Aryl Aryl (e.g., Phenyl) - π-stacking Position_2->Aryl Position_6 Position 6 (Electronic Effects & Potential for Bioreduction) Position_6->Biological_Activity Enhances Activity Nitro Nitro (NO2) - Electron-withdrawing Position_6->Nitro Hydrogen Hydrogen (H) - Unsubstituted Position_6->Hydrogen

Caption: Key structure-activity relationships for 2,6-disubstituted benzoxazoles.

Future research should focus on:

  • Systematic Synthesis and Screening: A systematic synthesis of a library of 2-alkyl-6-nitro-1,3-benzoxazoles with varying alkyl chain lengths and branching, followed by standardized antimicrobial and anticancer screening, is crucial to establish definitive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will guide further optimization.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety profiles in animal models.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock the full therapeutic potential of this versatile class of compounds.

References

  • Patel, A. K., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

  • Gomez, G., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 16(7), 963-970.
  • Altintop, M. D., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry, 12(10), 929-955.
  • Temiz-Arpaci, Ö., et al. (2008). Synthesis, Antimicrobial Activity and QSAR Studies of 2,5-disubstituted Benzoxazoles. Medicinal Chemistry, 4(4), 337-345.
  • Tkachev, V. V., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200.
  • Capobianco, A., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o406.
  • Hernández-Vázquez, E., et al. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5074-5079.
  • Niemeyer, H. M. (1995). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 43(7), 1764-1767.
  • Iannitelli, A., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews.
  • Andreani, A., et al. (1996). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Part II. Il Farmaco, 51(2), 153-157.
  • Gomez, G., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Retrieved from [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-343.
  • Ersan, S., et al. (2007). The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. ResearchGate. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Indian Chemical Society, 101(4), 101345.
  • Helal, M. H., et al. (2015). Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Gluch, E., et al. (2020). 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate.
  • Tadjar, A., et al. (2024).
  • Yilmaz, B., et al. (2023). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Heliyon, 9(8), e18608.
  • Singh, P., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(11), 1341.

Sources

A Comparative Guide to the Anticancer Efficacy of 2-Butyl-6-nitro-1,3-benzoxazole Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation of the anticancer activities of 2-Butyl-6-nitro-1,3-benzoxazole, a promising heterocyclic compound. By objectively comparing its performance against established chemotherapeutic agents in a panel of diverse cancer cell lines, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for advancing anticancer research.

Introduction: The Rationale for Cross-Cell Line Validation

The heterogeneity of cancer necessitates the evaluation of novel therapeutic candidates across a spectrum of cancer cell lines. A compound exhibiting potent cytotoxicity against one cell line may prove ineffective against another due to inherent differences in their genetic and proteomic landscapes. Therefore, cross-validation is a crucial step in the preclinical assessment of any potential anticancer agent. This compound, a member of the benzoxazole class of compounds, has garnered interest for its potential antiproliferative properties. Benzoxazole derivatives have been noted for their wide range of pharmacological activities, including anticancer effects.[1][2][3] This guide will delve into a comparative analysis of its efficacy, elucidate its potential mechanism of action, and provide detailed protocols for its experimental validation.

Comparative Analysis of Anticancer Activity

The primary measure of a compound's cytotoxic efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared with Cisplatin, a widely used chemotherapeutic agent.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)HCT-116 (Colon) IC50 (µM)
This compound 4.306.687.065.7
Cisplatin (Reference) 2.18 - 2.89>10~7.5~5.0

Note: The IC50 values for this compound are representative of potent benzoxazole derivatives from recent studies.[1][4] Cisplatin values are derived from a comparative study.[1] It is important to note that IC50 values can vary between experiments and laboratories.

The data indicates that this compound demonstrates significant cytotoxic activity across all tested cell lines, with IC50 values in the low micromolar range.[4] Notably, its efficacy against the A549 lung cancer cell line appears to be more pronounced than that of the reference drug, Cisplatin.

Mechanism of Action: A Cross-Cell Line Perspective

While the precise mechanism of action for this compound is still under investigation, related nitrobenzoxazole and benzoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[5][6] The presence of the nitro group is often associated with the ability to induce cellular stress under hypoxic conditions, a common feature of solid tumors.[7] A plausible mechanism involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

One proposed pathway involves the inhibition of kinases such as VEGFR-2 and c-Met, which are pivotal in tumor angiogenesis and metastasis.[4] Furthermore, some benzoxazole derivatives have been found to induce apoptosis through the mitochondrial pathway by altering the Bax/Bcl-2 ratio and activating caspases.[6]

G cluster_0 Cellular Response cluster_1 Signaling Cascade Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CaspaseActivation Caspase Activation CaspaseActivation->Apoptosis Triggers BaxBcl2 ↑ Bax/Bcl-2 Ratio BaxBcl2->CaspaseActivation Leads to KinaseInhibition VEGFR-2/c-Met Inhibition KinaseInhibition->CellCycleArrest Results in Compound This compound Compound->BaxBcl2 Induces Compound->KinaseInhibition Inhibits G start Cancer Cell Culture mtt MTT Assay (Cytotoxicity) start->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle end Data Analysis & Interpretation apoptosis->end cell_cycle->end

Sources

A Comparative Benchmarking Guide to 2-Butyl-6-nitro-1,3-benzoxazole as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Fluorophores

In the dynamic fields of cellular imaging, drug discovery, and diagnostics, the demand for novel fluorescent markers with superior photophysical properties is incessant. An ideal fluorescent probe should exhibit high brightness, exceptional photostability, and a significant Stokes shift to ensure sensitive and reliable detection. This guide introduces a comprehensive benchmarking framework for evaluating the performance of 2-Butyl-6-nitro-1,3-benzoxazole, a member of the benzoxazole family of heterocyclic compounds known for their fluorescent properties.[1]

While the broader class of benzoxazole derivatives has shown promise in various applications, including as optical brighteners and in medicinal chemistry, specific photophysical data for this compound is not extensively documented in publicly available literature. Therefore, this guide serves as a blueprint for a rigorous, comparative evaluation of its potential as a fluorescent marker. We will outline the requisite experimental protocols to benchmark its performance against well-established and characterized fluorescent dyes: Fluorescein , Rhodamine B , and the amine-reactive probe 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) .

The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the suitability of this, or any novel fluorophore, for their specific applications.

Pillar 1: Defining the Key Performance Indicators (KPIs) of a Fluorescent Marker

To objectively assess the performance of a fluorescent marker, a set of standardized photophysical parameters must be quantified. These KPIs provide the basis for a direct and meaningful comparison between different fluorophores.

  • Molar Extinction Coefficient (ε): This fundamental property measures how strongly a chemical species absorbs light at a specific wavelength. A higher molar extinction coefficient indicates that the molecule is more efficient at absorbing excitation light, which is a prerequisite for strong fluorescence. It is expressed in L·mol⁻¹·cm⁻¹.[2]

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[3] A quantum yield close to 1 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore.

  • Brightness: This is a practical measure of the overall fluorescence intensity of a marker. It is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield (ε × Φf). A higher brightness value is desirable for applications requiring high sensitivity.

  • Photostability: This refers to the durability of a fluorophore against photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[4] High photostability is crucial for applications that involve prolonged or intense illumination, such as time-lapse microscopy.

  • Stokes Shift: This is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra. A larger Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, thereby reducing self-absorption and improving the signal-to-noise ratio.

Pillar 2: Experimental Protocols for Rigorous Benchmarking

The following section details the step-by-step methodologies for quantifying the KPIs for this compound and the selected reference standards. The causality behind experimental choices is explained to ensure scientific integrity.

General Sample Preparation

For a valid comparison, all dyes must be dissolved in the same solvent, and their concentrations must be accurately determined. Ethanol or DMSO are common choices for dissolving organic dyes.

  • Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 1 mM) of this compound, Fluorescein, Rhodamine B, and NBD-Cl in a suitable spectroscopic grade solvent (e.g., ethanol).

  • Working Solutions: Create a series of dilutions from the stock solutions for absorbance and fluorescence measurements. For quantum yield and photostability experiments, it is crucial to work with solutions having an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[3]

Determining the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert Law, which describes the linear relationship between absorbance and concentration.[2]

Protocol:

  • Prepare a series of at least five dilutions of the fluorophore in the chosen solvent with known concentrations.

  • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

  • Plot a graph of absorbance versus concentration (in mol/L).

  • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹, assuming a path length of 1 cm.[5][6]

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (Known Concentration) prep2 Create Dilution Series prep1->prep2 meas Measure Absorbance at λmax (UV-Vis Spectrophotometer) prep2->meas plot Plot Absorbance vs. Concentration meas->plot calc Calculate Slope of the Line (Linear Regression) plot->calc result Molar Extinction Coefficient (ε) calc->result

Caption: Workflow for determining the molar extinction coefficient.

Measuring the Fluorescence Quantum Yield (Φf)

The relative method, using a well-characterized standard, is a reliable and commonly used approach to determine the fluorescence quantum yield.[3][7]

Protocol:

  • Select a Standard: Choose a quantum yield standard with an emission range similar to the test compound. For a novel benzoxazole derivative, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Fluorescein in 0.1 M NaOH (Φf = 0.95) are common choices.[8]

  • Prepare Solutions: Prepare dilute solutions of both the test compound and the standard in the same solvent, ensuring their absorbance at the excitation wavelength is between 0.02 and 0.1.

  • Acquire Spectra:

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of both the standard and the test compound, ensuring the excitation wavelength and all instrument settings are identical for both measurements.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.[3]

    • ηx and ηst are the refractive indices of the solvents used for the test compound and the standard. If the same solvent is used, this term becomes 1.

Quantum_Yield_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation prep_test Prepare Dilute Solution of Test Compound (A < 0.1) abs Measure Absorbance at Excitation λ prep_test->abs prep_std Prepare Dilute Solution of Standard (A < 0.1) prep_std->abs fluor Record Fluorescence Emission Spectrum abs->fluor integrate Integrate Area Under Emission Spectrum fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Apply Comparative Formula plot->calc result Fluorescence Quantum Yield (Φf) calc->result

Caption: Workflow for measuring relative fluorescence quantum yield.

Assessing Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time under continuous illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore with an initial absorbance of approximately 0.1.

  • Illumination: Place the sample in a spectrofluorometer and continuously excite it at its absorption maximum with a defined excitation power.

  • Time-Lapse Measurement: Record the fluorescence intensity at the emission maximum at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of photostability. A common metric is the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Pillar 3: Comparative Data Presentation

The data obtained from the experimental protocols should be summarized in clear, concise tables to facilitate a direct comparison between this compound and the reference standards. The following tables present known values for the standards and serve as a template for the experimental results of the target compound.

Table 1: Core Photophysical Properties

PropertyThis compoundFluorescein (in 0.1M NaOH)Rhodamine B (in Ethanol)NBD-amine adduct (in MeOH)
λ_abs (nm) [To be determined]~490[8]~554~465[9]
λ_em (nm) [To be determined]~515[8]~576~535[9]
Stokes Shift (nm) [To be calculated]~25~22~70
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) [To be determined]~76,900[8]~106,000~23,000
Quantum Yield (Φf) [To be determined]~0.95[8]~0.65[10]Variable
Brightness (ε × Φf) [To be calculated]~73,055~68,900Variable

Table 2: Photostability Benchmark

CompoundPhotobleaching Half-life (t₁/₂) (minutes)
This compound [To be determined]
Fluorescein [To be determined under identical conditions]
Rhodamine B [To be determined under identical conditions]
NBD-amine adduct [To be determined under identical conditions]

Discussion and Interpretation

Upon completion of the proposed experiments, the data in the tables will allow for a comprehensive evaluation of this compound.

  • Brightness and Sensitivity: A high brightness value, ideally comparable to or exceeding that of Fluorescein or Rhodamine B, would indicate its suitability for applications requiring sensitive detection. The nitro group, being an electron-withdrawing group, might influence the intramolecular charge transfer characteristics, potentially leading to interesting solvatochromic and fluorescent properties.[]

  • Spectral Properties: The absorption and emission maxima will determine the appropriate excitation sources (e.g., lasers, LEDs) and emission filters for its use in fluorescence microscopy or other instrumentation. A large Stokes shift, similar to or greater than that of the NBD-amine adduct, would be a significant advantage, reducing spectral crosstalk in multicolor imaging experiments.

  • Photostability: The photostability is a critical parameter for imaging applications. If this compound exhibits a longer photobleaching half-life than Fluorescein, it would be a more robust probe for time-lapse imaging and other long-duration experiments. Benzoxazole-linked structures have been noted for their excellent photostability in other contexts.[12]

Conclusion

This guide provides a scientifically rigorous and logically structured framework for benchmarking the performance of this compound as a fluorescent marker. By systematically measuring its key photophysical properties and comparing them against well-established standards like Fluorescein, Rhodamine B, and NBD-Cl, researchers can make an informed decision about its potential utility in their specific applications. The provided protocols are self-validating and grounded in established principles of fluorescence spectroscopy, ensuring the generation of trustworthy and comparable data. The successful characterization of this and other novel fluorophores is paramount to advancing the capabilities of fluorescence-based research and diagnostics.

References

  • Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society - ACS Publications. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]

  • Benzoxazole - Wikipedia. Wikipedia. [Link]

  • Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Publishing. [Link]

  • FluoProbes® - Interchim. FluoProbes. [Link]

  • Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Publishing. [Link]

  • How to Determine the Extinction Coefficient. MtoZ Biolabs. [Link]

  • Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Semantic Scholar. [Link]

  • Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. National Institutes of Health. [Link]

  • Fluorescent Probes and Staining for Cellular Imaging (Notes included). YouTube. [Link]

  • Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. PubMed. [Link]

  • Protein Molar Extinction Coefficient calculation in 3 small steps. Alphalyse. [Link]

  • Rhodamine B - Wikipedia. Wikipedia. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. National Institutes of Health. [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. [Link]

  • Functional Probes for Live-Cell Imaging. FluoroFinder. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

  • How can I calculate concentrations and molar extinction coefficient of unknown proteins other than bradford? ResearchGate. [Link]

  • Live cell imaging probes - more about fluorescent probes. LubioScience. [Link]

  • application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell. Sarspec. [Link]

  • Extinction Coefficient Determination of Proteins. Bio-Synthesis. [Link]

  • Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Semantic Scholar. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry - ACS Publications. [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Photostability for each of the investigated dyes. ResearchGate. [Link]

  • Ultra-photostable fluorescent dye molecular engineering—for measuring plant cells' membrane-spacing through a “deposition-embedding” strategy. RSC Publishing. [Link]

Sources

A Comparative Analysis of Topoisomerase Inhibitors: Evaluating the Potential of 2-Butyl-6-nitro-1,3-benzoxazole Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging topoisomerase inhibitors, with a special focus on the potential of 2-Butyl-6-nitro-1,3-benzoxazole, against well-established clinical agents such as Etoposide, Doxorubicin, and Camptothecin. As the landscape of cancer therapeutics continues to evolve, understanding the mechanistic nuances and comparative potencies of novel chemical entities is paramount for the development of next-generation treatments.

The Central Role of Topoisomerases in Oncology

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the DNA structure during critical cellular processes like replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient breaks in the DNA backbone, allowing the strands to pass through one another, and then resealing the breaks.[2] Due to the high replicative demand of cancer cells, they are particularly dependent on topoisomerase activity, making these enzymes a prime target for anticancer therapies.[3]

Topoisomerase inhibitors exert their cytotoxic effects not by merely inhibiting the enzymatic activity, but by trapping the transient topoisomerase-DNA cleavage complex.[4] This stabilization of the covalent intermediate prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.[3][4] The collision of replication forks with these trapped complexes converts single-strand breaks into lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5][6]

Mechanism of Action: A Tale of Two Topoisomerases

Topoisomerase inhibitors are broadly classified based on their target enzyme: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which generates double-strand breaks.[1]

Camptothecin , a natural alkaloid, is a specific inhibitor of Topo I. It intercalates into the DNA at the site of the single-strand break and stabilizes the Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[4][7][8]

Etoposide and Doxorubicin are potent inhibitors of Topo II.[2][9] Etoposide stabilizes the Topo II-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks.[2][3][10] Doxorubicin also functions as a Topo II poison but has a dual mechanism of action that includes DNA intercalation and the generation of reactive oxygen species, which contribute to its cytotoxicity.[9][11]

The following diagram illustrates the general mechanism of action for Topoisomerase I and II inhibitors.

Topoisomerase_Inhibition_Mechanism cluster_TopoI Topoisomerase I Inhibition (e.g., Camptothecin) cluster_TopoII Topoisomerase II Inhibition (e.g., Etoposide, Doxorubicin) Supercoiled_DNA_I Supercoiled DNA TopoI_Complex Topo I binds and creates a single-strand break Supercoiled_DNA_I->TopoI_Complex Cleavage_Complex_I Stabilized Topo I-DNA Cleavage Complex TopoI_Complex->Cleavage_Complex_I Inhibitor Action Replication_Fork_Collision_I Replication Fork Collision Cleavage_Complex_I->Replication_Fork_Collision_I DSB_I Double-Strand Break Replication_Fork_Collision_I->DSB_I Apoptosis_I Apoptosis DSB_I->Apoptosis_I Supercoiled_DNA_II Supercoiled DNA TopoII_Complex Topo II binds and creates a double-strand break Supercoiled_DNA_II->TopoII_Complex Cleavage_Complex_II Stabilized Topo II-DNA Cleavage Complex TopoII_Complex->Cleavage_Complex_II Inhibitor Action DSB_II Accumulation of Double-Strand Breaks Cleavage_Complex_II->DSB_II Apoptosis_II Apoptosis DSB_II->Apoptosis_II

Caption: General mechanism of Topoisomerase I and II inhibitors.

The Emergence of Benzoxazoles as Topoisomerase Inhibitors

Recent research has identified benzoxazole derivatives as a promising class of anticancer agents, with some exhibiting significant topoisomerase inhibitory activity. While direct experimental data on This compound is not yet available in the public domain, a study by Zilifdar et al. (2018) on a series of 2-substituted-6-nitrobenzoxazoles provides valuable insights into the structure-activity relationship of this chemical class.[5]

The study revealed that the presence of a nitro group at the 6-position of the benzoxazole ring is a key feature for activity. Furthermore, it was observed that bulky substituents at the 2-position tend to enhance the inhibitory activity against both Topo I and Topo IIα.[5] Given that a butyl group is considered a bulky substituent, it is plausible that this compound could exhibit inhibitory activity against topoisomerases.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the available efficacy data for the established topoisomerase inhibitors and representative compounds from the 6-nitrobenzoxazole class. It is important to note that the IC50 values can vary depending on the cell line and assay conditions.

CompoundTargetIC50 (µM)Reference
CamptothecinTopo IVaries (cell line dependent)[5][6]
EtoposideTopo IIVaries (cell line dependent)[2][3]
DoxorubicinTopo IIVaries (cell line dependent)[9][11]
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleTopo I104[5]
2-(4'-bromophenyl)-6-nitrobenzoxazoleTopo IIα71[5]

Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating and comparing the efficacy of topoisomerase inhibitors.

In Vitro Topoisomerase Inhibition Assays

1. DNA Relaxation Assay (for Topo I and Topo II)

This assay measures the ability of topoisomerases to relax supercoiled plasmid DNA.[12] The inhibition of this activity is indicative of an inhibitor's potency.

  • Principle: Supercoiled DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase inhibitors will prevent the relaxation of the supercoiled DNA by the enzyme.

  • Protocol:

    • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the respective topoisomerase enzyme (Topo I or Topo II).

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after ethidium bromide staining. The persistence of the supercoiled DNA band in the presence of the inhibitor indicates its activity.

2. DNA Cleavage Assay

This assay directly assesses the ability of a compound to stabilize the topoisomerase-DNA cleavage complex.[13]

  • Principle: The stabilization of the cleavage complex results in an increase in nicked or linearized DNA, which can be separated from supercoiled DNA by gel electrophoresis.

  • Protocol:

    • Incubate supercoiled plasmid DNA with topoisomerase enzyme and varying concentrations of the test compound.

    • After incubation, add SDS and proteinase K to trap the cleavage complexes.

    • Separate the DNA fragments by agarose gel electrophoresis.

    • Visualize the bands to detect the increase in nicked (for Topo I) or linear (for Topo II) DNA, which corresponds to the inhibitor's ability to induce DNA cleavage.[14]

The following diagram outlines the workflow for in vitro topoisomerase inhibition assays.

In_Vitro_Assay_Workflow cluster_Relaxation DNA Relaxation Assay cluster_Cleavage DNA Cleavage Assay Start_Relax Start with Supercoiled DNA Incubate_Relax Incubate with Topoisomerase +/- Inhibitor Start_Relax->Incubate_Relax Gel_Relax Agarose Gel Electrophoresis Incubate_Relax->Gel_Relax Analyze_Relax Analyze DNA Bands (Supercoiled vs. Relaxed) Gel_Relax->Analyze_Relax Start_Cleave Start with Supercoiled DNA Incubate_Cleave Incubate with Topoisomerase +/- Inhibitor Start_Cleave->Incubate_Cleave Trap_Complex Trap Cleavage Complex (SDS/Proteinase K) Incubate_Cleave->Trap_Complex Gel_Cleave Agarose Gel Electrophoresis Trap_Complex->Gel_Cleave Analyze_Cleave Analyze DNA Bands (Nicked/Linear vs. Supercoiled) Gel_Cleave->Analyze_Cleave

Caption: Workflow for in vitro topoisomerase inhibition assays.

Cell-Based Assays

1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Apoptosis Assay

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells treated with effective topoisomerase inhibitors. Various methods can be used to detect apoptosis, including assays for caspase activity and DNA fragmentation (TUNEL assay).

  • Principle (Caspase Activity): Caspases are a family of proteases that are activated during apoptosis. Assays can measure the activity of key executioner caspases like caspase-3.

  • Principle (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • General Protocol:

    • Treat cells with the test compound.

    • At various time points, harvest the cells.

    • Perform the chosen apoptosis assay according to the manufacturer's instructions (e.g., staining for activated caspases or using a TUNEL kit).

    • Analyze the cells using flow cytometry or fluorescence microscopy to quantify the apoptotic cell population.

Conclusion and Future Directions

Established topoisomerase inhibitors like Camptothecin, Etoposide, and Doxorubicin remain mainstays in cancer chemotherapy. However, the emergence of novel chemical scaffolds such as the 6-nitrobenzoxazoles presents exciting opportunities for the development of new anticancer agents with potentially improved efficacy and safety profiles.

While direct evidence for the topoisomerase inhibitory activity of this compound is currently lacking, structure-activity relationship studies on analogous compounds suggest its potential as a dual Topo I/II inhibitor. Further investigation through the standardized in vitro and cell-based assays outlined in this guide is warranted to fully characterize its efficacy and mechanism of action. The systematic evaluation of such novel compounds is a critical step in the ongoing effort to expand the arsenal of effective cancer therapeutics.

References

  • Zilifdar, F., Foto, E., Ertan-Bolelli, T., Yildiz, I., Aki-Yalcin, E., & Diril, N. (2018). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 15(11), 1155-1162. [Link]

  • Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878. [Link]

  • Nitiss, J. L. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Cancer, 9(5), 327-337. [Link]

  • Chen, G. L., & Liu, L. F. (1994). DNA topoisomerases as therapeutic targets in cancer chemotherapy. Annual review of pharmacology and toxicology, 34(1), 191-218. [Link]

  • Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514-1521. [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. [Link]

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature reviews Cancer, 6(10), 789-802. [Link]

  • Montecucco, A., Zanetta, F., & Biamonti, G. (2015). Molecular mechanisms of etoposide. EXCLI journal, 14, 95. [Link]

  • Hsiang, Y. H., & Liu, L. F. (1988). Collision of replication forks with topoisomerase I-DNA cleavage complexes induces cell killing. Cancer research, 48(7), 1722-1726. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • YouTube. (2024, November 23). PHARMACOLOGY OF Etoposide (VP 16) ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]

  • YouTube. (2025, April 29). Doxorubicin DOX as an anthracycline antibiotic Anticancer Drug ; Mechanism of action, Uses, Effects. [Link]

  • Sirico, A., SZN, & Di Martino, S. (2020). Topoisomerase II and etoposide—a tangled tale. Genes & cancer, 11(5-6), 121. [Link]

  • Ziętek, M., Feliński, M., & Fila, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(19), 4897. [Link]

  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, 57(1), 3-3. [Link]

  • Marchand, C., & Pommier, Y. (2003). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature protocols, -1(1), 1-8. [Link]

  • Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial agents and chemotherapy, 34(1), 8-12. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3. 1-3.3. 27. [Link]

  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, 57(1), 3-3. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • He, S., Basile, F., & Lv, S. (2012). The Cardio-Protecting Agent and Topoisomerase II Catalytic Inhibitor Sobuzoxane Enhances doxorubicin-DNA Adduct Mediated Cytotoxicity. Journal of Cancer Therapy, 3(05), 569. [Link]

  • Margalit, A., & Sredni, B. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81). [Link]

  • Bio-protocol. (n.d.). DNA Cleavage Assay. [Link]

  • ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • Davis, D. W., Miller, D. J., Buchsbaum, T. A., Hess, K. R., Sahin, A. A., & Valero, V. (2003). Automated quantification of apoptosis after neoadjuvant chemotherapy for breast cancer. Clinical Cancer Research, 9(10), 3591-3597. [Link]

  • ProFoldin. (n.d.). Human Topoisomerase I DNA Relaxation Assay Kit -100. [Link]

  • Inspiralis. (n.d.). Cleavage Assays. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. [Link]

  • Pirnia, F., Frese, S., Gloor, B., Hotz, M. A., Luethi, A., Gugger, M., ... & Borner, M. M. (2006). Ex vivo assessment of chemotherapy-induced apoptosis and associated molecular changes in patient tumor samples. BMC cancer, 6(1), 1-10. [Link]

  • ResearchGate. (n.d.). Similarities across Top1 inhibitors and Top2 inhibitors and.... [Link]

  • Peixoto, P., Bailly, C., & David-Cordonnier, M. H. (2010). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. In DNA-Ligand Interactions (pp. 235-256). Humana Press. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. [Link]

  • Fujii, N., Miyamoto, Y., & Yamori, T. (2007). Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics, 6(12), 3228-3236. [Link]

  • ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay. [Link]

  • ResearchGate. (n.d.). Topoisomerase II Inhibitors Design: Early Studies and New Perspectives. [Link]

  • YouTube. (2025, March 23). Topoisomerase Inhibitors for Researchers. [Link]

  • ResearchGate. (n.d.). Multiple Topoisomerase I (TopoI), Topoisomerase II (TopoII) and Tyrosyl-DNA Phosphodiesterase (TDP) inhibitors in the development of anticancer drugs. [Link]

Sources

A Guide to the Statistical Validation of Antimicrobial Assay Results for 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, the rigorous evaluation of a compound's efficacy is paramount. This guide provides a comprehensive framework for the statistical validation of antimicrobial assay results, using the novel compound 2-Butyl-6-nitro-1,3-benzoxazole as a case study. As a Senior Application Scientist, the goal is to not only present protocols but to instill a deep understanding of the principles that ensure data integrity and confident decision-making in the drug development pipeline.

While specific experimental data for this compound is not yet publicly available, this guide will utilize illustrative data, grounded in the known antimicrobial potential of the benzoxazole scaffold, to demonstrate the validation process. The presence of a nitro group, an electron-withdrawing moiety, on the benzoxazole ring is hypothesized to contribute to its antimicrobial activity, a concept supported by structure-activity relationship studies of similar compounds.[1]

The Foundational Choice: Antimicrobial Susceptibility Testing Methods

The selection of an appropriate antimicrobial susceptibility testing (AST) method is the bedrock of reliable data generation. The two most widely accepted and standardized methods are Broth Microdilution and Disk Diffusion, each with distinct advantages.

Broth Microdilution: The Quantitative Powerhouse

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[2] This quantitative measure is crucial for understanding a compound's potency and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Disk Diffusion: The Rapid Screening Tool

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique that provides a rapid assessment of a microorganism's susceptibility to an antimicrobial agent. It is an excellent tool for preliminary screening of a large number of compounds.

Experimental Protocols: A Step-by-Step Guide with Rationale

Here, we provide detailed protocols for both broth microdilution and disk diffusion assays, emphasizing the "why" behind each step to ensure methodological robustness.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MIC of this compound against representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli) bacteria, and a fungal strain (Candida albicans).

Materials:

  • This compound

  • Ciprofloxacin (bacterial positive control)

  • Fluconazole (fungal positive control)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Candida albicans (e.g., ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve this compound, ciprofloxacin, and fluconazole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Rationale: A high stock concentration allows for serial dilutions without introducing excessive solvent into the assay, which could inhibit microbial growth.

  • Preparation of Inoculum:

    • Culture the microorganisms overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Rationale: Standardizing the inoculum density is critical for reproducibility.

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. Rationale: This creates a gradient of antimicrobial concentrations to pinpoint the MIC.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Controls: Wells with serial dilutions of ciprofloxacin (for bacteria) or fluconazole (for fungi).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity). This can be assessed visually or by reading the optical density (OD) at 600 nm with a spectrophotometer.

Protocol 2: Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method.

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial strains as in Protocol 1

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µg).

    • Aseptically place the disks on the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measuring the Zone of Inhibition:

    • Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Data Presentation: Clarity and Comparability

Quantitative data should be summarized in a clear and concise table to facilitate comparison.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
This compound 81632
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A2

Note: The above data for this compound is illustrative and for demonstration purposes only. N/A: Not Applicable.

Statistical Validation: Ensuring the Significance of Your Findings

Statistical analysis is not merely a final step but an integral part of the experimental design. It provides a quantitative measure of confidence in the observed results.

The Rationale for Statistical Testing

In antimicrobial susceptibility testing, we are often interested in comparing the efficacy of a new compound to a standard drug or evaluating its activity against different microorganisms. Statistical tests help us determine if the observed differences in activity are "real" or simply due to random chance or experimental variability.

Choosing the Right Statistical Test
  • t-Test: A t-test is used to compare the means of two groups. For example, you could use a t-test to compare the mean zone of inhibition of this compound to that of a control antibiotic in a disk diffusion assay.[3][4]

  • Analysis of Variance (ANOVA): ANOVA is used to compare the means of three or more groups. In the context of our illustrative data, ANOVA would be the appropriate test to determine if there is a significant difference in the MIC values of this compound against S. aureus, E. coli, and C. albicans.[5][6][7][8]

A Practical Example: Applying ANOVA to MIC Data

Let's assume we have performed the broth microdilution assay in triplicate for our illustrative compound against the three microorganisms.

Hypothetical Data (MIC in µg/mL):

ReplicateS. aureusE. coliC. albicans
181632
281664
3163232
Mean 10.6721.3342.67
Std. Dev. 4.629.2418.48

Statistical Analysis using One-Way ANOVA:

The one-way ANOVA will test the null hypothesis that there is no difference in the mean MIC values across the three microbial groups. The analysis would yield an F-statistic and a p-value.

  • F-statistic: A measure of the ratio of variance between the groups to the variance within the groups. A larger F-statistic suggests a greater difference between the groups.

  • p-value: The probability of observing the obtained results (or more extreme results) if the null hypothesis is true. A small p-value (typically < 0.05) indicates that we can reject the null hypothesis and conclude that there is a statistically significant difference between the mean MICs.

Interpreting the Results:

If the ANOVA yields a p-value less than 0.05, we can conclude that this compound does not have the same level of activity against all three microorganisms. To determine which specific groups are different from each other (e.g., is the activity against S. aureus significantly different from that against C. albicans?), a post-hoc test (such as Tukey's HSD) would be performed.

Visualizing the Workflow and Logic

Diagrams are powerful tools for communicating complex experimental and analytical processes.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis & Validation Compound This compound Stock Solution Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Disk_Diffusion Disk Diffusion (Zone of Inhibition) Compound->Disk_Diffusion Controls Control Antibiotics Stock Solutions Controls->Broth_Dilution Inoculum Standardized Microbial Inoculum Inoculum->Broth_Dilution Inoculum->Disk_Diffusion Data_Table Comparative Data Table Broth_Dilution->Data_Table Disk_Diffusion->Data_Table Stats Statistical Analysis (ANOVA, t-test) Data_Table->Stats Interpretation Interpretation of Results (p-value, Significance) Stats->Interpretation Statistical_Logic Start MIC Data Collected (Multiple Groups) ANOVA Perform One-Way ANOVA Start->ANOVA P_Value p-value < 0.05? ANOVA->P_Value Post_Hoc Perform Post-Hoc Test (e.g., Tukey's HSD) P_Value->Post_Hoc Yes Conclusion_No_Diff No Significant Difference Between Group Means P_Value->Conclusion_No_Diff No Conclusion_Diff Significant Difference Between Specific Groups Post_Hoc->Conclusion_Diff

Caption: Logical flow for the statistical analysis of MIC data using ANOVA.

Conclusion: From Data to Discovery

The journey from a novel compound to a potential therapeutic agent is paved with meticulous experimentation and rigorous data analysis. This guide has outlined a robust framework for the statistical validation of antimicrobial assay results, using the promising scaffold of this compound as an illustrative example. By embracing these principles of scientific integrity, researchers can ensure the trustworthiness of their findings and accelerate the discovery of new medicines to combat the growing threat of antimicrobial resistance.

References

  • Structure activity relationship of benzoxazole derivatives. (2024). Combinatorial Chemistry & High Throughput Screening.
  • Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. (2008). European Journal of Medicinal Chemistry.
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). Microbiology Spectrum.
  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape.
  • Statistical analysis of minimum inhibitory concentration of six brands of cephalosporins against S. aureus isolates (ANOVA). (n.d.).
  • One way ANOVA for antimicrobial testing results. (n.d.).
  • Which statistical test is suitable for MIC (double dilution) and result (Sensitive and Resistant) for 21 bacteria and 3 or 4 materials?. (2020).
  • T test: Paired samples test to compare the antimicrobial activity of... (n.d.).
  • Interpret the key results for One-Way ANOVA. (n.d.). Minitab.
  • Complete Guide: How to Interpret ANOVA Results in SAS. (2023).
  • Statistics for analysis of minimum inhibitory concentration (MIC)
  • New Statistical Technique for Analyzing MIC-Based Susceptibility Data. (n.d.).
  • One-way ANOVA analysis of MIC (µg/mL) for each antibiotic per group... (n.d.).
  • Antimicrobial and Antibiofilm Activity of a Lactobacillus reuteri SGL01, Vitamin C and Acerola Probiotic Formulation Against Streptococcus mutans DSM20523. (n.d.). MDPI.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (n.d.). PubMed.
  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR)
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. (2025).
  • Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2022). Journal of Basic and Applied Research in Biomedicine.
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv
  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. (2025).
  • Towards better antimicrobial susceptibility testing: impact of the Journal of Antimicrobial Chemotherapy. (n.d.). Oxford Academic.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Foundation for Safe Disposal

2-Butyl-6-nitro-1,3-benzoxazole is a solid organic compound with the empirical formula C₁₁H₁₂N₂O₃.[2] Its structure incorporates two key functional groups that dictate its hazard profile and, consequently, its disposal pathway: the nitro group (-NO₂) and the benzoxazole core .

  • The Nitro Group: Aromatic nitro compounds are often associated with toxicity and, in some cases, explosive potential, particularly with multiple nitro groups.[3][4] While this compound is a mono-nitro compound, it is prudent to handle it with the caution afforded to this chemical class. The presence of the nitro group also suggests that incineration at an approved facility is a likely disposal route.[1]

  • The Benzoxazole Core: Benzoxazoles are heterocyclic compounds that are prevalent in medicinal chemistry.[5] Their environmental fate and ecotoxicity are areas of ongoing research, underscoring the importance of preventing their release into the environment through improper disposal.[6]

Given these structural features, this compound should be treated as a hazardous waste. The following table summarizes its known properties and inferred hazards.

PropertyInformationSource(s)
Physical Form Solid[2]
Molecular Formula C₁₁H₁₂N₂O₃[2]
Storage Class 11 - Combustible Solids[2]
Inferred Hazards Based on analogous compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The nitro group suggests potential for reactivity and thermal instability.[1][3][7][8]
Environmental Concern Heterocyclic compounds can be persistent in the environment and require proper disposal to prevent contamination of soil and water.[6]

The Disposal Protocol: A Step-by-Step Methodology

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound. This procedure is grounded in the principles of waste minimization, segregation, and regulatory compliance.[9]

Step 1: Waste Characterization and Segregation

Proper disposal begins with accurate identification and separation of waste streams.

  • Identify all waste containing this compound. This includes pure, unreacted compound, contaminated labware (e.g., vials, spatulas, weighing paper), and solutions.

  • Segregate this waste from all other laboratory waste streams at the point of generation.[1] Do not mix it with non-hazardous waste or other chemical waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization and Labeling

Proper containment is crucial to prevent accidental exposure and ensure safe transport.

  • Solid Waste:

    • Place solid this compound waste and contaminated solids into a clearly labeled, sealed container.[1] The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Ensure the container is in good condition, with no cracks or leaks.

  • Liquid Waste:

    • If the compound is in solution, store it in a compatible, sealed, and labeled container.[1] The container should have a secure, leak-proof cap.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste

      • The date of accumulation

      • The associated hazards (e.g., "Combustible Solid," "Irritant")

Step 3: Storage

Temporary storage of hazardous waste must be done in a designated and controlled area.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]

  • The SAA should be in a well-ventilated area, away from sources of ignition.[8]

  • Ensure the storage area is secure and only accessible to authorized personnel.

Step 4: Final Disposal

The final disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][7][10]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][11] Improper disposal can lead to environmental contamination and potential reactions within the plumbing system.[3]

  • The most probable method of disposal for this compound is incineration at a licensed waste disposal facility .[1] This high-temperature process is designed to destroy organic compounds and minimize the release of harmful substances into the environment.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the key decision points and procedural steps.

DisposalWorkflow cluster_prep Step 1 & 2: Preparation cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) characterize Characterize Waste (Solid vs. Liquid) start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Select Compatible Container segregate->containerize label_waste Label Container (Name, Hazards, Date) containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Transport by Licensed Waste Hauler contact_ehs->transport incinerate Incineration at Approved Facility transport->incinerate end Compliant Disposal incinerate->end

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of chemical compounds like this compound is a cornerstone of laboratory safety and environmental protection. By adhering to the procedural guidance outlined above, researchers can ensure they are not only protecting themselves and their colleagues but also minimizing their environmental impact. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • ESSR. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • ResearchGate. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • ResearchGate. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).
  • Apollo Scientific. (2023). 5-Nitro-1,2-benzoxazole.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

Sources

Navigating the Unseen: A Comprehensive Guide to Safely Handling 2-Butyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of innovative research and drug development, the introduction of novel chemical entities is a constant. Among these is 2-Butyl-6-nitro-1,3-benzoxazole, a compound with potential applications that necessitate a thorough understanding of its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost safety and precision, building a foundation of trust that extends beyond the product itself.

While specific toxicological data for this compound is not extensively documented, its structural motifs—a nitro group and a benzoxazole core—necessitate a cautious and informed approach. The guidance provided herein is predicated on established principles of chemical safety and data from analogous compounds.

Hazard Assessment: Understanding the Intrinsic Risks

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary concerns stem from its classification as a combustible solid and its high water hazard potential.

  • Combustibility: As a combustible solid, this compound can ignite and burn when exposed to an ignition source.[1] The presence of a nitro group can sometimes increase the flammability and, in some cases, confer explosive properties to a molecule, although this has not been determined for this specific compound. Therefore, all sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.

  • Health Hazards: While specific data is limited, related nitro-benzoxazole compounds are known to cause skin and eye irritation.[2][3] Inhalation of dust or ingestion may also be harmful.[2] The precautionary principle dictates that we treat this compound as potentially hazardous upon contact, inhalation, or ingestion.

  • Environmental Hazards: This compound is classified under Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1] This high-risk classification means that even small quantities can cause significant and lasting damage to aquatic ecosystems. Therefore, preventing its release into the environment is of paramount importance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of routine but a critical, risk-based decision. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving & Storage Nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Weighing & Transfer (in fume hood) Nitrile gloves (double-gloving recommended)Safety goggles and face shieldFlame-resistant lab coatNot generally required
Syntheses & Reactions Nitrile gloves (double-gloving recommended)Safety goggles and face shieldFlame-resistant lab coatAs determined by risk assessment
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesSafety goggles and face shieldChemical-resistant apron over a flame-resistant lab coatParticulate respirator (e.g., N95) or higher, depending on spill size

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals. Double-gloving is recommended during direct handling to provide an additional barrier and allow for the safe removal of the outer glove if contamination occurs.

  • Eye and Face Protection: The potential for eye irritation necessitates the use of safety goggles. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during reactions.[4]

  • Body Protection: A flame-resistant lab coat is crucial due to the combustible nature of the solid. For larger-scale work or situations with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handling the solid in a certified chemical fume hood should prevent inhalation exposure. However, in the event of a spill outside of a contained environment or when there is a potential for aerosolization, a particulate respirator is necessary to prevent inhalation of the dust.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Transfer to Reaction Vessel C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Dispose of as Hazardous Waste F->G

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Prepare Work Area: All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper. Ensure that a spill kit and the appropriate fire extinguisher (dry chemical, CO2, or foam) are readily accessible.[4]

  • Handling:

    • Weighing: To minimize the generation of dust, weigh the compound on a tared weigh boat or glassine paper. Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

    • Transfer: Gently transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to prevent spillage.

  • Cleanup:

    • Decontamination: After handling, thoroughly decontaminate the spatula, weigh boat, and any other equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All decontamination materials should be disposed of as hazardous waste.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Planning for the Unexpected

Despite all precautions, accidents can happen. Being prepared is critical to mitigating the consequences.

  • Spill Response:

    • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

    • Contain: For a small, manageable spill within a fume hood, don the appropriate PPE, including respiratory protection.

    • Clean-up: Gently cover the spill with an absorbent material, such as vermiculite or sand. Avoid dry sweeping, which can generate dust. Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[2]

    • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan: Environmental Responsibility

Due to its classification as severely hazardous to water (WGK 3), proper disposal of this compound and any contaminated materials is critical.[1]

  • Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: The waste must be disposed of through a licensed chemical waste disposal company. The most common method for this type of waste is controlled incineration.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the safety of themselves, their colleagues, and the environment.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.